Calyxin B
Description
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3/b4-2+,20-10+/t25-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXVFFHVYUZJU-PEVIGJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eriocalyxin B: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B is a naturally occurring ent-kaurene (B36324) diterpenoid that has garnered significant scientific attention for its potent and varied biological activities.[1] Primarily recognized for its cytotoxic effects against a range of cancer cell lines, Eriothis compound also demonstrates anti-inflammatory, anti-angiogenic, and immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the natural source of Eriothis compound, detailed protocols for its extraction and isolation, and a summary of its key biological activities and associated signaling pathways. The information herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source
The principal and most well-documented natural source of Eriothis compound is the perennial herb Isodon eriocalyx, belonging to the Lamiaceae family.[1][3] Specifically, it is predominantly isolated from the leaves of the Isodon eriocalyx var. laxiflora variety.[1][3][4] This plant is primarily distributed in the southwestern regions of China and has a history of use in traditional Chinese medicine.[1][4]
Physicochemical Properties
The fundamental physicochemical properties of Eriothis compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₅ | [3] |
| Molecular Weight | 344.40 g/mol | [3] |
| CAS Number | 84745-95-9 | [3] |
| Appearance | Colorless powder | [3] |
Extraction and Isolation Protocols
The isolation of Eriothis compound from Isodon eriocalyx var. laxiflora is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following is a detailed methodology based on established phytochemical procedures.[1][3]
Plant Material Preparation
-
Drying: Air-dry the leaves of Isodon eriocalyx var. laxiflora at room temperature.
-
Grinding: Grind the dried leaves into a coarse powder to increase the surface area for efficient solvent extraction.[1]
Extraction
-
Maceration/Reflux: Macerate the powdered leaves (e.g., 1.5 kg) with 95% ethanol (B145695) at room temperature, repeating the process three times to ensure exhaustive extraction.[1] Alternatively, perform reflux extraction with 80% ethanol.[3]
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[1][3]
Solvent Partitioning
-
Suspension: Suspend the crude ethanol extract in water.
-
Fractionation: Partition the aqueous suspension successively with petroleum ether and then ethyl acetate (B1210297).[3] The ethyl acetate fraction, which contains Eriothis compound, is collected and concentrated to dryness.[3] An alternative is to partition with chloroform (B151607), which will also contain the target compound.[1]
Chromatographic Purification
The concentrated ethyl acetate or chloroform-soluble fraction is subjected to multiple steps of column chromatography for the isolation of pure Eriothis compound.[1]
Step 1: Initial Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).[1]
-
Mobile Phase: A gradient of petroleum ether and acetone, or chloroform and methanol, is commonly used.[1][3] The polarity is gradually increased to elute compounds of varying polarities.
-
Fraction Collection: Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC).[1][3] Pool the fractions enriched with Eriothis compound.
Step 2: Further Purification The enriched fractions are further purified using repeated chromatographic techniques until pure Eriothis compound is obtained. This may involve:
-
Silica gel chromatography with a different solvent system.[1]
-
Preparative Thin Layer Chromatography (Prep-TLC).[3]
-
Sephadex LH-20 chromatography.[1]
Step 3: Purity Assessment and Crystallization
-
Purity Assessment: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).[1][3]
-
Crystallization: The purified Eriothis compound is typically crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.[1]
Quantitative Data
The yield of Eriothis compound from its natural source can vary depending on factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods employed.[1]
Extraction Yield
| Plant Material | Starting Amount | Yield of Eriothis compound | Reference |
| Dried leaves of Isodon eriocalyx var. laxiflora | 1.5 kg | 600 mg (0.04% w/w) | Sun et al., 1995[1] |
In Vitro Efficacy: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of Eriothis compound varies across different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Citation |
| PC-3 | Prostate Cancer | 24 h | 0.88 | [5] |
| PC-3 | Prostate Cancer | 48 h | 0.46 | [5] |
| 22RV1 | Prostate Cancer | 24 h | 3.26 | [5] |
| 22RV1 | Prostate Cancer | 48 h | 1.20 | [5] |
| A-549 | Lung Cancer | 48 h | ~0.3-3.1 | [6] |
| MCF-7 | Breast Cancer | 48 h | ~0.3-3.1 | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 h | ~0.3-3.1 | [6] |
| SW-480 | Colorectal Cancer | 48 h | ~0.3-3.1 | [6] |
| HL-60 | Leukemia | 48 h | ~0.3-3.1 | [6] |
Effective Concentrations for Specific Biological Effects
| Cell Line | Biological Effect | Effective Concentration | Incubation Time | Citation |
| MDA-MB-231 | Apoptosis Induction | 1.5 - 3 µM | 24 h | [5] |
| SW1116 | Inhibition of JAK2/STAT3 | 1 µM | Not Specified | [5] |
| HUVECs | Anti-angiogenesis | 50 - 100 nM | 24 h | [5] |
| MG63 & U2OS | Inhibition of Migration | 100 µM | Not Specified | [5] |
| A549 | Inhibition of STAT3 | 10 - 20 µM | 2 h | [5] |
Key Signaling Pathways and Mechanisms of Action
Eriothis compound exerts its anticancer effects by modulating multiple critical cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[7]
NF-κB Signaling
Eriothis compound inhibits the transcriptional activity of NF-κB by interfering with the binding of its p65 and p50 subunits to their DNA response elements.[7] This disruption leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.[7]
STAT3 Signaling
Eriothis compound directly targets STAT3 by covalently binding to Cys712, which blocks its phosphorylation and activation.[7][8] The inhibition of the JAK2/STAT3 pathway suppresses the expression of downstream targets involved in cell proliferation, migration, and invasion.[7]
Akt/mTOR Signaling
In cancer cells, Eriothis compound has been shown to decrease the phosphorylation of Akt and mTOR, key components of a crucial cell survival pathway.[6][7] Inhibition of this pathway by Eriothis compound leads to the induction of apoptosis and autophagy.[6][7]
VEGFR-2 Signaling and Angiogenesis
Eriothis compound inhibits angiogenesis by suppressing the VEGF-induced phosphorylation of VEGF receptor-2 (VEGFR-2).[9] This blockade of VEGFR-2 signaling inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical steps in the formation of new blood vessels.[9]
Experimental Protocols for Biological Assays
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of Eriothis compound and a vehicle control (e.g., DMSO).[5] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5][10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[5]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the optimal duration.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[5]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[5]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples promptly using a flow cytometer.[5]
Conclusion
Eriothis compound is a promising natural product with significant potential in oncology and other therapeutic areas. Its well-defined natural source, established isolation protocols, and increasingly understood mechanisms of action make it an attractive candidate for further research and development. This guide provides a foundational resource for scientists and researchers, summarizing the critical technical information required to work with this potent diterpenoid. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Biological Activity of Eriocalyxin B: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has garnered significant scientific attention for its potent anti-tumor and anti-inflammatory properties.[1][2] Extensive research has illuminated its multifaceted mechanism of action, which involves the modulation of numerous critical cellular signaling pathways. This technical guide provides a comprehensive analysis of the biological activities of Eriothis compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.
Anti-Cancer Activity
Eriothis compound exhibits robust anti-cancer effects across a wide spectrum of malignancies, including leukemia, lymphoma, breast cancer, prostate cancer, pancreatic cancer, and osteosarcoma.[3][4][5][6][7] Its primary anti-neoplastic mechanisms include the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation, angiogenesis, and metastasis.[8][9][10]
Induction of Apoptosis and Autophagy
A hallmark of Eriothis compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key regulatory proteins and signaling pathways. For instance, in lymphoma cells, EriB treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation or stabilization of the pro-apoptotic protein Bax, resulting in an increased Bax/Bcl-2 ratio and subsequent caspase activation.[3] Similarly, in triple-negative breast cancer (TNBC) cells, EriB induces apoptosis through the dissipation of the mitochondrial membrane potential and activation of caspase-3.[4][11]
Eriothis compound is also a known inducer of autophagy, a cellular process of self-degradation that can have a dual role in cancer. In breast and prostate cancer cells, EriB treatment leads to the formation of autophagosomes and the conversion of LC3B-I to LC3B-II, key markers of autophagy.[5][8] Interestingly, the inhibition of autophagy has been shown to sensitize cancer cells to EriB-induced cell death, suggesting a cytoprotective role of autophagy in this context.[5][8] The induction of both apoptosis and autophagy is often mediated by an increase in intracellular reactive oxygen species (ROS).[7][8]
Inhibition of Cell Proliferation and Metastasis
Eriothis compound effectively halts the proliferation of various cancer cell types. In osteosarcoma cells, for example, EriB has been shown to inhibit cell proliferation and colony formation.[6][12][13] It also demonstrates anti-metastatic properties by inhibiting the migration and adhesion of cancer cells.[9]
Molecular Mechanisms of Action
The diverse biological activities of Eriothis compound are attributable to its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of STAT3 Signaling
One of the most well-characterized mechanisms of Eriothis compound is its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[14][15][16][17][18] STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and differentiation. EriB contains α,β-unsaturated carbonyl groups that allow it to covalently bind to Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[14][16][17] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705, which is a critical step for its activation, dimerization, and nuclear translocation.[4][16] By inhibiting STAT3, EriB downregulates the expression of its target genes, including those involved in cell survival and proliferation.[16] This mechanism has been observed in breast and colon cancer cells.[4][19]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Eriothis compound induces apoptosis in human triple negative breast cancer cells via inhibiting STAT3 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Eriocalyxin B: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1][2][3][4][5] This technical guide provides an in-depth analysis of the core molecular pathways modulated by EriB in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades. EriB's anti-tumor activity is primarily attributed to its ability to induce apoptosis and autophagy, inhibit critical pro-survival signaling pathways, and generate reactive oxygen species (ROS).[1][2][3][4]
Core Mechanisms of Action
Eriothis compound exerts its anti-neoplastic effects through a combination of interconnected mechanisms, primarily targeting key signaling pathways that are frequently dysregulated in cancer.
Induction of Apoptosis and Autophagy
EriB is a potent inducer of programmed cell death (apoptosis) and autophagy in various cancer cell lines.[6][7][8][9] In lymphoma cells, EriB treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, while the pro-apoptotic protein Bax expression remains stable or is upregulated, resulting in a decreased Bcl-2/Bax ratio and subsequent caspase activation.[7] In prostate cancer cells, EriB induces both apoptosis and autophagy, with the inhibition of autophagy enhancing EriB-induced apoptosis.[6] This suggests a complex interplay between these two cellular processes in response to EriB treatment.
Modulation of Key Signaling Pathways
EriB's anti-cancer activity is intricately linked to its ability to interfere with multiple pro-survival signaling pathways:
-
Akt/mTOR Pathway: EriB has been shown to inhibit the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR) in prostate and breast cancer cells.[3][6][9] This inhibition disrupts a critical pathway involved in cell survival, proliferation, and growth. The suppression of the Akt/mTOR/p70S6K signaling cascade is a key mechanism through which EriB exerts its anti-tumor effects.[9]
-
STAT3 Pathway: A unique feature of EriB is its direct interaction with the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][10] EriB covalently binds to a cysteine residue in the SH2 domain of STAT3, which prevents its phosphorylation and activation by upstream kinases like JAK2.[1][10] This blockade of STAT3 signaling inhibits the transcription of target genes involved in cell proliferation and survival.[1]
-
NF-κB Pathway: EriB has been reported to induce apoptosis by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in hepatocellular carcinoma and lymphoma cells.[6][7] It interferes with the binding of p65 and p50 subunits to their DNA response elements, downregulating the expression of NF-κB target genes.[4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated by EriB.[4][11] In pancreatic cancer, EriB's induction of ROS regulates the MAPK pathway.[11] In lymphoma cells, the activation of the extracellular signal-related kinase (ERK) pathway, a component of the MAPK cascade, is linked to ROS production.[7]
-
VEGFR-2 Signaling: EriB exhibits anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[12] It has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2, thereby suppressing downstream signaling cascades involved in new blood vessel formation.[12]
Induction of Reactive Oxygen Species (ROS)
A significant component of EriB's mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][11][13] In pancreatic cancer cells, EriB suppresses the glutathione (B108866) and thioredoxin antioxidant systems, leading to an increase in intracellular ROS levels.[11][13] This elevation in ROS can, in turn, modulate downstream signaling pathways like MAPK and NF-κB to induce apoptosis.[11] The cytotoxic effects of EriB are often linked to this increase in intracellular ROS.[3][14]
Quantitative Data Presentation
The efficacy of Eriothis compound varies across different cancer cell lines and treatment durations. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various cancer types.
Table 1: IC50 Values of Eriothis compound in Prostate Cancer Cell Lines [2][15]
| Cell Line | Incubation Time (h) | IC50 (µM) |
| PC-3 | 24 | 0.88 |
| PC-3 | 48 | 0.46 |
| 22RV1 | 24 | 3.26 |
| 22RV1 | 48 | 1.20 |
Table 2: In Vivo Efficacy of Eriothis compound
| Cancer Type | Animal Model | Dosage | Outcome |
| Pancreatic Cancer | Nude Mice | 2.5 mg/kg | Significant reduction in pancreatic tumor weights.[11][13] |
| Breast Cancer | Mouse 4T1 breast tumor model | 5 mg/kg/day | Decreased tumor vascularization and suppressed tumor growth.[12] |
| Lymphoma | Murine xenograft models | Not specified | Remarkably inhibited tumor growth and induced in situ tumor cell apoptosis.[7] |
| Osteosarcoma | Immunocompetent mice | Not specified | Enhanced anti-tumorigenic activity in combination with immune checkpoint blockades.[16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of Eriothis compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of EriB on cancer cells.
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of EriB (e.g., 0.25–8 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[2]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with EriB at the desired concentrations and for the optimal duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[2]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the samples promptly using a flow cytometer.[2]
Protein Expression Analysis by Western Blot
This technique is used to detect changes in the expression and phosphorylation status of specific proteins.
-
Cell Lysis: After EriB treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[2][5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Eriothis compound and a typical experimental workflow.
Caption: Core signaling pathways modulated by Eriothis compound in cancer cells.
Caption: A typical experimental workflow for evaluating the in vitro effects of Eriothis compound.
Conclusion
Eriothis compound is a promising natural product with potent anti-cancer activity demonstrated in a variety of cancer types. Its multifaceted mechanism of action, involving the induction of apoptosis and autophagy, modulation of key pro-survival signaling pathways, and generation of reactive oxygen species, makes it an attractive candidate for further pre-clinical and clinical development. This guide provides a comprehensive overview of the current understanding of EriB's molecular mechanisms, offering a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 9. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Eriocalyxin B: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated potent anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory effects of Eriothis compound, with a focus on its mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways modulated by this compound to support further research and drug development.
Core Mechanisms of Anti-inflammatory Action
Eriothis compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that are pivotal in the inflammatory response. The most well-documented mechanisms include the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor family is a cornerstone of inflammatory processes, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Eriothis compound has been shown to be a potent inhibitor of NF-κB activation.[1][2] Unlike many inhibitors that act on upstream kinases, EriB directly interferes with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements.[3][4] This non-competitive inhibition effectively blocks the transcription of NF-κB downstream target genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation.[4][5]
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in inflammatory responses and is often constitutively activated in chronic inflammatory diseases and cancer.[6][7] Eriothis compound is a specific and potent inhibitor of the STAT3 signaling pathway.[8][9] It directly and covalently targets STAT3 by binding to the cysteine residue Cys712, which is located near the SH2 domain.[9] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a crucial step for its dimerization, nuclear translocation, and subsequent transcriptional activity.[8][9]
Quantitative Data Summary
The anti-inflammatory and cytotoxic effects of Eriothis compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize these findings for comparative analysis.
Table 1: In Vitro Efficacy of Eriothis compound
| Assay Type | Cell Line(s) | Effect | Concentration/IC50 | Citation(s) |
| NF-κB Inhibition | Various human cancer cells | Inhibition of NF-κB transcriptional activity | ~ 0.1 - 1.0 µM | [1] |
| STAT3 Phosphorylation Inhibition | A549, MDA-MB-231, MDA-MB-468 | Inhibition of constitutive and IL-6-induced STAT3 phosphorylation | 10 - 20 µM | [10] |
| JAK2/STAT3 Inhibition | SW1116 | Inhibition of JAK2/STAT3 signaling | 1 µM | [10] |
| Cytotoxicity (Cell Viability) | PC-3 (Prostate Cancer) | IC50 | 0.88 µM (24h), 0.46 µM (48h) | [10][11] |
| 22RV1 (Prostate Cancer) | IC50 | 3.26 µM (24h), 1.20 µM (48h) | [10][11] | |
| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Induction of apoptosis | 1.5 - 3 µM | [10] |
| Anti-angiogenesis | HUVECs | Inhibition of angiogenesis | 50 - 100 nM | [10] |
Table 2: In Vivo Efficacy of Eriothis compound
| Animal Model | Disease/Condition | Dosage | Administration Route | Key Outcomes | Citation(s) |
| Murine xenograft B- and T-lymphoma models | Lymphoma | Not Specified | Not Specified | Remarkable inhibition of tumor growth and induction of in situ tumor cell apoptosis. | [12] |
| Female BALB/c Mice with 4T1 cells | Breast Cancer | 5 mg/kg/day | - | Slower tumor growth and decreased tumor vascularization. | [12] |
| Experimental Autoimmune Prostatitis (EAP) mice | Prostatic inflammation and pelvic pain | 5 or 10 mg/kg/day | Intraperitoneal injection | Alleviation of prostatic inflammation and pelvic pain. | [13] |
| Ischemic stroke model | Neuroinflammation | 10 mg/kg | Intraperitoneal injection | Neuroprotective effects by mitigating excessive neuroinflammation. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anti-inflammatory effects of Eriothis compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of Eriothis compound on cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Eriothis compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).[10][11] Incubate the plate for the desired time period (e.g., 24 or 48 hours).[10][11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10][11]
Western Blot Analysis for STAT3 and NF-κB Pathways
This protocol is used to assess the effect of Eriothis compound on the phosphorylation and expression of key proteins in the STAT3 and NF-κB signaling pathways.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of Eriothis compound. For cytokine-induced signaling, cells can be pre-treated with EriB before stimulation with a cytokine like IL-6 or TNF-α.[2][8] Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[2][8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[2][8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.[2][8]
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][8]
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with Eriothis compound.
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of Eriothis compound. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[14][15]
-
Incubation and Analysis: Incubate the cells for 15 minutes at room temperature in the dark.[10] Analyze the samples promptly using a flow cytometer.[10][14]
STAT3/NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 or NF-κB.
-
Transfection: Co-transfect cells (e.g., HepG2) with a STAT3 or NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.[1][6]
-
Compound Treatment and Stimulation: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of Eriothis compound for 2 hours. Stimulate with an appropriate activator (e.g., 50 ng/mL IL-6 for STAT3, or TNF-α/LPS for NF-κB) for 5-6 hours.[1][6]
-
Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[1][6] Normalize the Firefly luciferase activity to the Renilla luciferase activity.[8]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways modulated by Eriothis compound and a typical experimental workflow.
Conclusion
Eriothis compound is a potent anti-inflammatory agent with a well-defined mechanism of action targeting the NF-κB and STAT3 signaling pathways. Its efficacy has been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Eriothis compound in treating inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PlumX [plu.mx]
- 5. researchgate.net [researchgate.net]
- 6. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 7. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Eriothis compound on prostatic inflammation and pelvic pain in a mouse model of experimental autoimmune prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Eriocalyxin B as a Potent Angiogenesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a significant inhibitor of angiogenesis.[1][2] This technical guide provides a comprehensive overview of the anti-angiogenic properties of Eriothis compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols. EriB exerts its effects primarily through the targeted suppression of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade, a critical pathway in the formation of new blood vessels.[1][3] This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of Eriothis compound in angiogenesis-dependent diseases, including cancer.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Eriothis compound's primary anti-angiogenic activity stems from its direct inhibition of VEGFR-2.[1][3] Molecular docking studies have indicated that EriB likely binds to the ATP-binding site within the kinase domain of VEGFR-2.[1][2] This interaction inhibits the VEGF-induced phosphorylation of VEGFR-2, thereby blocking the activation of its downstream signaling pathways.[1] The suppression of these cascades leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical steps in the process of angiogenesis.[1][4]
Beyond its effects on the VEGFR-2 pathway, Eriothis compound has also been shown to modulate other signaling pathways implicated in cell proliferation and survival, such as the STAT3 and NF-κB pathways.[5][6] While the direct contribution of these interactions to its anti-angiogenic effects is still under investigation, they likely contribute to its overall anti-tumor activity.[7]
Signaling Pathway Diagram
References
- 1. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Eriocalyxin B: A Comprehensive Technical Guide on its Discovery, History, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriocalyxin B, a naturally occurring ent-kaurane diterpenoid, has emerged as a molecule of significant interest in the fields of oncology and inflammation. First isolated from the traditional Chinese medicinal herb Isodon eriocalyx, this compound has demonstrated potent anti-tumor, anti-inflammatory, and anti-angiogenic activities. This technical guide provides an in-depth exploration of the discovery and history of Eriothis compound, its physicochemical properties, and detailed methodologies for its isolation and biological characterization. Furthermore, it elucidates the core signaling pathways modulated by Eriothis compound, supported by quantitative data and visualized workflows, to serve as a comprehensive resource for the scientific community.
Discovery and History
Eriothis compound was first identified and isolated from the leaves of Isodon eriocalyx var. laxiflora, a perennial herb belonging to the Lamiaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine for treating inflammatory conditions and bacterial infections.[2][3] The groundbreaking work by Handong Sun's group in 1982 led to the characterization of Eriothis compound as a key bioactive constituent of this plant.[4][5] Subsequent research has consistently confirmed Isodon eriocalyx as the primary natural source of this potent diterpenoid, with the highest concentrations typically found in its leaves.[1][2]
Physicochemical Properties
Eriothis compound is a colorless, powdered compound with the molecular formula C₂₀H₂₄O₅ and a molecular weight of 344.40 g/mol .[1] Its chemical structure features two α,β-unsaturated ketone moieties, which are crucial for its biological activity.[6][7]
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₅ |
| Molecular Weight | 344.40 g/mol |
| CAS Number | 84745-95-9 |
| Appearance | Colorless powder |
Isolation and Purification
The extraction and purification of Eriothis compound from its natural source is a multi-step process that involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Isolation
-
Plant Material Preparation : Air-dried leaves of Isodon eriocalyx var. laxiflora are pulverized into a coarse powder.[2]
-
Solvent Extraction : The powdered plant material is subjected to maceration or reflux extraction with 95% or 80% ethanol (B145695).[1][2] This process is typically repeated multiple times to ensure a thorough extraction. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1][2]
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.[1][2] The fraction containing Eriothis compound is collected and concentrated.
-
Chromatographic Purification :
-
Silica (B1680970) Gel Column Chromatography : The concentrated fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, commonly petroleum ether-acetone or chloroform-methanol, to separate the compounds based on polarity.[1][2]
-
Further Purification : Fractions containing Eriothis compound are pooled and may undergo further purification steps, such as preparative thin-layer chromatography (prep-TLC) or Sephadex LH-20 chromatography, to achieve high purity.[1][2]
-
-
Crystallization : The purified Eriothis compound is crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.[2]
-
Purity Analysis : The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC).[1][2]
Biological Activities and Mechanisms of Action
Eriothis compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.[1] These effects are attributed to its ability to modulate multiple critical cellular signaling pathways.
Quantitative Data: In Vitro Efficacy
The cytotoxic effects of Eriothis compound have been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| PC-3 | Prostate Cancer | 24 | 0.88 |
| PC-3 | Prostate Cancer | 48 | 0.46 |
| 22RV1 | Prostate Cancer | 24 | 3.26 |
| 22RV1 | Prostate Cancer | 48 | 1.20 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Significant inhibition at 0.37-100 µM |
| MG63 & U2OS | Osteosarcoma | Not Specified | Significant inhibition at 10-100 µM |
| HUVECs | Endothelial Cells (Anti-angiogenesis) | 24 | 0.05 - 0.1 |
| A549 | Lung Cancer | 2 | 10 - 20 (for STAT3 inhibition) |
| SW1116 | Colon Cancer | Not Specified | 1 (for JAK2/STAT3 inhibition) |
Core Signaling Pathways
Eriothis compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8] It has been shown to selectively inhibit both TNFα- and LPS-induced NF-κB activity.[8] At lower concentrations, it interferes with the DNA-binding activity of both p65 and p50 subunits of NF-κB to their response elements in the nucleus.[6][8] At higher concentrations, it can also suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and degradation, which in turn prevents NF-κB nuclear translocation.[8]
Eriothis compound directly targets the Signal Transducer and Activator of Transcription 3 (STAT3).[9][10] It covalently binds to Cysteine 712 (Cys712) in or near the SH2 domain of STAT3.[9][11] This interaction prevents the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which is a critical step for its activation, dimerization, and nuclear translocation.[11] By inhibiting STAT3, Eriothis compound suppresses the transcription of genes involved in cell proliferation and survival.[9][10]
Eriothis compound has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway.[3] It downregulates the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR), key kinases that promote cell survival and growth.[3]
Eriothis compound exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It inhibits VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that are essential for endothelial cell proliferation, migration, and tube formation.[1]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]
-
Treatment : Replace the medium with fresh medium containing various concentrations of Eriothis compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).[12]
-
Incubation : Incubate the plate for the desired time period (e.g., 24 or 48 hours).[12]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[3][12]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Culture cells in 6-well plates and treat them with the desired concentrations of Eriothis compound for a specified time.[12]
-
Cell Harvesting : Harvest both adherent and floating cells by trypsinization and centrifugation.[12]
-
Washing : Wash the cell pellet twice with ice-cold PBS.[12]
-
Resuspension : Resuspend the cells in 1X Annexin V Binding Buffer.[12]
-
Staining : Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[12]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis : Analyze the samples promptly using a flow cytometer.[12]
Protein Expression Analysis by Western Blot
This technique is used to detect changes in the expression or phosphorylation status of specific proteins.
-
Cell Lysis : After treating cells with Eriothis compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][12]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[12]
-
SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[12]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[1]
Conclusion
Eriothis compound is a natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation.[1] Its multifaceted mechanism of action, targeting several key signaling pathways, makes it an attractive candidate for further drug development.[1] This technical guide provides a foundational resource for researchers, offering detailed protocols for its isolation and biological evaluation, and a clear overview of its molecular targets. Further preclinical and clinical investigations are warranted to fully explore the therapeutic applications of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. PlumX [plu.mx]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a promising anti-tumor agent with demonstrated cytotoxic effects across a range of cancer cell lines.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of EriB, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved in its mechanism of action.
Quantitative Data Summary: Cytotoxicity of Eriothis compound
The cytotoxic potential of Eriothis compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A summary of reported IC50 values for EriB in various cancer cell lines is presented below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 48 | 0.46 | [1] |
| 22RV1 | Prostate Cancer | 24 | 3.26 | [1] |
| 22RV1 | Prostate Cancer | 48 | 1.20 | [1] |
| PANC-1 | Pancreatic Adenocarcinoma | Not Specified | Potent Cytotoxicity | [2] |
| SW1990 | Pancreatic Adenocarcinoma | Not Specified | Potent Cytotoxicity | [2] |
| CAPAN-1 | Pancreatic Adenocarcinoma | Not Specified | Potent Cytotoxicity | [2] |
| CAPAN-2 | Pancreatic Adenocarcinoma | Not Specified | Potent Cytotoxicity | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 | Comparable to positive control | [3] |
| MG63 | Osteosarcoma | Not Specified | Inhibition at 100 µM | [4] |
| U2OS | Osteosarcoma | Not Specified | Inhibition at 100 µM | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Dose-dependent apoptosis at 1.5 - 3 µM | [1] |
Note: IC50 values can vary depending on the experimental conditions, including cell density and the specific assay used.
Experimental Protocols
Detailed methodologies for common assays used in the preliminary cytotoxicity screening of Eriothis compound are provided below.
1. Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO, typically ≤ 0.1%).[5]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the optical density at a wavelength of 595 nm using a microplate reader.[3]
-
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6]
-
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Eriothis compound for a specific duration.[6]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[1]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the samples promptly using a flow cytometer.[1]
-
3. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Eriothis compound.
-
Protocol:
-
Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.[7]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Eriothis compound
Eriothis compound exerts its cytotoxic effects by modulating multiple cellular signaling pathways.[1][8] These include the inhibition of pro-survival pathways like NF-κB, Akt/mTOR, and STAT3, and the activation of stress-related pathways such as the ERK pathway.[8][9][10]
Caption: Key signaling pathways modulated by Eriothis compound.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a standard workflow for the preliminary in vitro evaluation of Eriothis compound's cytotoxic effects.
Caption: Standard experimental workflow for in vitro cytotoxicity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Eriocalyxin B: A Technical Guide to its Core Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx, has garnered significant attention in the scientific community for its potent and broad-spectrum anti-cancer activities.[1] It has demonstrated efficacy against a range of malignancies, including leukemia, lymphoma, breast cancer, pancreatic cancer, and prostate cancer.[2][3][4] EriB's multifaceted mechanism of action, which involves the direct targeting of key oncogenic transcription factors, induction of cellular stress, and inhibition of tumor-supportive processes, makes it a promising candidate for further drug development. This technical guide provides an in-depth overview of its core mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.
Quantitative Data Summary
The anti-cancer efficacy of Eriothis compound has been quantified in numerous preclinical studies. The following tables summarize its in vitro cytotoxicity and in vivo anti-tumor activity across various cancer models.
Table 1: In Vitro Cytotoxicity of Eriothis compound (IC₅₀ Values)
| Cancer Type | Cell Line | IC₅₀ (µM) | Duration of Treatment (hours) |
| Prostate Cancer | PC-3 | 0.88 | 24 |
| 0.46 | 48 | ||
| 22RV1 | 3.26 | 24 | |
| 1.20 | 48 | ||
| Various Cancers | A-549, MCF-7, SMMC-7721, SW-480, HL-60 | 0.3 - 3.1 | 48 |
Note: The IC₅₀ values can vary depending on the specific experimental conditions and cell line characteristics.[5]
Table 2: In Vivo Efficacy of Eriothis compound
| Cancer Type | Animal Model | Dosage | Treatment Duration | Key Findings |
| Breast Cancer | 4T1 breast tumor model (BALB/c mice) | 5 mg/kg/day | 21 days | Decreased tumor vascularization and suppressed tumor growth.[6][7] |
| Lymphoma | Murine xenograft B- and T-lymphoma models | Not specified | Not specified | Remarkably inhibited tumor growth and induced in situ tumor cell apoptosis.[3] |
| Pancreatic Cancer | Human pancreatic tumor xenografts (BALB/c nude mice) | 2.5 mg/kg | Not specified | Reduced pancreatic tumor weights and increased superoxide (B77818) levels.[8] |
Core Mechanisms of Action and Signaling Pathway Modulation
Eriothis compound exerts its anti-tumor effects through the modulation of several critical signaling pathways.
Inhibition of STAT3 Signaling
A key and specific mechanism of EriB is its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] STAT3 is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival.[9]
-
Mechanism: EriB contains two α,β-unsaturated carbonyl groups that covalently bind to the thiol group of Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[10][11] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases like JAK2, which is essential for its activation.[9][10] Consequently, STAT3 dimerization, nuclear translocation, and its transcriptional activity are all inhibited.[10] This leads to the downregulation of STAT3 target genes, including those encoding anti-apoptotic proteins like Bcl-2 and cell cycle regulators.
Caption: Eriothis compound covalently binds to STAT3, inhibiting its phosphorylation and downstream signaling.
Suppression of NF-κB Signaling
Eriothis compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammatory responses and promoting cell survival in cancer.[12]
-
Mechanism: At lower concentrations, EriB interferes with the binding of the NF-κB subunits p65 and p50 to their DNA response elements in a noncompetitive manner.[12] This selective blockade of DNA binding occurs without affecting the nuclear translocation of NF-κB. At higher concentrations, EriB can also suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and degradation, which in turn prevents NF-κB nuclear translocation. This leads to the downregulation of NF-κB target genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12]
Caption: Eriothis compound inhibits NF-κB signaling at multiple steps.
Inhibition of the Akt/mTOR Pathway
Eriothis compound induces apoptosis and autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][13]
-
Mechanism: EriB treatment leads to a time-dependent decrease in the phosphorylation of Akt, mammalian target of rapamycin (B549165) (mTOR), and the downstream effector ribosomal protein S6 kinase (p70S6K).[14] The inhibition of this pathway contributes to the induction of apoptosis and autophagy. Interestingly, in some contexts, the autophagy induced by EriB appears to be a cytoprotective response, as its blockage sensitizes cancer cells to EriB-induced cell death.[4][14]
Caption: Eriothis compound inhibits the Akt/mTOR pathway, leading to apoptosis and autophagy.
Suppression of VEGFR-2 Signaling and Angiogenesis
Eriothis compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][15]
-
Mechanism: EriB directly targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Molecular docking simulations suggest that EriB interacts with the ATP-binding sites of VEGFR-2.[15] This interaction inhibits the VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades.[6] This leads to the suppression of endothelial cell proliferation, migration, and tube formation.[15] In vivo, EriB treatment has been shown to decrease tumor vascularization.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 11. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Eriocalyxin B in Cellular Fate: A Technical Guide to Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural diterpenoid extracted from Isodon eriocalyx, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1] This technical guide provides an in-depth exploration of EriB's role in inducing two critical cellular processes: apoptosis and autophagy. By elucidating the underlying signaling pathways, presenting quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.
EriB's anti-tumor effects are attributed to its ability to modulate multiple cellular signaling pathways, ultimately leading to programmed cell death (apoptosis) and a cellular self-degradation process (autophagy).[2] Understanding the intricate interplay between these two pathways is crucial for harnessing the full therapeutic potential of Eriothis compound.
Core Mechanisms of Action: A Dual Induction of Apoptosis and Autophagy
Eriothis compound exerts its potent anti-cancer activities by concurrently triggering apoptosis and autophagy in various cancer cell lines.[3][4] While apoptosis is a well-established mechanism for eliminating malignant cells, the role of autophagy in EriB-induced cell death is more complex, appearing to be context-dependent. In some cases, autophagy acts as a protective mechanism against EriB-induced apoptosis, while in others, it contributes to cell death.[3][5]
Eriothis compound-Induced Apoptosis
EriB induces apoptosis through both intrinsic and extrinsic pathways, characterized by caspase activation, DNA fragmentation, and the modulation of pro- and anti-apoptotic proteins.[6][7] A key feature of EriB-induced apoptosis is its ability to target and inhibit critical transcription factors that are often constitutively active in cancer cells, such as STAT3 and NF-κB.[1][8]
Eriothis compound-Induced Autophagy
In addition to apoptosis, Eriothis compound is a potent inducer of autophagy.[3] This is evidenced by the increased formation of autophagosomes, the conversion of LC3B-I to LC3B-II, and the degradation of p62.[3] The induction of autophagy by EriB is often linked to the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.[5][9]
Signaling Pathways Modulated by Eriothis compound
Eriothis compound's effects on apoptosis and autophagy are mediated through its interaction with several key signaling pathways.
The Akt/mTOR/p70S6K Pathway
A primary target of Eriothis compound is the Akt/mTOR signaling cascade.[3][5] By inhibiting the phosphorylation of Akt and its downstream effector mTOR, EriB effectively shuts down a major survival pathway in cancer cells.[5][9] This inhibition not only promotes apoptosis but is also a direct trigger for the initiation of autophagy.[3][9]
Caption: Eriothis compound inhibits the Akt/mTOR/p70S6K pathway.
The NF-κB Signaling Pathway
Eriothis compound has been shown to inhibit the NF-κB signaling pathway, a crucial mediator of inflammation, cell survival, and proliferation in cancer.[5][6] By preventing the activation of NF-κB, EriB sensitizes cancer cells to apoptosis.[5]
Caption: Eriothis compound inhibits the NF-κB signaling pathway.
The STAT3 Signaling Pathway
A unique mechanism of Eriothis compound is its direct covalent binding to and inhibition of STAT3, a transcription factor that is constitutively active in many cancers and promotes cell survival and proliferation.[1][8] This direct inhibition is a key contributor to EriB's pro-apoptotic effects.[1]
Caption: Eriothis compound directly inhibits STAT3 activation.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Eriothis compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Eriothis compound in Prostate Cancer Cells [5][10]
| Cell Line | Treatment Time (h) | IC50 (µM) |
| PC-3 | 24 | 0.88 |
| 48 | 0.46 | |
| 22RV1 | 24 | 3.26 |
| 48 | 1.20 |
Table 2: Induction of Apoptosis by Eriothis compound in Prostate Cancer Cells (48h treatment) [5][10]
| Cell Line | Eriothis compound Concentration (µM) | % of Apoptotic Cells (Early + Late) |
| PC-3 | 0 (Control) | 0.7 |
| 0.5 | 42.1 | |
| 22RV1 | 2 (Control) | Not Specified |
| 2 | 31 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Eriothis compound on cell viability.[5][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[5][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the steps for detecting apoptosis using flow cytometry.[11][12]
-
Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the optimal duration.[11]
-
Cell Harvesting: Harvest both adherent and floating cells.[11]
-
Washing: Wash the cells with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11][12]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
Autophagy Detection (Western Blot for LC3B and p62)
This protocol describes the detection of key autophagy markers by Western blotting.
-
Cell Lysis: After treatment with Eriothis compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of autophagy induction.[3]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating the effects of Eriothis compound on apoptosis and autophagy.
Caption: General experimental workflow for studying Eriothis compound.
Conclusion
Eriothis compound is a potent natural compound that induces both apoptosis and autophagy in cancer cells through the modulation of key signaling pathways, including the Akt/mTOR, NF-κB, and STAT3 pathways. The interplay between these two cellular processes is complex and warrants further investigation to optimize the therapeutic application of EriB. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the mechanisms of action of this promising anti-cancer agent. The provided quantitative data and detailed protocols serve as a starting point for future studies that will undoubtedly contribute to the development of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Eriocalyxin B: A Potent Inhibitor of NF-kappaB Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway by Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx. This document details the mode of action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows.
Introduction to NF-kappaB and Its Role in Disease
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and various cancers. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of target genes.
Eriothis compound: Mechanism of NF-kappaB Inhibition
Eriothis compound has been identified as a potent inhibitor of NF-κB activation.[1][2][3][4] Its mechanism of action is distinct from many other NF-κB inhibitors as it does not interfere with the upstream signaling events that lead to IκBα degradation or the nuclear translocation of NF-κB.[1][2][3] Instead, EriB acts within the nucleus, directly preventing the binding of the NF-κB complex to its DNA response elements.[1][2][3]
Key mechanistic details include:
-
Direct Interference with DNA Binding: EriB has been shown to inhibit the binding of both the p50 and p65 subunits of NF-κB to their consensus DNA sequences in a noncompetitive manner.[1][2][3]
-
No Effect on Upstream Signaling: Studies have demonstrated that EriB does not inhibit the activity of the IκB kinase (IKK) complex, nor does it prevent the phosphorylation and subsequent degradation of IκBα.[3]
-
Unimpeded Nuclear Translocation: The translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation is not blocked by Eriothis compound.[1][2][3]
-
Covalent Modification of p50: Further investigation has revealed that EriB covalently modifies cysteine 62 of the p50 subunit of NF-κB, which is crucial for its DNA binding activity.[5]
This unique mechanism of action makes Eriothis compound a valuable tool for studying NF-κB signaling and a promising candidate for therapeutic development.
Quantitative Data on Eriothis compound Efficacy
The inhibitory effect of Eriothis compound on NF-κB activity and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: IC50 Values of Eriothis compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| SMMC-7721 | Hepatocarcinoma | Not Specified | ~2.5 | [6] |
| PC-3 | Prostate Cancer | 24 | 0.88 | [7] |
| PC-3 | Prostate Cancer | 48 | 0.46 | [7] |
| 22RV1 | Prostate Cancer | 24 | 3.26 | [7] |
| 22RV1 | Prostate Cancer | 48 | 1.20 | [7] |
Table 2: Effect of Eriothis compound on NF-κB Transcriptional Activity
| Cell Line | Stimulant | EriB Concentration (µM) | Inhibition of NF-κB Reporter Activity (%) | Citation |
| HEK293T | TNF-α | 1 | ~50 | [8] |
| HEK293T | TNF-α | 2 | ~80 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of Eriothis compound on NF-κB activation.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a p65-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the cells with varying concentrations of Eriothis compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 4-6 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as a fold change relative to the stimulated, untreated control.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to assess the levels and post-translational modifications of key proteins in the NF-κB signaling pathway.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Eriothis compound and/or an NF-κB activator for the desired time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, COX-2, iNOS, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit of NF-κB.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Pre-treat the cells with Eriothis compound before stimulating with TNF-α for a short period (e.g., 15-30 minutes).
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against p65 for 1-2 hours at room temperature.
-
Secondary Antibody and Nuclear Staining: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if a specific protein (in this case, NF-κB) is bound to a specific DNA sequence in vivo.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with Eriothis compound and/or an NF-κB activator. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against p65 or p50 overnight at 4°C with rotation. Add protein A/G agarose (B213101) beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C for several hours. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Quantify the amount of precipitated DNA corresponding to the promoter region of an NF-κB target gene (e.g., IL-6, TNF-α) using quantitative PCR (qPCR).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The NF-κB signaling pathway and the inhibitory action of Eriothis compound.
Caption: General experimental workflow for studying Eriothis compound's effect on NF-κB.
Caption: Logical flow of Eriothis compound's mechanism of action.
Conclusion
Eriothis compound presents a unique and potent mechanism for the inhibition of the NF-κB signaling pathway. By directly targeting the DNA binding activity of the p50/p65 heterodimer without affecting upstream signaling events, it serves as a valuable research tool and holds significant potential for the development of novel therapeutics for a range of NF-κB-driven diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize and study this promising natural compound.
References
- 1. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and validation of p50 as the cellular target of eriothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Polypharmacology of Eriocalyxin B: A Technical Guide for Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a compelling polypharmacological agent with significant anti-cancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying EriB's diverse biological activities. Through a systematic review of preclinical data, this document details its primary molecular targets, delineates the signaling pathways it modulates, presents quantitative efficacy data, and outlines key experimental protocols for its investigation. The multifaceted nature of EriB's interactions with key cellular pathways, including STAT3, NF-κB, VEGFR-2, and Akt/mTOR, underscores its potential as a promising candidate for further therapeutic development.
Introduction
Eriothis compound is an ent-kaurane diterpenoid that has demonstrated a broad spectrum of biological activities.[1] Its therapeutic potential stems from its ability to interact with multiple molecular targets, thereby influencing a network of signaling pathways critical for cell survival, proliferation, and inflammation. This multi-targeted approach, known as polypharmacology, offers potential advantages in treating complex diseases such as cancer by simultaneously addressing multiple pathological mechanisms and potentially mitigating the development of drug resistance. This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth understanding of EriB's polypharmacological profile.
Quantitative Data on the Biological Activity of Eriothis compound
The efficacy of Eriothis compound has been quantified across a range of cancer cell lines and in vivo models. The following tables summarize key data to facilitate a comparative analysis of its potency and therapeutic window.
Table 1: In Vitro Cytotoxicity of Eriothis compound (IC₅₀ Values)
| Cancer Type | Cell Line | IC₅₀ (µM) | Treatment Duration (hours) |
| Prostate Cancer | PC-3 | 0.88 | 24 |
| 0.46 | 48 | ||
| 22RV1 | 3.26 | 24 | |
| 1.20 | 48 | ||
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.37 - 100 (Significant Inhibition) | 24 |
| Hepatocellular Carcinoma | SMMC-7721 | 0.3 - 3.1 | 48 |
| Colon Cancer | SW-480 | 0.3 - 3.1 | 48 |
| Leukemia | HL-60 | 0.3 - 3.1 | 48 |
| Lung Cancer | A-549 | 0.3 - 3.1 | 48 |
Note: IC₅₀ values can vary depending on the specific experimental conditions.[2]
Table 2: In Vivo Efficacy of Eriothis compound
| Cancer Type | Animal Model | Dosage | Administration Route | Key Outcomes |
| Breast Cancer | 4T1 breast tumor model (BALB/c mice) | 5 mg/kg/day | - | Decreased tumor vascularization and suppressed tumor growth.[3] |
| Pancreatic Cancer | Nude mice | 2.5 mg/kg | - | Significant reduction in pancreatic tumor weight.[4] |
| Osteosarcoma | Nude mice | 10 mg/kg | Intraperitoneal | Suppressed tumor growth.[2] |
| Lymphoma | Murine xenograft B- and T-lymphoma models | - | - | Remarkable inhibition of tumor growth and induction of in situ tumor cell apoptosis.[5] |
Note: "-" indicates data not specified in the provided search results.
Core Mechanisms of Action and Signaling Pathways
Eriothis compound exerts its pleiotropic effects by modulating several key signaling cascades. Its primary mechanism involves the covalent modification of cysteine residues on its target proteins through its α,β-unsaturated ketone moieties.[6]
Inhibition of STAT3 Signaling
A primary and well-documented mechanism of EriB is the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8]
-
Molecular Interaction: EriB covalently binds to Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[7][8] This modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases like JAK2.[9]
-
Downstream Effects: The inhibition of STAT3 phosphorylation blocks its dimerization, nuclear translocation, and DNA binding activity.[8][10] This leads to the downregulation of STAT3 target genes involved in cell proliferation (e.g., cyclin D1) and survival (e.g., Bcl-2), ultimately inducing apoptosis in STAT3-dependent tumor cells.[11]
Modulation of NF-κB Signaling
EriB is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[12][13]
-
Molecular Interaction: EriB interferes with the DNA binding of both the p65 and p50 subunits of NF-κB to their response elements in a noncompetitive manner.[12][13]
-
Downstream Effects: By blocking NF-κB's transcriptional activity, EriB suppresses the expression of downstream target genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cell survival.[12]
Suppression of VEGFR-2 Signaling and Angiogenesis
EriB exhibits anti-angiogenic activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[3][14]
-
Molecular Interaction: EriB inhibits the VEGF-induced phosphorylation of VEGFR-2, likely by interacting with its ATP-binding site.[3][15]
-
Downstream Effects: This inhibition blocks downstream signaling cascades, including the phosphorylation of Akt and ERK, leading to the suppression of endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[3][15]
Inhibition of the Akt/mTOR Pathway
EriB induces apoptosis and autophagy in cancer cells by suppressing the pro-survival Akt/mTOR signaling pathway.[16][17]
-
Molecular Interaction: EriB treatment leads to a decrease in the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR).[6][16]
-
Downstream Effects: The inhibition of the Akt/mTOR pathway disrupts the cellular processes that promote cell growth and survival, leading to the induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy).[18][19]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the investigation of Eriothis compound's biological activities.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of EriB on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of EriB (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[20]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of specific proteins in response to EriB treatment.
-
Cell Lysis: After treating cells with EriB, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[16][21]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by EriB.
-
Cell Treatment and Harvesting: Treat cells with EriB for the desired time, then harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[20][22]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of EriB in a living organism.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) into the flank of immunodeficient mice (e.g., nude mice or SCID mice).
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer EriB (e.g., 2.5-10 mg/kg) via intraperitoneal injection daily or on a specified schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumors can be further analyzed by immunohistochemistry or Western blotting.[4][23]
Conclusion
Eriothis compound exhibits a remarkable polypharmacological profile, engaging with multiple, critical oncogenic and inflammatory signaling pathways. Its ability to covalently modify and inhibit key proteins such as STAT3 and components of the NF-κB complex, while also suppressing pro-survival pathways like Akt/mTOR and the angiogenic VEGFR-2 cascade, highlights its potential as a versatile therapeutic agent. The comprehensive data and detailed protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Eriothis compound in the treatment of cancer and other complex diseases. Further preclinical and clinical investigations are warranted to fully elucidate its clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eriothis compound induces apoptosis in human triple negative breast cancer cells via inhibiting STAT3 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. PlumX [plu.mx]
- 14. HKU Scholars Hub: Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling [hub.hku.hk]
- 15. researchgate.net [researchgate.net]
- 16. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pjps.pk [pjps.pk]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Eriocalyxin B: Unveiling its Anti-Cancer Potential with the MTT Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a promising anti-cancer agent with demonstrated cytotoxic effects across a spectrum of cancer cell lines, including lymphoma, prostate, pancreatic, and breast cancer.[1][2][3][4] Its multifaceted mechanism of action involves the induction of apoptosis (programmed cell death) and autophagy, as well as the modulation of key cellular signaling pathways crucial for cancer cell proliferation and survival.[2][5][6] This document provides a comprehensive guide to assessing the in vitro efficacy of Eriothis compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.[7][8]
Mechanism of Action: A Multi-Targeted Approach
Eriothis compound exerts its anti-tumor effects by interfering with several critical signaling pathways that govern cell survival, proliferation, and inflammation.[6] Notably, EriB has been shown to:
-
Inhibit the NF-κB and Akt/mTOR Pathways : In lymphoma and prostate cancer cells, EriB treatment leads to the inhibition of the nuclear factor-kappaB (NF-κB) and Akt/mTOR signaling pathways, which are pivotal for cell survival and proliferation.[1][2]
-
Activate the ERK Pathway : The activation of the extracellular signal-related kinase (ERK) pathway, which can promote apoptosis under certain cellular contexts, has been observed in lymphoma cells treated with EriB.[1]
-
Downregulate STAT3 Signaling : EriB can also downregulate the JAK2/STAT3 signaling pathway, another critical oncogenic pathway, as demonstrated in colon cancer cells.[2]
-
Induce Oxidative Stress : In pancreatic cancer cells, Eriothis compound has been shown to suppress thiol-containing antioxidant systems, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.[3]
These actions collectively contribute to the induction of apoptosis, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle arrest in various cancer cell types.[1][9]
Quantitative Data Summary
The cytotoxic potency of Eriothis compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values of EriB vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 24 | 0.88 | [2] |
| PC-3 | Prostate Cancer | 48 | 0.46 | [2] |
| 22RV1 | Prostate Cancer | 24 | 3.26 | [2] |
| 22RV1 | Prostate Cancer | 48 | 1.20 | [2] |
Experimental Protocols
Preparation of Eriothis compound Stock Solution
Materials:
-
Eriothis compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of Eriothis compound (e.g., 10 mM or 20 mM) by dissolving the powder in sterile DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Note: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that could affect cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[10]
MTT Assay for Cell Viability
This protocol outlines the steps to assess the effect of Eriothis compound on the viability of cancer cells. The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Eriothis compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Eriothis compound (e.g., 0.25–8 µM) to the respective wells.[2] Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[2][8]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][10] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.[2][13] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the Eriothis compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability after Eriothis compound treatment.
Simplified Signaling Pathway of Eriothis compound in Cancer Cells
Caption: Key signaling pathways modulated by Eriothis compound leading to apoptosis in cancer cells.
References
- 1. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Eriocalyxin B Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Eriocalyxin B (EriB), a natural diterpenoid with potent anti-cancer properties. This document outlines the key signaling pathways modulated by Eriothis compound, offers detailed protocols for cell treatment and Western blot analysis, and presents quantitative data from relevant studies in a clear, tabular format.
Introduction to Eriothis compound and its Mechanism of Action
Eriothis compound, isolated from the medicinal plant Isodon eriocalyx, has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and the inhibition of critical cell survival signaling pathways.[2][3][4] Western blot analysis is an indispensable technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key proteins within these pathways.
Key Signaling Pathways Modulated by Eriothis compound
Eriothis compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer. These include:
-
Apoptosis Pathway: Eriothis compound induces programmed cell death by activating caspases and altering the expression of Bcl-2 family proteins.[4][5]
-
NF-κB Pathway: It can suppress the pro-survival NF-κB signaling pathway, leading to decreased expression of anti-apoptotic genes.[3][6]
-
Akt/mTOR Pathway: Eriothis compound has been observed to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[4][7]
-
STAT3 Pathway: This compound is a potent inhibitor of the STAT3 signaling pathway, which is constitutively activated in many cancers and promotes cell survival and proliferation.[2][8][9]
-
ERK Pathway: Activation of the ERK pathway, which can have dual roles in cell fate, has also been observed in response to Eriothis compound treatment in some contexts.[5]
Data Presentation: Summary of Protein Expression Changes
The following tables summarize the observed changes in protein expression and phosphorylation status in various cancer cell lines after treatment with Eriothis compound, as determined by Western blot analysis.
Table 1: Apoptosis Pathway
| Protein | Cell Line | Treatment Condition | Observed Change | Reference |
| Cleaved Caspase-3 | Prostate Cancer (PC-3, 22RV1) | 0.5 µM (PC-3), 2 µM (22RV1) for 48h | Increased | [4] |
| Cleaved Caspase-8 | Prostate Cancer (PC-3, 22RV1) | 0.5 µM (PC-3), 2 µM (22RV1) for 48h | Increased | [4] |
| Cleaved PARP | Prostate Cancer (PC-3, 22RV1) | 0.5 µM (PC-3), 2 µM (22RV1) for 48h | Increased | [4] |
| Bcl-2 | Lymphoma Cells | Not specified | Downregulated | [5] |
| Bcl-xL | Lymphoma Cells | Not specified | Downregulated | [5] |
| Bax | Lymphoma Cells | Not specified | Stable or Upregulated | [5] |
Table 2: NF-κB Pathway
| Protein | Cell Line | Treatment Condition | Observed Change | Reference |
| p65 | Not specified | Not specified | Decreased levels | [3] |
| IκBα | Not specified | Not specified | Not specified | [3] |
| RelA | SMMC-7721 | Not specified | Suppressed expression | [6] |
| XIAP | SMMC-7721 | Not specified | Suppressed expression | [6] |
Table 3: Akt/mTOR Pathway
| Protein | Cell Line | Treatment Condition | Observed Change | Reference |
| p-Akt | Prostate Cancer (PC-3, 22RV1) | 0.5 µM (PC-3) for 24h, 2 µM (22RV1) for 48h | Downregulated | [4][10] |
| p-mTOR | Prostate Cancer (PC-3, 22RV1) | 0.5 µM (PC-3) for 24h, 2 µM (22RV1) for 48h | Downregulated | [4][10] |
Table 4: STAT3 Pathway
| Protein | Cell Line | Treatment Condition | Observed Change | Reference |
| p-STAT3 (Tyr705) | Lung Adenocarcinoma (A549) | Dose and time-dependent | Inhibited | [8] |
| p-STAT3 (Tyr705) | Breast Cancer (MDA-MB-231, MDA-MB-468) | Not specified | Inhibited | [8] |
| p-JAK2 | Colon Cancer (SW1116) | 1 µmol/l | Inhibited | [11] |
Experimental Protocols
This section provides detailed methodologies for the investigation of Eriothis compound's effects on cultured cells using Western blot analysis.
Protocol 1: Cell Culture and Eriothis compound Treatment
-
Cell Culture: Culture the chosen cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Eriothis compound Preparation: Prepare a stock solution of Eriothis compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Replace the culture medium with the medium containing various concentrations of Eriothis compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) to allow for the compound to exert its effects.
Protocol 2: Western Blot Analysis
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x SDS sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
If using a PVDF membrane, pre-activate it with methanol (B129727) for a few seconds before equilibration in transfer buffer.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody specific to the protein of interest in the blocking buffer at the concentration recommended by the manufacturer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Eriothis compound signaling pathways.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and validation of p50 as the cellular target of eriothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eriothis compound blocks human SW1116 colon cancer cell proliferation, migration, invasion, cell cycle progression and angiogenesis via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eriocalyxin B in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has demonstrated significant therapeutic potential in a variety of preclinical animal models. Its biological activities, including potent anti-tumor, anti-inflammatory, anti-angiogenic, and neuroprotective effects, make it a compelling candidate for further drug development.[1] These application notes provide a comprehensive overview of the in vivo animal models used to investigate EriB, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways to support future research.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables provide a structured summary of the quantitative data from various in vivo studies on Eriothis compound, facilitating a comparative analysis of its application across different disease models.
Table 1: Anti-Cancer Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Key Outcomes |
| Breast Cancer | Female BALB/c Mice | 4T1 | 5 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Slower tumor growth, decreased tumor vascularization.[2][3] |
| Triple-Negative Breast Cancer | Breast xenograft-bearing mice, Syngeneic breast tumor-bearing mice | MDA-MB-231 | Not Specified | Not Specified | Not Specified | Inhibition of metastasis.[2][4] |
| Lymphoma | Murine xenograft B- and T-lymphoma models | Not Specified | Not Specified | Not Specified | Not Specified | Remarkable inhibition of tumor growth, induction of in situ tumor cell apoptosis.[2][5] |
| Pancreatic Cancer | Nude mice | CAPAN-2 | 2.5 mg/kg | Not Specified | Not Specified | Significant reduction in pancreatic tumor weights, increased superoxide (B77818) levels.[2][6] |
Table 2: Anti-Inflammatory and Neuroprotective Models
| Disease Model | Animal Model | Dosage | Administration Route | Key Outcomes |
| Experimental Autoimmune Prostatitis | Nonobese diabetic mice | 10 mg/kg | Not Specified | Alleviation of prostatic inflammation and pelvic pain.[7] |
| Crohn's Disease-like Colitis | TNBS-induced and Il-10-/- mice | Not Specified | Not Specified | Reduced body weight loss, DAI score, and histological score; decreased M1 macrophage polarization.[8] |
| Ischemic Stroke | pMCAO mice | 10 mg/kg | Intraperitoneal (i.p.) | Alleviation of ischemic cerebral injury, suppression of microglia-mediated neuroinflammation.[9] |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the literature, providing a foundation for the replication and extension of these studies.
Breast Cancer Xenograft Model (4T1)
-
Animal Strain: Female BALB/c mice.[2]
-
Tumor Induction: Subcutaneous injection of 4T1 cells into the mammary fat pad.
-
Treatment Regimen:
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for such preclinical studies.[10]
-
Vehicle: The vehicle for EriB dissolution was not specified in the provided search results; however, for in vivo experiments, appropriate vehicles should be used, and the formulation should be prepared fresh.[11]
-
Efficacy Evaluation:
-
Toxicity Monitoring:
Experimental Autoimmune Prostatitis (EAP) Model
-
Animal Strain: Nonobese diabetic mice.[7]
-
Disease Induction: Intradermal injection of a mixture of prostate antigens and Complete Freund's Adjuvant on days 0 and 28.[7]
-
Treatment Regimen:
-
Dosage: Dose-dependent effects observed, with 10 mg/kg being an effective dose.[7]
-
Administration: Details on the administration route were not specified.
-
-
Efficacy Evaluation:
Ischemic Stroke Model (pMCAO)
-
Animal Model: Permanent middle cerebral artery occlusion (pMCAO) was induced in mice.[9]
-
Surgical Procedure: The pMCAO is induced in the internal carotid artery of the mice by the intraluminal filament method.[9]
-
Treatment Regimen:
-
Efficacy Evaluation:
-
Assessment of neurological deficits.
-
Histological analysis of the brain penumbra.
-
Evaluation of microglial activation and neuroinflammation markers.[9]
-
Signaling Pathway and Experimental Workflow Visualizations
Eriothis compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms and a general experimental workflow.
Signaling Pathways
Caption: EriB's multi-target signaling pathways in cancer and inflammation.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with Eriothis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Eriothis compound on prostatic inflammation and pelvic pain in a mouse model of experimental autoimmune prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriothis compound ameliorated Crohn's disease-like colitis by restricting M1 macrophage polarization through JAK2/STAT1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriothis compound alleviated ischemic cerebral injury by limiting microglia-mediated excessive neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
how to dissolve and prepare Eriocalyxin B for experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has demonstrated significant potential as an anti-cancer agent.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways, leading to the induction of apoptosis and autophagy, and the inhibition of tumor growth and metastasis.[3][4] This document provides detailed application notes and protocols for the dissolution and preparation of Eriothis compound for experimental use, ensuring optimal performance and reproducibility in both in vitro and in vivo studies.
Data Presentation
Physicochemical Properties of Eriothis compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₅ | [1] |
| Molecular Weight | 344.40 g/mol | [1] |
| CAS Number | 84745-95-9 | [1] |
| Appearance | Colorless powder | [1] |
Solubility of Eriothis compound
Eriothis compound is characterized by its poor aqueous solubility, which presents a challenge for its experimental application.[5] However, it is soluble in several organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble, common for stock solutions | [5] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
| Water | Poorly soluble | [5] |
Recommended Concentrations for In Vitro Studies
The effective concentration of Eriothis compound varies depending on the cancer cell line and the duration of exposure. The following table summarizes reported half-maximal inhibitory concentrations (IC50).
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 24 h | 0.88 | [4] |
| PC-3 | Prostate Cancer | 48 h | 0.46 | [4] |
| 22RV1 | Prostate Cancer | 24 h | 3.26 | [4] |
| 22RV1 | Prostate Cancer | 48 h | 1.20 | [4] |
| A549 | Lung Cancer | Not Specified | 10 - 20 (effective concentration) | [4] |
| SW1116 | Colon Cancer | Not Specified | 1 (effective concentration) | [4] |
| HUVECs | Endothelial Cells | 24 h | 50 - 100 nM (effective concentration) | [4] |
| MG63 & U2OS | Osteosarcoma | Not Specified | 100 (effective concentration) | [4] |
Experimental Protocols
Protocol 1: Preparation of Eriothis compound Stock Solution for In Vitro Experiments
Materials:
-
Eriothis compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To create a high-concentration stock solution (e.g., 20 mM), dissolve the Eriothis compound powder in sterile DMSO.[4]
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.[4]
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to prevent repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C for long-term storage.[4] Solutions are best used within one month.[3]
-
Note: Eriothis compound solutions are unstable and should ideally be prepared fresh for each experiment.[3][5]
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a single-use aliquot of the Eriothis compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could impact cell viability, which is typically maintained at or below 0.1%.[4]
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells.[4]
Protocol 3: Formulation of Eriothis compound for In Vivo Experiments
Important Considerations:
-
Due to its poor aqueous solubility, preparing Eriothis compound for in vivo administration requires a suitable vehicle to ensure its bioavailability.
-
Formulations should be prepared fresh before each injection, as the stability of Eriothis compound in solution is limited.[6]
Recommended Vehicle: A common approach involves the use of co-solvents. A suggested vehicle includes a mixture of:
-
PEG300
-
Corn oil
-
Surfactants such as Tween 80[5]
Procedure:
-
Dissolve the required amount of Eriothis compound in the chosen co-solvent system.
-
Gentle warming or sonication may be used to aid dissolution.[6]
-
Visually inspect the final formulation to ensure it is a clear solution before injection.
-
The recommended therapeutic dose in murine models typically ranges from 2.5 mg/kg to 10 mg/kg of body weight.[6] A pilot study is advised to determine the optimal dose for a specific animal model and tumor type.[6]
Mandatory Visualizations
References
Application Notes and Protocols for Eriocalyxin B in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB) is a natural diterpenoid isolated from the plant Isodon eriocalyx var. laxiflora.[1] It has garnered significant interest for its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1][2] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the biological activities of compounds like EriB due to its rapid development, optical transparency, and genetic homology to humans.[3][4] These application notes provide detailed experimental protocols for investigating the effects of Eriothis compound in zebrafish, with a focus on its anti-angiogenic and transcriptional effects.
Data Presentation
Quantitative Effects of Eriothis compound on Zebrafish Embryos
| Parameter | 10 µM Eriothis compound | 15 µM Eriothis compound | Reference |
| Anti-Angiogenic Effect | --- | --- | |
| Inhibition of Subintestinal Vein (SIV) Formation | Significant Inhibition | Significant Inhibition | [1][5] |
| Transcriptional Regulation (72h treatment) | --- | --- | |
| Total Differentially Expressed Genes (DEGs) | 1570 | 2511 | [1][6] |
| Up-regulated Genes | 405 | 543 | [1][6] |
| Down-regulated Genes | 1165 | 1968 | [1][6] |
| Toxicity | --- | --- | |
| LC50 (96 hpf) | Not Reported | Not Reported | N/A |
Experimental Protocols
Zebrafish Embryo Toxicity Assay (LC50 Determination)
This protocol outlines the methodology to determine the 50% lethal concentration (LC50) of Eriothis compound in zebrafish embryos. While a specific LC50 for EriB has not been reported in the reviewed literature, this general protocol can be followed.
Materials:
-
Healthy, fertilized zebrafish embryos (4-6 hours post-fertilization, hpf)
-
Eriothis compound stock solution (in DMSO)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered with sodium bicarbonate)
-
24-well plates
-
Incubator at 28.5°C
-
Stereomicroscope
Procedure:
-
Embryo Collection and Preparation: Collect freshly fertilized zebrafish eggs and maintain them in E3 medium at 28.5°C. At 4-6 hpf, dechorionate the embryos enzymatically with pronase or manually with fine forceps.
-
Compound Dilution: Prepare a series of dilutions of Eriothis compound in E3 medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (0.1% DMSO in E3 medium) and a negative control (E3 medium only).
-
Exposure: Transfer 10-20 healthy embryos per well into a 24-well plate. Remove the E3 medium and add 1 mL of the respective Eriothis compound dilution or control solution to each well.
-
Incubation: Incubate the plates at 28.5°C for up to 96 hours.
-
Observation and Data Collection: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope. Record the number of dead embryos in each well. Indicators of lethality include coagulation of the embryo, lack of heartbeat, and failure to develop somites.[7]
-
LC50 Calculation: Calculate the LC50 value at each time point using statistical software with Probit analysis.
Anti-Angiogenesis Assay in Zebrafish Embryos (Inhibition of Subintestinal Vein Formation)
This protocol details the procedure to assess the anti-angiogenic effects of Eriothis compound by observing the formation of the subintestinal veins (SIVs).
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))[3][8]
-
Healthy, fertilized zebrafish embryos (24 hpf)
-
Eriothis compound stock solution (in DMSO)
-
E3 embryo medium
-
24-well plates
-
Incubator at 28.5°C
-
Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia
-
Fluorescence stereomicroscope or confocal microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Embryo Rearing: Raise transgenic embryos in E3 medium at 28.5°C until 24 hpf.
-
Compound Exposure: At 24 hpf, transfer embryos to a 24-well plate and expose them to various concentrations of Eriothis compound (e.g., 5, 10, 15 µM) in E3 medium.[5] Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the embryos at 28.5°C for 48 hours (until 72 hpf).
-
Imaging: At 72 hpf, anesthetize the embryos with MS-222. Mount the embryos laterally in a small drop of low-melting-point agarose (B213101) on a microscope slide.
-
Data Acquisition: Capture fluorescent images of the SIV plexus in the yolk region of each embryo.
-
Quantification: Analyze the images to quantify the extent of SIV formation. This can be done by measuring the total length of the SIVs or the area covered by the vascular network using image analysis software.[7] Compare the measurements from the EriB-treated groups to the vehicle control group.
Transcriptome Analysis of Zebrafish Embryos
This protocol describes the steps for analyzing global gene expression changes in zebrafish embryos following treatment with Eriothis compound.
Materials:
-
Healthy, fertilized zebrafish embryos
-
Eriothis compound
-
E3 embryo medium
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Embryo Treatment: Expose zebrafish embryos to the desired concentrations of Eriothis compound (e.g., 10 µM and 15 µM) and a vehicle control from 4 hpf to 72 hpf.[1][6]
-
RNA Extraction: At 72 hpf, pool approximately 30-50 embryos per sample and extract total RNA using an appropriate kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the high-quality RNA samples. Perform deep sequencing on an NGS platform to generate transcriptomic data.
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the reads to the zebrafish reference genome (e.g., GRCz11).
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the EriB-treated groups compared to the control group.[9]
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify the biological processes and signaling pathways affected by Eriothis compound.[6]
-
Signaling Pathways and Experimental Workflows
Caption: Eriothis compound inhibits angiogenesis by blocking VEGFR-2 signaling.
Caption: Workflow for the zebrafish anti-angiogenesis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional roles of eriothis compound in zebrafish revealed by transcriptome analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 7. Patterning mechanisms of the sub-intestinal venous plexus in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring antiangiogenesis of bevacizumab in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Type-Specific Transcriptome Profiling Reveals a Role for Thioredoxin During Tumor Initiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eriocalyxin B in a Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated potent anti-tumor and anti-angiogenic properties.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] EriB exerts its anti-angiogenic effects by inhibiting key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.[3][4] These application notes provide a detailed protocol for utilizing Eriothis compound in an in vivo Matrigel plug assay to assess its anti-angiogenic potential.
Mechanism of Action
Eriothis compound's anti-angiogenic activity is primarily attributed to its modulation of two key signaling pathways:
-
VEGFR-2 Signaling Inhibition: EriB has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of VEGF Receptor-2 (VEGFR-2).[3][4] Molecular docking studies suggest that EriB may interact with the ATP-binding site of VEGFR-2, thereby blocking its activation and downstream signaling cascades that are crucial for angiogenesis.[3][5]
-
STAT3 Signaling Inhibition: Eriothis compound is a specific and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7][8] It acts by directly and covalently binding to Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[6][8] This covalent modification prevents the phosphorylation and activation of STAT3, a transcription factor that regulates genes involved in cell survival and proliferation.[6][9]
Signaling Pathway Diagrams
Caption: Eriothis compound inhibits angiogenesis via VEGFR-2 and STAT3 pathways.
Experimental Protocols
In Vivo Matrigel Plug Angiogenesis Assay
The Matrigel plug assay is a widely used in vivo model to evaluate pro- and anti-angiogenic molecules.[10][11] Matrigel, a solubilized basement membrane preparation, is mixed with an angiogenic stimulus and the test compound, then injected subcutaneously into mice.[12] The mixture forms a solid plug, and the extent of new blood vessel formation within the plug is quantified.[10]
Materials:
-
Matrigel (Corning or equivalent), growth factor reduced
-
Eriothis compound (EriB)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
C57BL/6 mice (6-8 weeks old)
-
Sterile, ice-cold PBS and microcentrifuge tubes
-
Ice-cold syringes (tuberculin or insulin) with 27G needles
-
Drabkin's Reagent Kit (for hemoglobin measurement)
-
4% Paraformaldehyde (PFA) or 10% formalin
-
OCT compound for frozen sections
-
Hematoxylin and Eosin (H&E) stain
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Preparation of Matrigel Mixture (on ice):
-
Thaw Matrigel slowly at 4°C overnight to prevent premature gelling.[10] Always keep Matrigel and all related reagents on ice.
-
For each plug, prepare a total volume of 400-500 µL.
-
In a pre-chilled sterile tube, mix Matrigel with heparin (final concentration: 50 U/mL) and bFGF (final concentration: 500 ng/mL).[3]
-
Divide the mixture into control and treatment groups.
-
For the treatment groups, add Eriothis compound to the desired final concentrations (e.g., 10 µM and 20 µM).[3] Add the vehicle (e.g., DMSO) to the control group. Mix gently by pipetting to avoid bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional animal care protocols.
-
Using a pre-chilled syringe, subcutaneously inject the 400 µL Matrigel mixture into the flank of each mouse.[3][13] One injection per mouse is recommended.[10]
-
The Matrigel will quickly form a solid plug at body temperature.[12]
-
-
Plug Excision and Analysis:
-
Quantification of Angiogenesis:
-
Hemoglobin Assay:
-
Cut a portion of each plug, weigh it, and homogenize it in PBS.
-
Use a Drabkin's reagent kit to measure the hemoglobin content, which correlates with the amount of blood within the plug.[3]
-
-
Histological Analysis:
-
Fix the remaining portion of the plugs in 4% PFA or 10% formalin.[3][13]
-
Process the plugs for either paraffin (B1166041) or frozen sectioning.[13]
-
Perform H&E staining to visualize the infiltration of new microvessels.[3]
-
Perform immunohistochemistry (IHC) using an antibody against the endothelial cell marker CD31 to specifically identify and quantify blood vessels.[12]
-
Quantify microvessel density by counting the number of CD31-positive vessels in multiple high-power fields.
-
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo Matrigel plug assay with Eriothis compound.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the anti-angiogenic effects of Eriothis compound.
Table 1: In Vivo Anti-Angiogenic Effect of Eriothis compound in Matrigel Plug Assay
| Treatment Group | EriB Concentration (µM) | Hemoglobin Content (µ g/plug ) | Microvessel Count (per field) |
|---|---|---|---|
| Control (bFGF + Heparin) | 0 | 150 ± 15 | 45 ± 5 |
| Eriothis compound | 10 | 85 ± 10** | 25 ± 4** |
| Eriothis compound | 20 | 50 ± 8*** | 12 ± 3*** |
*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared with the control group. Data are hypothetical, based on trends reported in the literature.[3][14]
Table 2: In Vitro Anti-Angiogenic Effects of Eriothis compound on HUVECs
| Assay | EriB Concentration (nM) | Inhibition (%) | Experimental Conditions |
|---|---|---|---|
| VEGF-Induced Proliferation | 50 | Significant Inhibition | VEGF (10 ng/mL), 48h |
| 100 | Significant Inhibition | VEGF (10 ng/mL), 48h | |
| Tube Formation | 50 | ~40% | 11h incubation |
| 100 | ~60% | 11h incubation | |
| Cell Migration | 50 | Significant Inhibition | 24h incubation |
| 100 | Significant Inhibition | 24h incubation |
Data compiled from studies on Human Umbilical Vein Endothelial Cells (HUVECs).[3][15]
Conclusion
Eriothis compound is a potent inhibitor of angiogenesis, targeting key signaling pathways such as VEGFR-2 and STAT3.[3][6] The Matrigel plug assay provides a robust in vivo model to quantify the anti-angiogenic efficacy of EriB. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to effectively design and execute experiments to investigate the therapeutic potential of Eriothis compound in angiogenesis-dependent diseases like cancer.
References
- 1. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) for NF-kB and the Inhibitory Effects of Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-kB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. Eriocalyxin B (Eri-B), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated potent anti-inflammatory and anti-tumor activities. Mechanistic studies have revealed that Eriothis compound exerts its effects, in part, by inhibiting the NF-kB signaling pathway. Specifically, Chromatin Immunoprecipitation (ChIP) assays have shown that Eriothis compound directly interferes with the binding of NF-kB to the promoter regions of its target genes, thereby preventing their transcription.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing ChIP to investigate the inhibitory effects of Eriothis compound on NF-kB's DNA binding activity.
Mechanism of Action: Eriothis compound and NF-kB
The canonical NF-kB signaling pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitor of kB (IkB), allowing the NF-kB heterodimer (most commonly p65/p50) to translocate to the nucleus. In the nucleus, NF-kB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1]
Eriothis compound has been shown to inhibit NF-kB activity through a novel mechanism. Instead of preventing the nuclear translocation of NF-kB, Eriothis compound interferes with the ability of both the p65 and p50 subunits to bind to their consensus DNA sequences.[1][3] This direct inhibition of DNA binding has been confirmed by in vivo ChIP assays.[1] More detailed studies have identified the p50 subunit as a direct cellular target of Eriothis compound.[3]
Signaling Pathway Diagram
Data Presentation
While specific quantitative ChIP-qPCR data for Eriothis compound is not extensively published in tabular format, the following table illustrates the expected results based on qualitative findings from the literature.[1] The data represents the fold enrichment of NF-kB p65 at the promoters of target genes (like IL-6 and COX-2) after stimulation with TNF-α, with and without pre-treatment with Eriothis compound.
| Target Gene Promoter | Treatment Condition | Fold Enrichment (vs. IgG Control) | Percent Inhibition of Binding |
| IL-6 | Vehicle (DMSO) + TNF-α | 15.2 | N/A |
| Eriothis compound + TNF-α | 3.8 | 75% | |
| Unstimulated Control | 1.1 | - | |
| COX-2 | Vehicle (DMSO) + TNF-α | 12.5 | N/A |
| Eriothis compound + TNF-α | 4.2 | 66.4% | |
| Unstimulated Control | 0.9 | - | |
| iNOS | Vehicle (DMSO) + TNF-α | 18.9 | N/A |
| Eriothis compound + TNF-α | 5.5 | 70.9% | |
| Unstimulated Control | 1.3 | - |
This table presents illustrative data based on published qualitative results. Actual values may vary depending on experimental conditions.
Experimental Protocols
Workflow for NF-kB ChIP Assay with Eriothis compound Treatment
Detailed Protocol: NF-kB p65 Chromatin Immunoprecipitation
This protocol is adapted from standard ChIP procedures and includes specific considerations for studying the effects of Eriothis compound.
Materials:
-
Cell Culture: Appropriate cell line (e.g., HeLa, HepG2, RAW 264.7)
-
Reagents:
-
Eriothis compound (stock solution in DMSO)
-
TNF-α (or other NF-kB stimulus)
-
1.25 M Glycine (B1666218)
-
PBS (Phosphate-Buffered Saline)
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
Proteinase K
-
RNase A
-
Anti-NF-kB p65 antibody (or anti-p50)
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Primers for qPCR (targeting promoter regions of IL-6, COX-2, etc.)
-
SYBR Green qPCR Master Mix
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Pre-treat cells with the desired concentration of Eriothis compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Stimulate cells with TNF-α (e.g., 10 ng/mL) for a time known to induce maximal NF-kB binding (e.g., 30-60 minutes).
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells in ice-cold PBS containing protease inhibitors.
-
Pellet cells by centrifugation and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Dilute the chromatin in ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "Input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-p65 antibody or IgG control to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA:
-
1x Low Salt Wash Buffer
-
1x High Salt Wash Buffer
-
1x LiCl Wash Buffer
-
2x TE Buffer
-
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.
-
Reverse the cross-links by adding 5 M NaCl to the eluates (and the Input sample) and incubating at 65°C for at least 4 hours (or overnight).
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the promoter regions of NF-kB target genes (e.g., IL-6, COX-2, iNOS).
-
Use the purified DNA from the IP samples, the IgG control, and the Input control as templates.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Determine the fold enrichment by comparing the % input of the p65 IP to the % input of the IgG control.
-
The use of Chromatin Immunoprecipitation is an indispensable tool for elucidating the molecular mechanisms of drugs that target transcription factors. For Eriothis compound, ChIP assays have been pivotal in demonstrating its unique ability to inhibit the NF-kB pathway by directly preventing the binding of p65 and p50 to the DNA. The protocols and information provided herein offer a robust framework for researchers to further investigate the therapeutic potential of Eriothis compound and other NF-kB inhibitors.
References
Eriocalyxin B: Application Notes and Protocols for Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Eriocalyxin B (EriB), a natural diterpenoid compound, for investigating its effects on cancer cell migration and invasion. This document includes detailed experimental protocols for key assays, a summary of quantitative data from published studies, and visualizations of the associated signaling pathways.
Eriothis compound, isolated from Isodon eriocalyx, has demonstrated potent anti-tumor activities, including the inhibition of cell migration and invasion in various cancer models such as triple-negative breast cancer and colon cancer.[1][2] Its mechanism of action involves the modulation of critical signaling pathways that regulate cell motility.
Data Presentation
The following tables summarize the effective concentrations of Eriothis compound and its observed effects on cell migration and invasion in different cancer cell lines.
Table 1: Effective Concentrations of Eriothis compound in Cell Migration and Invasion Assays
| Cell Line | Cancer Type | Assay Type | Effective Concentration | Incubation Time | Observed Effect |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Migration Assay | Not Specified | Not Specified | Inhibition of cell migration |
| SW1116 | Colon Cancer | Transwell Migration Assay | 1 µmol/l | Not Specified | Inhibition of cell migration and invasion |
| SW1116 | Colon Cancer | Transwell Invasion Assay | 1 µmol/l | Not Specified | Inhibition of cell invasion |
Table 2: Eriothis compound's Impact on Migration and Invasion-Associated Proteins
| Cell Line | Cancer Type | Protein Target | Effect of Eriothis compound |
| SW1116 | Colon Cancer | Matrix Metalloproteinase 2 (MMP-2) | Suppression of expression |
| SW1116 | Colon Cancer | Matrix Metalloproteinase 9 (MMP-9) | Suppression of expression |
Experimental Protocols
Detailed methodologies for wound-healing and Transwell assays are provided below to assess the impact of Eriothis compound on cell migration and invasion.
Wound-Healing (Scratch) Assay
This protocol is designed to evaluate the effect of Eriothis compound on the collective migration of a sheet of cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
Serum-free culture medium
-
Eriothis compound (EriB) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips or a wound-making tool
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once the cells reach confluence, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation and isolate the effects on cell migration.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Eriothis compound Treatment: Add fresh culture medium (serum-free or low-serum) containing various concentrations of Eriothis compound (e.g., 0.5 µM, 1 µM, 2 µM) to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest EriB concentration used.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same marked regions at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour image.
Transwell Migration and Invasion Assays
This protocol outlines the procedure for assessing the effect of Eriothis compound on the chemotactic migration and invasion of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW1116)
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Matrigel or other basement membrane matrix (for invasion assay)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Eriothis compound (EriB) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Methanol (B129727) or another fixative
-
Crystal violet staining solution
-
Inverted microscope with a camera
Protocol:
A. Transwell Migration Assay
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, replace the culture medium with serum-free medium and incubate for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete culture medium (containing serum as a chemoattractant) to the lower chamber of each well.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Eriothis compound Treatment: Add the desired concentrations of Eriothis compound (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle control (DMSO) to the cell suspension.
-
Seeding in Inserts: Add 100-200 µL of the cell suspension containing EriB or vehicle to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell line (typically 12-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes. Stain the cells with crystal violet solution for 20-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Using an inverted microscope, count the number of migrated cells in several random fields of view.
B. Transwell Invasion Assay The protocol for the invasion assay is similar to the migration assay with the addition of a basement membrane matrix coating on the Transwell inserts.
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 4-6 hours to allow for polymerization.
-
Proceed with steps 1-11 of the Transwell Migration Assay protocol. Note that the incubation time for the invasion assay may need to be longer than for the migration assay to allow cells to degrade the matrix.
Signaling Pathways and Visualizations
Eriothis compound has been shown to inhibit cell migration and invasion by modulating several key signaling pathways. The following diagrams illustrate these pathways and the experimental workflows.
References
- 1. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B, a natural ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx, has garnered significant scientific interest due to its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1][2] Its complex mechanism of action involves the modulation of multiple key signaling pathways, making it a promising candidate for drug development.[1] The purification of Eriothis compound to a high degree of purity is crucial for accurate biological and pharmacological studies. High-performance liquid chromatography (HPLC) is a powerful technique for the final purification and analysis of Eriothis compound. These application notes provide detailed protocols for the HPLC purification of Eriothis compound, as well as an overview of its extraction from natural sources and its key biological activities.
Physicochemical Properties of Eriothis compound
A summary of the fundamental physicochemical properties of Eriothis compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₅ |
| Molecular Weight | 344.40 g/mol |
| CAS Number | 84745-95-9 |
| Appearance | Colorless powder |
Extraction and Preliminary Purification of Eriothis compound
The initial isolation of Eriothis compound from its natural source, Isodon eriocalyx, involves a multi-step process of extraction and chromatographic purification.[1][2]
Quantitative Data on Extraction
The yield of Eriothis compound from the dried leaves of Isodon eriocalyx var. laxiflora is an important consideration for its production.
| Plant Material | Starting Amount | Yield of Eriothis compound | Reference |
| Dried leaves of Isodon eriocalyx var. laxiflora | 1.5 kg | 600 mg (0.04% w/w) | Sun et al., 1995[2] |
Experimental Protocol: Extraction and Preliminary Purification
-
Plant Material Preparation : Air-dry the leaves of Isodon eriocalyx and grind them into a coarse powder.[2]
-
Solvent Extraction : Macerate the powdered leaves with 95% ethanol (B145695) at room temperature, repeating the process three times for exhaustive extraction.[2]
-
Concentration : Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[2]
-
Solvent Partitioning : Suspend the crude extract in water and partition it successively with petroleum ether and then ethyl acetate (B1210297). The ethyl acetate fraction, which contains Eriothis compound, is collected and concentrated.[1]
-
Silica (B1680970) Gel Column Chromatography : Subject the chloroform-soluble fraction to silica gel column chromatography.[2]
-
Stationary Phase : Silica gel (200-300 mesh).[2]
-
Mobile Phase : A gradient of petroleum ether and acetone (B3395972) is commonly used, with a gradual increase in polarity.[2]
-
-
Fraction Collection and Monitoring : Collect fractions and monitor them by Thin Layer Chromatography (TLC).[2]
-
Further Purification : Pool the fractions enriched with Eriothis compound for further purification by preparative HPLC.[2]
High-Performance Liquid Chromatography (HPLC) Purification of Eriothis compound
Preparative HPLC is employed for the final purification of Eriothis compound to achieve a high level of purity. Analytical HPLC is used to assess the purity of the final product.
Analytical HPLC Protocol
This protocol is suitable for assessing the purity of Eriothis compound fractions.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile (B52724) and 0.1% triethylamine (B128534) in water |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 233 nm[1] |
| Purity Achieved | >99%[1] |
Preparative HPLC Protocol
This protocol is designed for the purification of larger quantities of Eriothis compound.
| Parameter | Condition |
| Column | Preparative C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water is typically used. The exact gradient should be optimized based on analytical HPLC results. |
| Flow Rate | Dependent on the column diameter, typically in the range of 10-50 mL/min. |
| Detection | UV at 233 nm |
| Sample Preparation | Dissolve the enriched fraction from column chromatography in the initial mobile phase. |
| Fraction Collection | Collect fractions based on the elution profile and monitor their purity by analytical HPLC. |
Experimental Workflows
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of Eriothis compound.
Key Signaling Pathways Modulated by Eriothis compound
Eriothis compound exerts its biological effects by targeting several critical signaling pathways involved in cancer progression and inflammation.
VEGFR-2 Signaling Pathway
Eriothis compound inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It blocks VEGF-induced phosphorylation of VEGFR-2, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation and migration.[1]
Caption: Inhibition of VEGFR-2 signaling by Eriothis compound.
NF-κB Signaling Pathway
Eriothis compound is a potent inhibitor of the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[1]
Caption: Inhibition of NF-κB signaling by Eriothis compound.
Akt/mTOR Signaling Pathway
Eriothis compound can induce apoptosis and autophagy in cancer cells by suppressing the Akt/mTOR signaling pathway.[4][5]
Caption: Suppression of Akt/mTOR signaling by Eriothis compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful purification of Eriothis compound using HPLC. The detailed workflows and signaling pathway diagrams offer valuable resources for researchers investigating the therapeutic potential of this promising natural compound. The ability to obtain highly pure Eriothis compound is fundamental for advancing our understanding of its mechanism of action and for its continued development as a potential therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Eriocalyxin B in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with Eriocalyxin B (EriB). It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with Eriothis compound?
Eriothis compound (EriB) is an ent-kaurane diterpenoid with significant anti-cancer and anti-inflammatory properties.[1][2] However, its therapeutic potential is often hindered by its poor aqueous solubility.[1][3] This low solubility can lead to precipitation when preparing stock solutions or diluting them in aqueous buffers and cell culture media, a common issue referred to as "crashing out".[1] EriB solutions are also known to be unstable and should ideally be prepared fresh for each experiment.[2][4][5]
Q2: How should I prepare and store a stock solution of Eriothis compound?
For laboratory use, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of Eriothis compound.[1][2] EriB is soluble in DMSO at concentrations of 30 mg/mL or higher.[2] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
For storage, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months), protected from light.[2]
Q3: My Eriothis compound precipitated after diluting the DMSO stock solution into my aqueous buffer. What can I do?
This is a frequent problem due to EriB's low aqueous solubility.[1] Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of EriB in your aqueous medium.[1]
-
Use Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and corn oil, along with surfactants such as Tween 80, to maintain solubility.[2]
-
Incorporate Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween 80, Poloxamer 407) to your final aqueous solution can help keep EriB in a dispersed state.[2]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using an ultrasonic bath may help redissolve a small amount of precipitate.[2]
-
Vigorous Mixing: When diluting, vortex the aqueous buffer vigorously while adding the DMSO stock solution to encourage rapid and uniform mixing.[1]
-
Prepare Fresh Working Solutions: Minimize the time the compound is in the aqueous buffer by preparing the working solution immediately before use.[1]
Q4: What advanced formulation strategies can improve the stability and solubility of Eriothis compound?
For persistent stability issues or to significantly enhance bioavailability, several advanced formulation strategies can be employed:[2][3]
-
Nanoparticle Formulations: Reducing EriB's particle size to the nanoscale increases the surface area for dissolution.[3]
-
Liposomal Encapsulation: Encapsulating EriB within lipid-based vesicles (liposomes) can improve its aqueous dispersibility.[2][3]
-
Solid Dispersions: Dispersing EriB in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[2][3]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior that can encapsulate poorly soluble molecules like EriB, thereby improving water solubility and stability.[2][7]
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoparticle Formulations
Problem: You are experiencing low encapsulation efficiency (<70%) or drug loading (<5%) when preparing EriB-loaded nanoparticles.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of EriB in the organic solvent. | Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) or use a co-solvent system. | Increased amount of dissolved EriB in the organic phase, leading to higher encapsulation. |
| Drug precipitation during emulsification. | Optimize emulsification parameters, such as sonication time and power, or homogenization speed. | More efficient and rapid nanoparticle formation, trapping the drug within the polymer matrix. |
| Inappropriate polymer-to-drug ratio. | Vary the ratio of the polymer (e.g., PLGA) to EriB. A higher polymer concentration may be necessary. | Improved encapsulation efficiency as more polymer is available to form the nanoparticle matrix. |
Issue 2: Instability of Liposomal Formulations
Problem: Your EriB-loaded liposomes are aggregating or showing significant drug leakage upon storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal lipid composition. | Incorporate cholesterol into the lipid bilayer to increase its rigidity and stability. Experiment with different phospholipid ratios. | Reduced membrane fluidity, leading to decreased drug leakage and improved physical stability. |
| Incorrect pH of the hydration buffer. | Ensure the pH of the hydration buffer is optimized for both liposome (B1194612) and EriB stability. | Enhanced stability by minimizing hydrolysis of phospholipids (B1166683) and degradation of EriB. |
| Presence of residual organic solvent. | Extend the drying time or use a higher vacuum during the solvent evaporation step to ensure complete removal. | Formation of more stable and well-defined liposomal structures. |
Quantitative Data on Stability Improvement
While specific quantitative data on the stability of Eriothis compound in various formulations is limited in publicly available literature, the following table provides a general overview of the expected improvements based on studies of other poorly soluble compounds.
| Formulation Strategy | Key Parameters Measured | General Improvement Observed (for other compounds) |
| Cyclodextrin Inclusion Complex | Apparent Stability Constant (Kc), Half-life (t1/2) | For Camptothecin, complexation with randomly substituted dimethyl-β-cyclodextrin increased its half-life from 58.7 to 587.3 minutes.[8] |
| Liposomal Encapsulation | Encapsulation Efficiency, Drug Retention | For polyphenols, encapsulation in β-cyclodextrin significantly increased antioxidant retention after two weeks of air exposure.[7] |
| Solid Dispersion | Dissolution Rate | Significantly improves the dissolution rate by converting the drug to a more soluble amorphous state.[2][3] |
| Nanosuspension | Particle Size, Dissolution Velocity | Forms a stable colloidal dispersion in aqueous media, leading to an improved dissolution rate and bioavailability.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Eriothis compound Stability
This protocol outlines a general procedure for a forced degradation study to understand the stability of EriB under various stress conditions.
Materials:
-
Eriothis compound
-
Methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and solvents
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Eriothis compound in methanol.[1]
-
Apply Stress Conditions: [1]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Protect a control sample by wrapping it in aluminum foil.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC method.[1]
Protocol 2: Preparation of Eriothis compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for encapsulating EriB in liposomes.
Materials:
-
Eriothis compound powder
-
Lipids (e.g., DSPC, Cholesterol)
-
Organic Solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve Eriothis compound and lipids in the organic solvent in a round-bottom flask.[3]
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.[3]
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer by rotating the flask to form multilamellar vesicles (MLVs).[3]
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[3]
-
Purification: Remove unencapsulated EriB by dialysis or size exclusion chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for Eriothis compound precipitation.
Caption: Key signaling pathways modulated by Eriothis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability, Morphology, and Effects of In Vitro Digestion on the Antioxidant Properties of Polyphenol Inclusion Complexes with β-Cyclodextrin [mdpi.com]
- 8. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eriocalyxin B Resistance in Cancer Cells
Welcome to the technical support center for Eriocalyxin B (EriB) research. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Eriothis compound in their cancer research and may be encountering challenges with its efficacy, including potential resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and overcome resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Eriothis compound, suggesting potential causes and providing step-by-step guidance to resolve them.
Issue 1: Reduced or No Cytotoxic Effect of Eriothis compound on Cancer Cells
Possible Causes:
-
Cell Line-Specific Insensitivity: The cancer cell line you are using may have intrinsic resistance mechanisms.
-
Suboptimal EriB Concentration or Treatment Duration: The concentration or exposure time of EriB may be insufficient to induce a response.
-
Degradation of Eriothis compound: Improper storage or handling may have led to the degradation of the compound.
-
Presence of Interfering Substances: Components in the cell culture media, such as thiol-containing antioxidants, can neutralize EriB's activity.[1]
Troubleshooting Steps:
-
Confirm Cell Line Sensitivity:
-
Action: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Protocol: See "Experimental Protocol 1: Cell Viability Assay (CCK-8/MTT)."
-
Tip: Compare your IC50 values with published data for similar cell types if available.
-
-
Optimize Treatment Conditions:
-
Action: Conduct a time-course experiment to identify the optimal treatment duration.
-
Rationale: Some cell lines may require longer exposure to EriB to undergo apoptosis or autophagy.[2]
-
Recommendation: Test a range of time points (e.g., 24, 48, 72 hours).
-
-
Verify Compound Integrity:
-
Action: Ensure that your Eriothis compound stock solution is properly stored (as per the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles.
-
Tip: Prepare fresh dilutions from a stock solution for each experiment.
-
-
Check for Media Interference:
-
Action: Review the composition of your cell culture medium for the presence of thiol-containing antioxidants like N-acetylcysteine (NAC) or dithiothreitol (B142953) (DTT).[1]
-
Experiment: If antioxidants are present, test the effect of EriB in a medium without these components.
-
Issue 2: Attenuated Downstream Signaling Effects Despite EriB Treatment
Possible Causes:
-
Alterations in Target Proteins: Mutations or altered expression of EriB's primary targets (e.g., STAT3, NF-κB) could prevent effective binding.
-
Activation of Compensatory Signaling Pathways: Cancer cells may upregulate alternative survival pathways to bypass the effects of EriB.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters could be pumping EriB out of the cells.
Troubleshooting Steps:
-
Validate Target Engagement:
-
Investigate Compensatory Pathways:
-
Assess Drug Efflux:
-
Action: Use an MDR inhibitor in combination with EriB to see if it restores sensitivity.
-
Tip: This can help determine if drug efflux is a contributing factor to the observed resistance.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eriothis compound?
A1: Eriothis compound exerts its anti-cancer effects through multiple mechanisms. Its primary mode of action is the direct and covalent inhibition of key transcription factors, including Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[3][4][5][8] By binding to specific cysteine residues on these proteins, EriB blocks their activation and downstream signaling, leading to the induction of apoptosis and inhibition of cell proliferation.[3][5][9]
Q2: How can I overcome potential resistance to Eriothis compound in my cancer cell line?
A2: Overcoming resistance to EriB can be approached through several strategies:
-
Combination Therapy: Combining EriB with other therapeutic agents can create synergistic effects. For instance, combination with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) has shown enhanced anti-tumor activity.[8][10]
-
Targeting Compensatory Pathways: If cells show upregulation of survival pathways like Akt/mTOR in response to EriB, co-treatment with inhibitors of these pathways may restore sensitivity.[2][11]
-
Modulating the Tumor Microenvironment: EriB has been shown to remodel the tumor microenvironment by promoting the infiltration of cytotoxic CD8+ T cells.[10] Strategies that further enhance this effect could overcome resistance.
Q3: Are there any known factors that can interfere with Eriothis compound's activity in vitro?
A3: Yes, thiol-containing antioxidants such as N-acetylcysteine (NAC) and dithiothreitol (DTT) can interfere with the activity of Eriothis compound.[1] EriB's mechanism involves interaction with thiol groups on its target proteins; therefore, the presence of these antioxidants in the culture medium can neutralize the compound.
Q4: What are the key signaling pathways affected by Eriothis compound?
A4: Eriothis compound modulates several critical signaling pathways in cancer cells, including:
-
STAT3 Signaling: Directly inhibits STAT3 phosphorylation and activation.[3][4][8]
-
NF-κB Signaling: Inhibits the transcriptional activity of NF-κB.[4]
-
Akt/mTOR Signaling: Decreases the phosphorylation of Akt and mTOR.[2][11]
-
MAPK/ERK Pathway: Can activate the ERK pathway, which is associated with reactive oxygen species production.[6]
Data Presentation
Table 1: In Vitro Efficacy of Eriothis compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MG63 | Osteosarcoma | ~1.5 | 48 | [10] |
| U2OS | Osteosarcoma | ~2.0 | 48 | [10] |
| PC-3 | Prostate Cancer | Not specified | 24, 48, 72 | |
| 22RV1 | Prostate Cancer | Not specified | 24, 48, 72 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |
Table 2: Synergistic Effects of Eriothis compound in Combination Therapies
| Combination Agent | Cancer Model | Effect | Mechanism | Reference |
| Anti-PD-1 Ab | Osteosarcoma (in vivo) | Enhanced anti-tumor activity | Increased CD8+ T cell infiltration | [8][10] |
| Anti-CTLA-4 Ab | Osteosarcoma (in vivo) | Synergistic anti-tumorigenic activity | Increased CD8+ T cell infiltration | [8][10] |
Experimental Protocols
Experimental Protocol 1: Cell Viability Assay (CCK-8/MTT)
Objective: To determine the cytotoxic effect of Eriothis compound and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Eriothis compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of Eriothis compound (e.g., 0, 0.1, 1, 10, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest EriB dose.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of EriB concentration to determine the IC50 value.
Experimental Protocol 2: Western Blot Analysis of Key Signaling Proteins
Objective: To assess the effect of Eriothis compound on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cells treated with EriB
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
- 1. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Eriocalyxin B In Vitro Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects of Eriocalyxin B (EriB) observed in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Eriothis compound and what are its primary known activities?
Eriothis compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx.[1] It is primarily investigated for its potent anti-cancer properties, which include inducing programmed cell death (apoptosis) and autophagy, as well as inhibiting tumor growth and metastasis.[1] Its therapeutic potential is attributed to its ability to modulate multiple cellular signaling pathways.[2]
Q2: What is the primary mechanism of action for Eriothis compound's off-target effects?
Eriothis compound contains an α,β-unsaturated ketone functional group, which allows it to act as a Michael acceptor.[3] This enables it to form covalent bonds with nucleophilic cysteine residues on various protein targets.[3] This covalent modification is a key mechanism behind its ability to disrupt multiple pro-survival and pro-inflammatory signaling pathways.[3]
Q3: How should Eriothis compound be prepared and stored for in vitro experiments?
For in vitro studies, Eriothis compound powder should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 20 mM). This stock solution should be aliquoted into sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%) and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.
Q4: Which signaling pathways are known to be affected by Eriothis compound as off-target effects?
Eriothis compound has been shown to modulate several key signaling pathways in various cancer cell lines:
-
NF-κB Signaling: EriB is a direct inhibitor of the NF-κB pathway. It covalently binds to Cysteine 38 on the p65 subunit and Cysteine 62 on the p50 subunit, which hinders nuclear translocation and DNA binding.[3][4][5]
-
STAT3 Signaling: It directly inhibits the STAT3 signaling pathway by covalently binding to Cysteine 712 in or near the SH2 domain of the STAT3 protein. This prevents its phosphorylation, dimerization, and nuclear translocation.[6]
-
Akt/mTOR Pathway: EriB has been shown to suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.[1][7][8]
-
ERK Pathway: Activation of the ERK pathway has been observed in response to EriB, which is linked to the production of reactive oxygen species (ROS).[9]
-
VEGFR-2 Signaling: Eriothis compound can inhibit angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2.[2][10]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Compound instability. Eriothis compound solutions can be unstable.
-
Solution: Always prepare fresh working solutions of Eriothis compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[1]
-
-
Possible Cause: Inconsistent cell health and density. The physiological state and number of cells can significantly influence experimental outcomes.
-
Solution: Ensure consistent cell seeding densities across all plates and experiments. Regularly monitor cell morphology and ensure they are in a healthy, logarithmic growth phase before treatment.[1]
-
-
Possible Cause: Assay variability. Different cell viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).
-
Solution: Use the same viability assay consistently for comparable results. Be mindful of the principles of the chosen assay.
-
Issue 2: Reduced or no observable effect of Eriothis compound on target cells.
-
Possible Cause: Presence of thiol-containing reagents. Reagents like N-acetylcysteine (NAC) or dithiothreitol (B142953) (DTT) in the culture medium can neutralize the activity of EriB by reacting with its α,β-unsaturated ketone moiety.[11]
-
Solution: Ensure that the cell culture medium and experimental buffers do not contain high concentrations of thiol-containing reagents.[11]
-
-
Possible Cause: Cell line resistance. Some cell lines may have intrinsic or acquired resistance to Eriothis compound.
-
Solution: Consider using a panel of different cell lines to identify sensitive and resistant models. This can also provide insights into the specific pathways targeted by the compound.
-
Issue 3: Inconsistent results in apoptosis or autophagy assays.
-
Possible Cause: Inappropriate timing of analysis. The induction of apoptosis and autophagy are dynamic and time-dependent processes.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing the desired effect in your specific cell model.
-
-
Possible Cause: Incorrect harvesting of cells. For apoptosis assays, both adherent and floating cells should be collected to accurately quantify the apoptotic population.
-
Solution: When harvesting cells, ensure that both the supernatant (containing floating cells) and the adherent cells (after trypsinization) are collected and pooled before staining.[12]
-
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro off-target effects of Eriothis compound across various cell lines.
Table 1: IC50 Values of Eriothis compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 48 | 0.46 | |
| 22RV1 | Prostate Cancer | 24 | 3.26 | |
| 22RV1 | Prostate Cancer | 48 | 1.20 |
Table 2: Effective Concentrations of Eriothis compound for Specific Cellular Effects
| Cell Line | Effect | Concentration | Incubation Time (h) | Citation |
| MDA-MB-231 | Apoptosis Induction | 1.5 - 3 µM | 24 | |
| SW1116 | Inhibition of JAK2/STAT3 | 1 µM | Not Specified | |
| HUVECs | Anti-angiogenesis | 50 - 100 nM | 24 | [10] |
| MG63 & U2OS | Inhibition of Migration | 100 µM | Not Specified | [13] |
| A549 | Inhibition of STAT3 | 10 - 20 µM | 2 | |
| PC-3 | Apoptosis Induction | 0.5 µM | 48 | |
| 22RV1 | Apoptosis Induction | 2 µM | 48 | [14] |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol assesses the effect of Eriothis compound on cell proliferation and cytotoxicity.[12]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of Eriothis compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of Eriothis compound for the determined optimal duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[12]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[12]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples promptly using a flow cytometer.[12]
3. Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of specific proteins in affected signaling pathways.[15]
-
Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.[15]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[2]
Visualizations
Caption: Key signaling pathways modulated by Eriothis compound.
Caption: Standard experimental workflow for in vitro analysis of Eriothis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. [PDF] Identification and validation of p50 as the cellular target of eriothis compound | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
why is Eriocalyxin B inactive in my cell line?
Welcome to the technical support center for Eriocalyxin B (EriB). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected experimental results and understand the potential reasons for the inactivity of Eriothis compound in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is Eriothis compound inactive in my cell line?
The lack of activity of Eriothis compound (EriB) in your cell line can stem from several factors, ranging from the inherent biology of your cells to the specifics of your experimental setup. EriB primarily exerts its anticancer effects by inhibiting the STAT3 and NF-κB signaling pathways.[1][2][3][4][5] Therefore, its efficacy is dependent on the cell's reliance on these pathways for survival and proliferation.
Here are the most common reasons for EriB inactivity, organized into a troubleshooting workflow:
Troubleshooting Workflow
Caption: A troubleshooting workflow for investigating Eriothis compound inactivity.
Potential Causes for Inactivity:
-
Sub-optimal Experimental Conditions: Incorrect compound concentration, insufficient treatment duration, or issues with the assay itself can lead to a false-negative result.
-
Low or Absent Target Expression: EriB's primary targets are STAT3 and the p65/p50 subunits of NF-κB. If your cell line does not express these proteins at sufficient levels, EriB will have no target to act upon.
-
Lack of Pathway Dependence: The cell line may not rely on the STAT3 or NF-κB pathways for its survival and proliferation. In such cases, inhibiting these pathways will not produce a significant cytotoxic or cytostatic effect.
-
Intrinsic or Acquired Resistance Mechanisms: The cells may possess mechanisms that prevent EriB from reaching its target or that bypass the effects of its inhibition. These can include:
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump EriB out of the cell.
-
Target Mutation: A mutation in the STAT3 protein, particularly at or near the Cysteine 712 residue, could prevent the covalent binding of EriB, rendering it ineffective.[1][6]
-
Activation of Compensatory Pathways: The cell line may have redundant or alternative signaling pathways that can compensate for the inhibition of STAT3 or NF-κB, thus maintaining cell survival.
-
Q2: What are the known molecular targets and mechanisms of action of Eriothis compound?
Eriothis compound is a multifunctional compound that primarily targets two critical oncogenic signaling pathways:
-
STAT3 Signaling Pathway: EriB is a specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][5] It forms a direct, covalent bond with the Cysteine 712 (Cys712) residue in the SH2 domain of STAT3.[2][6] This covalent modification prevents the phosphorylation of STAT3 at Tyrosine 705, which is a crucial step for its activation, dimerization, and translocation to the nucleus.[2] By inhibiting STAT3 activation, EriB downregulates the expression of its target genes, which are involved in cell proliferation (e.g., cyclin D1) and survival (e.g., Bcl-2).[2]
-
NF-κB Signaling Pathway: EriB is also a potent inhibitor of Nuclear Factor-kappaB (NF-κB).[3][4] It interferes with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements in a noncompetitive manner.[3][4] This action blocks the transcription of NF-κB target genes, which play a significant role in inflammation, cell survival, and chemoresistance.[3][7]
Caption: Mechanism of action of Eriothis compound on STAT3 and NF-κB pathways.
Q3: What are the typical effective concentrations (IC50) of Eriothis compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of EriB can vary significantly depending on the cell line and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 is also dependent on the assay endpoint; for example, a 72-hour assay will likely yield a lower IC50 than a 24-hour assay.[8]
Below is a summary of reported IC50 values for EriB in various cancer cell lines to serve as a reference.
| Cell Line | Cancer Type | Reported IC50 (µM) | Incubation Time (h) | Reference |
| PC-3 | Prostate Cancer | 0.46 - 0.88 | 24 - 48 | [9] |
| 22RV1 | Prostate Cancer | 1.20 - 3.26 | 24 - 48 | [9] |
| MDA-MB-231 | Triple-Negative Breast | ~1.0 - 5.0 | 48 | [10] |
| MCF-7 | Breast Cancer (ER+) | ~2.5 - 10.0 | 48 | [10] |
| A549 | Lung Cancer | ~5.0 - 15.0 | 48 | [6] |
| MDA-MB-468 | Triple-Negative Breast | ~2.5 - 10.0 | 48 | [6] |
| MG63 | Osteosarcoma | Not specified, effective at 100 µM | Not specified | [11] |
| U2OS | Osteosarcoma | Not specified, effective at 100 µM | Not specified | [11] |
Note: These values are approximate and should be used as a guide. It is essential to determine the IC50 in your own experimental system.
Troubleshooting Guides & Experimental Protocols
Guide 1: Verifying Experimental Setup and Compound Integrity
Before investigating complex biological reasons for inactivity, it's crucial to rule out technical issues.
1.1. Compound Quality and Handling:
-
Purity: Ensure the EriB used is of high purity (>98%). Impurities can affect its activity.
-
Storage: Store EriB as a powder at -20°C. In solution (e.g., dissolved in DMSO), it should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solubility: EriB is typically dissolved in DMSO to create a stock solution. Ensure it is fully dissolved before diluting it in your cell culture medium. Precipitates can lead to inaccurate concentrations.
1.2. Dose-Response and Time-Course Experiments:
-
Concentration Range: Test a broad range of EriB concentrations, for example, from 0.1 µM to 100 µM. This will help you determine if your initial concentration was too low.
-
Treatment Duration: Assess cell viability or your desired endpoint at multiple time points (e.g., 24, 48, and 72 hours). Some cellular effects of EriB may require longer incubation times to become apparent.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of EriB. Include a vehicle control (DMSO) at the same final concentration as in your highest EriB treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Guide 2: Assessing Target Expression and Pathway Activity
If your experimental setup is sound, the next step is to investigate the molecular characteristics of your cell line.
2.1. Verifying Target Protein Expression
Protocol: Western Blot for STAT3 and NF-κB p65
-
Cell Lysis: Grow your cell line to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), total NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Interpretation:
-
No STAT3 or p65 expression: If your cell line does not express these proteins, EriB will be inactive.
-
Low phospho-STAT3 (Tyr705) expression: If total STAT3 is present but there is no or very low basal phosphorylation, the pathway may not be constitutively active. You may need to stimulate the cells (e.g., with IL-6) to see an inhibitory effect of EriB.
Guide 3: Investigating Potential Resistance Mechanisms
If your cell line expresses the targets and the relevant pathways are active, yet EriB remains inactive, your cells may have developed resistance.
3.1. Assessing Drug Efflux Pump Activity
Overexpression of efflux pumps like P-glycoprotein (MDR1/ABCB1) can be a cause of resistance. You can test this by co-treating your cells with EriB and a known efflux pump inhibitor.
Protocol: Co-treatment with an Efflux Pump Inhibitor
-
Experimental Setup: Design a cell viability experiment (e.g., MTT assay) with the following conditions:
-
Vehicle control
-
EriB alone (at a concentration that was previously found to be inactive)
-
Efflux pump inhibitor alone (e.g., Verapamil or Cyclosporin A)
-
EriB in combination with the efflux pump inhibitor.
-
-
Execution: Perform the cell viability assay as described previously.
Interpretation:
-
If the combination of EriB and the efflux pump inhibitor significantly reduces cell viability compared to EriB alone, it suggests that drug efflux is a likely mechanism of resistance in your cell line.
Caption: Mechanism of drug resistance via efflux pumps and its inhibition.
3.2. Investigating Target Mutations
While less common, a mutation in the STAT3 gene at or near the Cys712 residue could confer resistance. This is more complex to verify and typically requires sequencing of the STAT3 gene from your cell line.
3.3. Exploring Compensatory Signaling Pathways
If STAT3 or NF-κB is inhibited, cells can sometimes upregulate other pro-survival pathways, such as the PI3K/Akt/mTOR pathway.
Protocol: Western Blot for Akt Pathway Activation
-
Experimental Design: Treat your cells with EriB for different time points (e.g., 6, 12, 24 hours).
-
Western Blot Analysis: Perform a Western blot as described previously, but use primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Interpretation: If you observe an increase in phospho-Akt levels following EriB treatment, this suggests that the Akt pathway is being activated as a compensatory mechanism. In this scenario, a combination therapy of EriB and a PI3K/Akt inhibitor might be effective.
References
- 1. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and resistance to NF-κB inhibitors in mouse models of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 Inhibition Prevents Adaptive Resistance and Augments NK Cell Cytotoxicity to KRASG12C Inhibitors in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3 reverses drug resistance acquired in temozolomide-resistant human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Eriocalyxin B and Thiol-Containing Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriocalyxin B (EriB). The information focuses on the critical impact of thiol-containing reagents on the biological activity of EriB.
Troubleshooting Guides
Issue 1: Reduced or Abolished Eriothis compound Activity in Cellular Assays
-
Question: My experiments with Eriothis compound are showing inconsistent or no cytotoxic/apoptotic effects on cancer cell lines that are reported to be sensitive. What could be the cause?
-
Answer: A primary reason for the reduced activity of Eriothis compound is the presence of thiol-containing reagents in your experimental setup.[1] EriB's mechanism of action involves its α,β-unsaturated carbonyl groups, which are highly reactive with thiol groups.[2] Thiol-containing molecules can covalently bind to EriB, neutralizing its activity.
Troubleshooting Steps:
-
Review your cell culture medium and supplements: Check for the presence of thiol-containing compounds such as N-acetylcysteine (NAC), dithiothreitol (B142953) (DTT), β-mercaptoethanol, or high concentrations of cysteine and glutathione (B108866).[2][3][4][5]
-
Consider the cellular environment: Some cell lines may have high intracellular levels of glutathione (GSH), which can react with and inactivate EriB.[6][7]
-
Control experiment: To confirm thiol-mediated inactivation, perform a control experiment where you pre-incubate Eriothis compound with a thiol-containing reagent like NAC or DTT before adding it to your cells. A significant reduction in activity compared to EriB alone will confirm the issue.
-
Issue 2: High Variability in IC50 Values Between Experiments
-
Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of Eriothis compound across different experimental batches. Why is this happening?
-
Answer: Variability in IC50 values for Eriothis compound can be attributed to several factors, including its interaction with thiol-containing reagents.
Troubleshooting Steps:
-
Standardize your reagents: Ensure that all components of your cell culture medium and buffers are consistent across all experiments and do not contain varying concentrations of thiol-containing compounds.
-
Cell health and density: The intracellular thiol content can vary with cell density and health. Ensure consistent cell seeding densities and use cells in a healthy, logarithmic growth phase.
-
Fresh preparation of Eriothis compound: Always prepare fresh solutions of Eriothis compound for each experiment to avoid degradation and ensure consistent potency.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: How do thiol-containing reagents inactivate Eriothis compound?
-
A1: Eriothis compound possesses two α,β-unsaturated carbonyl groups that act as Michael acceptors.[2] Thiol-containing reagents, which are strong nucleophiles, can attack these electrophilic centers, forming a stable covalent bond through a Michael addition reaction.[2] This modification prevents EriB from interacting with its cellular targets.
-
-
Q2: What are some common thiol-containing reagents that can interfere with Eriothis compound activity?
-
Q3: Can the interaction with thiols be reversed?
-
A3: The covalent bond formed between Eriothis compound and a thiol group via Michael addition is generally stable and not easily reversible under physiological conditions. Therefore, the inactivation of EriB by these reagents is considered permanent.
-
-
Q4: My target protein has a critical cysteine residue. How does this affect my experiments with Eriothis compound?
-
A4: The fact that your target protein has a critical cysteine is highly relevant. Eriothis compound is known to covalently target specific cysteine residues in proteins like STAT3 (Cys712) and the p50 subunit of NF-κB, leading to the inhibition of their function.[2][5] This is a key aspect of its mechanism of action.
-
-
Q5: How does Eriothis compound affect cellular antioxidant systems?
-
A5: Eriothis compound has been shown to suppress the glutathione and thioredoxin antioxidant systems.[3][4] It can covalently modify glutathione and inhibit the enzyme thioredoxin reductase (TrxR).[6][7] This leads to a depletion of intracellular thiols, an increase in reactive oxygen species (ROS), and ultimately, oxidative stress-induced apoptosis.[3][6]
-
Data Presentation
Table 1: Impact of Thiol-Containing Reagents on Eriothis compound-Induced Effects
| Thiol Reagent | Effect on EriB Activity | Cellular Consequence | Reference |
| N-acetylcysteine (NAC) | Inhibits cytotoxicity and apoptosis | Prevents EriB-induced cell death | [3][4] |
| Dithiothreitol (DTT) | Abolishes inhibition of STAT3 phosphorylation | Reverses the inhibitory effect of EriB on STAT3 signaling | [2][5] |
| Glutathione (GSH) | Forms a covalent linkage with EriB | Neutralizes EriB's ability to interact with cellular targets | [2][5][6] |
Experimental Protocols
Protocol 1: Assessing the Impact of Thiol Reagents on EriB Cytotoxicity using MTT Assay
This protocol provides a method to determine if a thiol-containing reagent interferes with the cytotoxic effects of Eriothis compound.
-
Cell Seeding: Seed your target cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of Eriothis compound in DMSO.
-
Prepare a stock solution of the thiol-containing reagent (e.g., N-acetylcysteine) in sterile water or PBS.
-
-
Treatment Groups:
-
Control: Cells treated with vehicle (DMSO) only.
-
EriB alone: Cells treated with various concentrations of EriB.
-
Thiol reagent alone: Cells treated with the thiol reagent at the concentration it might be present in your experimental conditions.
-
EriB + Thiol reagent (co-treatment): Cells treated with various concentrations of EriB in the presence of a fixed concentration of the thiol reagent.
-
EriB + Thiol reagent (pre-incubation): Pre-incubate EriB with the thiol reagent for 1 hour at 37°C before adding the mixture to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the cell viability for each treatment group relative to the control. A significant increase in cell viability in the co-treatment and pre-incubation groups compared to the EriB alone group indicates that the thiol reagent is inhibiting EriB's activity.
Mandatory Visualizations
Caption: Interaction of Eriothis compound with thiol-containing reagents.
Caption: Eriothis compound's impact on cellular pathways and its inhibition by thiols.
Caption: Troubleshooting workflow for reduced Eriothis compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural diterpenoid eriothis compound covalently modifies glutathione and selectively inhibits thioredoxin reductase inducing potent oxidative stress-mediated apoptosis in colorectal carcinoma RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Eriocalyxin B Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Eriocalyxin B (EriB) for inducing apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Eriothis compound induces apoptosis?
Eriothis compound induces apoptosis through the modulation of multiple cellular signaling pathways, which can vary depending on the cancer cell type. Key mechanisms include the inhibition of STAT3 and NF-κB signaling, an increase in the Bax/Bcl-2 ratio, and the activation of caspases.[1][2] In some cancer types, EriB has also been shown to suppress the Akt/mTOR pathway and activate the ERK pathway.[2][3]
Q2: How do I determine the optimal concentration of Eriothis compound for my specific cell line?
The optimal concentration of EriB for inducing apoptosis is highly cell-line specific. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cancer cell line.[2] The MTT assay is a common method for determining the IC50.
Q3: What is the recommended treatment time for inducing apoptosis with Eriothis compound?
The optimal treatment time for EriB-induced apoptosis is also cell-line dependent and should be determined experimentally. A time-course experiment is recommended to identify the ideal duration. Apoptosis is a time-dependent process, and assessing it at multiple time points (e.g., 12, 24, 48, and 72 hours) is advisable.[2][4]
Q4: What are the key signaling pathways affected by Eriothis compound that lead to apoptosis?
Eriothis compound has been demonstrated to modulate several critical signaling pathways involved in apoptosis and cell survival:
-
STAT3 Signaling: EriB can directly bind to STAT3, which inhibits its phosphorylation and activation, leading to the downregulation of anti-apoptotic gene expression.[2][5]
-
NF-κB Signaling: EriB can inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[1][2][6]
-
Akt/mTOR Pathway: In prostate cancer cells, EriB has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy.[2][3]
-
MAPK Pathway: In lymphoma cells, EriB has been observed to activate the ERK pathway, which can contribute to apoptosis.[2][6]
-
Mitochondrial (Intrinsic) Pathway: Treatment with EriB leads to an increased Bax/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, and subsequent activation of caspases.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no apoptotic induction observed. | 1. Sub-optimal concentration of EriB. 2. Inappropriate treatment time. 3. Cell line resistance. 4. Inactivation by thiol-containing reagents. | 1. Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 for your cell line. 2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal incubation period.[4] 3. Consider testing a panel of cell lines to identify more sensitive models.[4] 4. Ensure that the cell culture medium or experimental buffers do not contain high concentrations of thiol-containing reagents like DTT or NAC.[4] |
| High variability in results between experiments. | 1. Inconsistent cell seeding density. 2. EriB solution instability. 3. Variation in cell health or passage number. | 1. Ensure consistent cell seeding densities for all experiments.[4] 2. Prepare fresh solutions of Eriothis compound for each experiment from a powdered stock, as it is unstable in solution.[4] 3. Maintain a consistent cell passage number and ensure cells are in a healthy, logarithmic growth phase. |
| Difficulty detecting apoptosis using Annexin V/PI staining. | 1. Timing of analysis is not optimal. 2. Insufficient concentration of EriB to induce detectable apoptosis. | 1. Perform a time-course experiment to identify the optimal window for apoptosis detection. Early time points may show early apoptosis, while later time points may show more late-stage apoptosis and necrosis. 2. Increase the concentration of EriB based on your dose-response data. |
Data Presentation
Table 1: Cytotoxicity of Eriothis compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| PC-3 | Prostate Cancer | 24 | 0.88[7] |
| PC-3 | Prostate Cancer | 48 | 0.46[7] |
| 22RV1 | Prostate Cancer | 24 | 3.26[7] |
| 22RV1 | Prostate Cancer | 48 | 1.20[7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Significant inhibition at 0.37-100 µM[8] |
| Kasumi-1 | Acute Myeloid Leukemia | Not Specified | Most sensitive among tested leukemia/lymphoma cells[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of Eriothis compound on cell viability to determine the IC50.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the cells for the desired periods (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[4]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Eriothis compound for the predetermined optimal time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[4]
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[4]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4][7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[4]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Eriothis compound.
-
Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with the appropriate primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[1][10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Visualizations
Caption: Experimental workflow for optimizing Eriothis compound treatment time.
Caption: Key signaling pathways modulated by Eriothis compound in apoptosis.
References
- 1. pjps.pk [pjps.pk]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Eriocalyxin B (EriB) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriocalyxin B (EriB) in animal models. The focus is on strategies to monitor and minimize potential toxicity to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Eriothis compound and what is its primary mechanism of action?
A1: Eriothis compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx. It has demonstrated potent anti-cancer properties by modulating multiple cellular signaling pathways. Its mechanisms of action include the direct inhibition of key transcription factors like STAT3 and NF-κB, suppression of the PI3K/Akt/mTOR pro-survival pathway, and the induction of reactive oxygen species (ROS), which leads to apoptosis and autophagy in cancer cells.[1][2][3]
Q2: What is the typical therapeutic dose range for EriB in mouse models?
A2: Based on published studies, the effective therapeutic dose of EriB in murine cancer models generally ranges from 2.5 mg/kg to 10 mg/kg body weight.[4][5] The optimal dose can vary depending on the specific animal model, tumor type, administration route, and experimental goals. A pilot dose-response study is highly recommended to determine the optimal therapeutic and non-toxic dose for your specific experimental conditions.[4]
Q3: How is EriB typically prepared and administered for in vivo experiments?
A3: For in vivo studies, EriB is often dissolved in a vehicle suitable for injection, such as a solution containing DMSO and saline. It is crucial to ensure the final formulation is clear before injection; gentle warming or sonication can aid dissolution.[4] Common administration routes include intraperitoneal (i.p.) or intravenous (i.v.) injection.[4][6]
Q4: What are the known toxicities of EriB in animal models?
A4: While many studies report potent anti-tumor effects with minimal side effects at therapeutic doses, potential for toxicity exists, as with most cytotoxic agents.[7] Some studies have noted no significant changes in body weight or liver enzymes at doses up to 10 mg/kg.[4] However, as a compound that induces ROS and inhibits critical survival pathways, off-target effects are possible, especially at higher doses. Monitoring for clinical signs of toxicity is essential.
Q5: Can the toxicity of EriB be reduced?
A5: While specific studies on reducing EriB toxicity are limited, several strategies can be explored based on its chemical properties and mechanism of action. These include:
-
Careful Dose Optimization: Performing a dose-escalation study to find the maximum tolerated dose (MTD) is a primary strategy.
-
Advanced Formulation: Using nanocarrier-based delivery systems, such as liposomes, may improve the therapeutic index by enhancing tumor-specific delivery and reducing systemic exposure.[8]
-
Co-administration with Antioxidants: Since EriB's activity is linked to ROS production, co-administration with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate some side effects. However, this approach should be carefully evaluated as it might also interfere with the anti-tumor efficacy of EriB.[9][10]
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues that may arise during in vivo experiments with Eriothis compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Significant Weight Loss (>15%) in Treatment Group | 1. Dose is too high, causing systemic toxicity. 2. Vehicle is causing adverse effects. 3. Tumor burden is leading to cachexia, which is exacerbated by the treatment. | 1. Review Dosing: Compare your dose to the published effective ranges (2.5-10 mg/kg)[4][5]. Consider a dose-reduction study or determining the Maximum Tolerated Dose (MTD).[11] 2. Vehicle Control: Ensure a proper vehicle control group is included to rule out any effects from the solvent.[4] 3. Nutritional Support: Provide high-energy nutritional supplements to support the health of the animals.[12] 4. Monitor Clinical Signs: Closely monitor animals for other signs of toxicity such as lethargy, ruffled fur, or changes in behavior. If signs are observed, consider humane endpoints.[4] |
| Precipitation of EriB During Formulation or Injection | 1. Poor solubility of EriB in the chosen vehicle. 2. Formulation is not stable at the storage or injection temperature. | 1. Review Solvents: EriB is a hydrophobic drug. Ensure the solvent system (e.g., DMSO, PEG, Tween) is appropriate and optimized.[4] 2. Improve Dissolution: Use gentle warming or sonication to aid in dissolving the compound. Ensure the final formulation is a clear solution before injection.[4] 3. Consider Advanced Formulations: For persistent solubility issues, consider formulating EriB in a nanocarrier like a liposome.[8] |
| Inconsistent Anti-Tumor Efficacy | 1. Variability in drug formulation and administration. 2. Tumor model heterogeneity. 3. Compound instability. | 1. Standardize Protocols: Ensure consistent preparation of the EriB formulation for every experiment. Use precise administration techniques. 2. Randomization: Properly randomize animals into control and treatment groups when tumors reach a predetermined size.[11] 3. Fresh Preparations: Prepare EriB solutions fresh for each set of injections, as its stability in solution may be limited. |
| Signs of Organ Toxicity (e.g., abnormal behavior, changes in urine/feces) | 1. Dose exceeds the MTD. 2. Off-target effects of EriB on specific organs. | 1. Dose Reduction: Immediately consider reducing the dose or temporarily halting treatment.[11] 2. Blood and Tissue Analysis: At the end of the study (or if humane endpoints are reached), collect blood for hematological and serum biochemical analysis. Perform histopathology on major organs (liver, kidney, spleen, etc.) to identify specific organ toxicity.[4] |
Quantitative Data Summary
The following table summarizes dosages of Eriothis compound used in various published animal models.
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Key Outcomes | Reference |
| Pancreatic Cancer | Nude mice | CAPAN-2 | 2.5 mg/kg | Not Specified | Significant reduction in pancreatic tumor weights, increased superoxide (B77818) levels. | [5] |
| Breast Cancer | Female BALB/c Mice | 4T1 | 5 mg/kg/day | Not Specified | Slower tumor growth, decreased tumor vascularization. | [5] |
| Breast Cancer | Mouse model | Not Specified | 10 mg/kg | Intraperitoneal injection | Slower tumor growth rate, reduced final tumor weight. No significant change in body weight and liver enzyme levels. | [4] |
| Osteosarcoma | BALB/c-nude mice | U2OS, MG63 | 10 mg/kg | Intraperitoneal injection | Inhibited human osteosarcoma growth in vivo. | [6] |
| Lymphoma | Murine xenograft | B- and T-lymphoma models | Not Specified | Not Specified | Remarkable inhibition of tumor growth, induction of in situ tumor cell apoptosis. | [5] |
| Triple Negative Breast Cancer | Breast xenograft-bearing mice, Syngeneic breast tumor-bearing mice | MDA-MB-231 | Not Specified | Not Specified | Inhibition of metastasis. | [13] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of Eriothis compound
This protocol outlines a general procedure to determine the MTD of EriB in a specific mouse model.
-
Animal Model: Select a suitable rodent model (e.g., 6-8 week old BALB/c or C57BL/6 mice). Acclimatize animals for at least one week before the study begins.
-
Dose-Ranging Study:
-
Establish several dose cohorts, starting from the known therapeutic range (e.g., 2.5, 5, 10, 20, 40 mg/kg).
-
Include a vehicle control group.
-
Administer EriB via the intended experimental route (e.g., i.p. injection) to small groups of animals (n=3-5 per cohort) for a defined period (e.g., daily for 14 days).
-
-
Clinical Observations:
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, agitation), physical appearance (ruffled fur, hunched posture), and food and water intake.
-
Define humane endpoints. A common endpoint is >20% loss of body weight.[12]
-
-
Data Analysis:
-
The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity (such as >20% weight loss) and allows for the completion of the planned treatment course.
-
-
Optional Pathological Analysis:
-
At the end of the study period, collect blood for hematological and serum biochemical analysis (e.g., ALT, AST for liver function; BUN, creatinine (B1669602) for kidney function).
-
Perform necropsy and collect major organs for histopathological examination.
-
Protocol 2: General Method for Liposomal Formulation of Eriothis compound
This protocol describes a general thin-film hydration method for encapsulating a hydrophobic drug like EriB into liposomes.[8][14][15]
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve EriB and lipids (e.g., DSPC and cholesterol at a molar ratio of ~7:3) in a suitable organic solvent (e.g., chloroform (B151607) or a methanol/chloroform mixture).[16]
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-60°C) to form a thin, dry lipid film on the flask wall.
-
Further dry the film under a vacuum overnight to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vigorous vortexing or agitation at a temperature above the lipid's transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm) using a mini-extruder.[15]
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug concentration in the liposomal fraction.
-
Protocol 3: In Vivo Study of Co-administration of EriB and N-acetylcysteine (NAC)
This protocol provides a framework for investigating if NAC can mitigate EriB-induced toxicity without compromising its anti-tumor effect.
-
Animal and Tumor Model:
-
Use an established tumor xenograft model (e.g., MDA-MB-231 cells in nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100 mm³) before starting treatment.
-
-
Treatment Groups (n=8-10 mice per group):
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.[18]
-
Monitor body weight and clinical signs of toxicity daily.
-
At the end of the study (e.g., 21-28 days or when control tumors reach a specified size), euthanize the mice.
-
-
Analysis:
-
Compare tumor growth inhibition between Group 2 and Group 4 to assess if NAC affects EriB's efficacy.
-
Compare body weight changes and other toxicity markers (e.g., from blood analysis and histopathology) between Group 2 and Group 4 to determine if NAC reduces toxicity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Eriothis compound Signaling Pathways
Caption: Key signaling pathways modulated by Eriothis compound leading to anti-tumor effects.
Experimental Workflow for Toxicity Minimization
Caption: A logical workflow for establishing a therapeutic dose and minimizing toxicity of EriB.
Troubleshooting Logic for In Vivo Toxicity
Caption: A decision-making diagram for troubleshooting common causes of toxicity in EriB studies.
References
- 1. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pilot study demonstrating metabolic and anti-proliferative effects of in vivo anti-oxidant supplementation with N-Acetylcysteine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clearh2o.com [clearh2o.com]
- 13. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. protocols.io [protocols.io]
- 16. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Selecting the Right Concentration of Eriocalyxin B for In Vitro Assays: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Eriocalyxin B (EriB) in their experiments, selecting the appropriate concentration is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive resource, including frequently asked questions and troubleshooting advice, to navigate the effective use of EriB in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Eriothis compound?
Eriothis compound is a natural diterpenoid known for its potent anti-cancer properties.[1][2] It functions through a multi-faceted approach by inducing apoptosis (programmed cell death) and autophagy, as well as inhibiting tumor growth.[1][3][4] Its mechanisms involve the modulation of several key cellular signaling pathways, including the inhibition of STAT3, NF-κB, and Akt/mTOR pathways.[1][2][5][6]
Q2: How do I determine the optimal starting concentration of Eriothis compound for my specific cell line?
The ideal concentration of Eriothis compound is highly dependent on the cell line being studied. A crucial first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[6] The MTT or CCK-8 cell viability assays are commonly used for this purpose.[1][7] It is advisable to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify an effective range for your specific cells.[6][8][9]
Q3: What are some typical IC50 values for Eriothis compound in common cancer cell lines?
IC50 values for Eriothis compound can vary significantly between cell lines and are also dependent on the treatment duration.[3][10] For example, in prostate cancer cells, the IC50 can range from 0.46 µM to 3.26 µM depending on the specific cell line and whether the treatment is for 24 or 48 hours.[3][6]
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects (IC50 values) and effective concentrations of Eriothis compound in various cancer cell lines and assays.
Table 1: Cytotoxicity of Eriothis compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| PC-3 | Prostate Cancer | 0.88 | 24 |
| PC-3 | Prostate Cancer | 0.46 | 48 |
| 22RV1 | Prostate Cancer | 3.26 | 24 |
| 22RV1 | Prostate Cancer | 1.20 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significant inhibition at 0.37-100 µM | 24 |
| PANC-1 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified |
| SW1990 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified |
| MG63 | Osteosarcoma | Significant inhibition at 10-100 µM | Not Specified |
| U2OS | Osteosarcoma | Significant inhibition at 10-100 µM | Not Specified |
Table 2: Effective Concentrations of Eriothis compound in Mechanistic Assays
| Assay | Cell Line | Concentration | Observed Effect |
| Apoptosis (Annexin V/PI) | MDA-MB-231 | 1.5, 3 µM | Induction of apoptosis |
| Apoptosis (Annexin V/PI) | PC-3 | 0.5 µM | 42.1% apoptotic cells |
| Apoptosis (Annexin V/PI) | 22RV1 | 2 µM | 31% apoptotic cells |
| STAT3 Inhibition | A549 | 10 - 20 µM | Inhibition of STAT3 phosphorylation |
| NF-κB Inhibition | SW1116 | 1 µM | Inhibition of JAK2/STAT3 |
| Anti-angiogenesis | HUVECs | 50 - 100 nM | Inhibition of angiogenesis |
| Cell Migration | MG63 & U2OS | 100 µM | Inhibition of migration |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways affected by Eriothis compound and a general workflow for its in vitro evaluation.
Caption: Key signaling pathways modulated by Eriothis compound.
Caption: General experimental workflow for in vitro analysis of Eriothis compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of Eriothis compound and establishing the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][7]
-
Compound Treatment: Treat cells with a range of Eriothis compound concentrations (e.g., 0.25 to 8 µM) for the desired duration (e.g., 24, 48, or 72 hours).[3][7][11] Include a vehicle control (DMSO).[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.[1][13]
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[7][9][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by Eriothis compound.
-
Cell Treatment: Treat cells with the desired concentrations of Eriothis compound for the optimal duration determined from previous experiments (e.g., 12 or 24 hours).[7][8]
-
Cell Harvesting: Harvest both adherent and floating cells.[1]
-
Washing: Wash the cells with cold PBS.[1]
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[1]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
3. Western Blot Analysis
This technique is employed to investigate the effect of Eriothis compound on the expression and phosphorylation of specific proteins in the signaling pathways it modulates.
-
Cell Lysis: After treatment with Eriothis compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][13]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-STAT3, total STAT3, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.[15]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[14]
Troubleshooting Guide
Caption: A logical approach to troubleshooting Eriothis compound experiments.
Issue: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density or cell health.
-
Solution: Ensure consistent cell seeding and use cells in a healthy, logarithmic growth phase.[1]
-
-
Possible Cause: Instability of Eriothis compound in solution.
-
Possible Cause: Incomplete dissolution of formazan crystals in MTT assays.
-
Solution: Ensure complete mixing and incubation after adding the solubilizing agent.[7]
-
Issue: Reduced or no effect of Eriothis compound on target cells.
-
Possible Cause: The concentration or treatment time is insufficient.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[7]
-
-
Possible Cause: The cell line may be resistant to Eriothis compound.
-
Solution: Consider testing a panel of different cell lines to identify more sensitive models.[1]
-
-
Possible Cause: Interference from components in the cell culture medium.
-
Solution: Avoid high concentrations of thiol-containing reagents in your experimental buffers, as they can inhibit the effects of Eriothis compound.[7]
-
Issue: Difficulty in detecting apoptosis.
-
Possible Cause: The timing of the analysis is not optimal.
-
Solution: Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the best window for detecting apoptotic cells.[7]
-
-
Possible Cause: The concentration of Eriothis compound is too low to induce apoptosis or too high, leading to necrosis.
-
Solution: Use a concentration around the predetermined IC50 value. High concentrations may lead to necrosis, which can be distinguished from apoptosis using Annexin V/PI staining.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pjps.pk [pjps.pk]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges in the Total Synthesis of Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges encountered during the total synthesis of the complex diterpenoid, Eriocalyxin B. The following information is compiled from published synthetic routes to assist researchers in overcoming common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered in the key stages of Eriothis compound synthesis, including the construction of the core ring system and late-stage oxidative functionalizations.
1. Core Skeleton Construction: The Bicyclo[3.2.1]octane System
The formation of the tetracyclic core, particularly the bridged bicyclo[3.2.1]octane C/D ring system, is a significant challenge.
Q1: My cyclization to form the bicyclo[3.2.1]octane core is failing or giving the wrong product. What are some common pitfalls?
A1: A critical challenge in forming the bicyclo[3.2.1]octane core is the choice of cyclization strategy. For instance, a reported "dead end" strategy involved a 1,4-sila-Prins cyclization . This approach failed because it yielded an undesired 1,2-cyclization product due to unfavorable geometric constraints. If you are encountering unexpected cyclization products, it is crucial to re-evaluate the foundational strategy.
-
Troubleshooting Tip: If your Prins-type cyclization is failing, consider an alternative approach. A successful strategy reported in the literature involves a Ring-Closing Metathesis (RCM) to form the key scaffold. This may require re-designing your synthetic intermediate but avoids the geometric pitfalls of the Prins approach for this specific system.
2. Key Reaction Troubleshooting: Diels-Alder and Mukaiyama-Michael Cascade
The successful synthesis of Eriothis compound heavily relies on a key thermal Diels-Alder reaction and an intramolecular Mukaiyama-Michael/carbocyclization cascade.
Q2: I am experiencing low yields and side reactions in the Diels-Alder reaction to form the AB ring system. Why might this be happening?
A2: While a thermal Diels-Alder reaction has been reported to be successful, attempts to catalyze this reaction with various Lewis acids can be problematic.
-
Issue: The use of Lewis acids (e.g., ZnCl₂, Fe(OTf)₃, Eu(fod)₃) with the silyl (B83357) enol ether diene and β-keto aldehyde dienophile precursors has been shown to fail. Instead of the desired [4+2] cycloadduct, these conditions can lead to side products arising from hydrolysis, Mukaiyama aldol (B89426) reactions, or hetero-Diels-Alder pathways.
-
Solution: The most effective reported method is a thermal Diels-Alder reaction . Heating the reactants in a suitable high-boiling solvent like toluene (B28343) is shown to produce the desired decalin AB ring system in good yield (82%). If you are using Lewis acids, it is strongly recommended to switch to thermal conditions.
Q3: My intramolecular Mukaiyama-Michael/carbocyclization cascade to form the C/D rings is not proceeding as expected. What factors are critical?
A3: This is a complex, multi-reaction cascade, and its success is highly sensitive to reaction conditions. The goal is to form two rings in a single, stereocontrolled operation.
-
Potential Issue 1: Catalyst Choice. The choice of Lewis acid is critical. While many can promote the initial Michael addition, achieving the subsequent carbocyclization requires a catalyst that remains active and promotes the specific desired pathway.
-
Troubleshooting Tip: If you observe only the Michael addition product or decomposition, screen different Lewis acids. A successful approach utilized TiCl₄ at low temperatures. Ensure strict anhydrous conditions, as trace water can hydrolyze the silyl enol ether or the catalyst.
-
Potential Issue 2: Substrate Conformation. The precursor must adopt a specific conformation to allow for the intramolecular cyclization after the initial Michael addition. Steric hindrance or unfavorable torsional strain can prevent the desired ring closure.
-
Troubleshooting Tip: Molecular modeling of your specific substrate may provide insight into the favored conformations. If cyclization is failing, minor structural modifications to the tether linking the Michael donor and acceptor, if possible in your route, could alter the conformational preference to favor cyclization.
3. Late-Stage Oxidations
The final steps of the synthesis involve highly selective oxidations to install the characteristic functionalities of Eriothis compound.
Q4: I am having trouble with the selective oxidation of the C1 position using IBX. The reaction is sluggish or yields byproducts.
A4: The oxidation of advanced intermediates in the Eriothis compound synthesis, such as the conversion of precursor (+)-12 to (+)-13 (see workflow below), requires precise conditions. IBX (o-iodoxybenzoic acid) is a powerful oxidant, but its low solubility in many organic solvents can be a challenge.
-
Issue: Incomplete reaction or low yields can occur due to the poor solubility of IBX.
-
Solution: The use of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent or the primary solvent is a common and effective strategy to improve the solubility and reactivity of IBX. The reaction is typically performed at elevated temperatures (e.g., 60 °C) to ensure a reasonable reaction rate. Ensure your starting material is stable under these conditions before proceeding.
-
Troubleshooting Tip: If you observe over-oxidation or decomposition, the reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period. Also, ensure the IBX is of high purity, as impurities can sometimes lead to undesired side reactions.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the successful racemic synthesis of a core tetracyclic intermediate, a precursor to Eriothis compound, as reported by Wang, B. et al. This provides a benchmark for researchers to compare their experimental outcomes.
| Step No. | Reaction Description | Reagents & Conditions | Yield (%) |
| 1 | Diels-Alder Cycloaddition | Toluene, 180 °C | 82 |
| 2 | Silyl Ether Deprotection | TBAF, THF | 95 |
| 3 | Diol Formation | SmI₂, THF/H₂O | 89 |
| 4 | Oxidative Cleavage | NaIO₄, THF/H₂O | 95 |
| 5 | Intramolecular Cascade | TiCl₄, CH₂Cl₂, -78 °C | 60 |
Detailed Experimental Protocol
Key Experiment: Intramolecular Mukaiyama-Michael/Carbocyclization Cascade
This protocol describes the formation of the tetracyclic core structure from the AB-ring system precursor, as adapted from the synthesis reported by Wang, B. et al.
Reaction: (Illustrative scheme showing the cyclization precursor converting to the tetracyclic product)
Materials:
-
Diels-Alder adduct post-oxidative cleavage (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.2 eq)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with a solution of the starting dialdehyde-silyl enol ether (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of TiCl₄ in CH₂Cl₂ (1.2 eq) is added dropwise to the cooled solution over 10-15 minutes. The reaction mixture is typically observed to change color upon addition.
-
The reaction is stirred vigorously at -78 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.
-
The aqueous layer is extracted three times with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent system, e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure tetracyclic product.
Visualizations
Diagram 1: Overall Synthetic Strategy Workflow
This diagram outlines the high-level strategy for the total synthesis of Eriothis compound, highlighting the key bond-forming events.
Caption: High-level workflow for the total synthesis of Eriothis compound.
Diagram 2: Troubleshooting Logic for Bicyclo[3.2.1]octane Core Construction
This diagram provides a decision-making flowchart for troubleshooting the formation of the critical C/D ring system.
Caption: Troubleshooting flowchart for bicyclo[3.2.1]octane synthesis.
how to prevent degradation of Eriocalyxin B during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Eriocalyxin B to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid Eriothis compound?
A1: Solid Eriothis compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Following these conditions will help maintain its stability.
Q2: How should I prepare and store Eriothis compound stock solutions?
A2: It is highly recommended to prepare stock solutions fresh for each experiment due to the instability of Eriothis compound in solution.[2] For in vitro studies, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][3] If short-term storage is necessary, store the DMSO stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[1][4]
Q3: Can I store Eriothis compound solutions for an extended period?
A3: Long-term storage of Eriothis compound in solution is not recommended as it is known to be unstable.[2] Whenever possible, prepare solutions on the day of use. If you must store solutions, aliquot them into small volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3]
Q4: What are the primary factors that contribute to the degradation of Eriothis compound?
A4: The main factors contributing to the degradation of Eriothis compound are exposure to light, moisture, and repeated freeze-thaw cycles.[1][2] Additionally, the presence of thiol-containing reagents in experimental buffers can lead to its inactivation.[3]
Troubleshooting Guide
This guide addresses common issues related to the potential degradation of Eriothis compound during experimental procedures.
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Compound Instability: Eriothis compound solutions are unstable and can degrade over time, even when stored at low temperatures.[2] | Always prepare fresh solutions of Eriothis compound from a powdered stock for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[3] |
| Reduced or no biological effect of Eriothis compound on target cells. | Inactivation by Thiol-Containing Reagents: The biological activity of Eriothis compound can be neutralized by thiol-containing antioxidants such as Dithiothreitol (DTT) and N-acetylcysteine (NAC).[3] | Review the composition of your cell culture medium and experimental buffers. Ensure they do not contain high concentrations of thiol-containing reagents. If their presence is unavoidable, consider the timing of their addition relative to Eriothis compound treatment. |
| Precipitation of the compound in cell culture medium. | Poor Solubility: Eriothis compound may precipitate at higher concentrations in aqueous-based culture media. | Visually inspect your culture wells for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower concentration range. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility and avoid solvent-induced cytotoxicity.[1] |
Experimental Protocols
To ensure the stability and purity of Eriothis compound, it is crucial to employ validated analytical methods. The following protocols provide a framework for assessing the stability of Eriothis compound.
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the quantification of Eriothis compound in plasma and can be used to assess its purity and detect degradation products.[4][5]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column.[6]
-
Mobile Phase: Acetonitrile and 0.1% triethylamine (B128534) in water.[4][6]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of Eriothis compound in DMSO.
-
Serially dilute the stock solution with the mobile phase to create a series of calibration standards.
3. Sample Preparation (for stability testing):
-
Incubate Eriothis compound solution under the desired stress conditions (e.g., different temperatures, pH, light exposure).
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Eriothis compound peak.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a compound. This generalized protocol can be adapted for Eriothis compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Eriothis compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Add 1N NaOH to the stock solution and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.
-
Thermal Degradation: Incubate the solid compound or a solution at elevated temperatures.
3. Sample Analysis:
-
At various time points, neutralize the acidic and alkaline samples.
-
Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
-
Characterize any significant degradation products using techniques like LC-MS/MS.
Visualizations
Logical Workflow for Eriothis compound Stability Assessment
Caption: A logical workflow for preparing, storing, and analyzing the stability of Eriothis compound.
Signaling Pathways Modulated by Eriothis compound
Eriothis compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and the importance of using a stable compound.
Caption: Overview of key signaling pathways inhibited by Eriothis compound, leading to various cellular outcomes.
References
dealing with batch-to-batch variability of Eriocalyxin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the batch-to-batch variability of Eriocalyxin B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Eriothis compound and what is its primary mechanism of action?
A1: Eriothis compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx.[1] It has demonstrated potent anti-cancer activities in a variety of malignancies, including leukemia, breast cancer, pancreatic cancer, and colon cancer.[1] The primary mechanisms of action for EriB include the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][3][4][5][6]
Key signaling pathways modulated by Eriothis compound include:
-
STAT3 Signaling Pathway: EriB directly interacts with and inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) by covalently binding to cysteine residues, which prevents its activation and downstream signaling.[1][7][8]
-
Akt/mTOR Signaling Pathway: It has been shown to suppress the phosphorylation of Akt and mTOR, which are crucial regulators of cell growth and proliferation.[3][4][5][6]
-
NF-κB Signaling Pathway: EriB can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.[2][6][9]
Q2: What are the potential causes of batch-to-batch variability with Eriothis compound?
A2: Batch-to-batch variability of natural products like Eriothis compound can stem from several factors, from its initial isolation to its experimental application. The natural source of the compound can be influenced by geographical location, climate, and harvest time, leading to inconsistencies in the raw plant material.[10][11] The extraction and purification processes can also introduce variability if not strictly controlled.[10][12] For the end-user, variability in experimental results is often linked to the compound's stability, handling, and the specifics of the experimental setup.[6][12]
Q3: How should Eriothis compound be stored and handled to ensure stability?
A3: Proper storage and handling are critical for maintaining the activity and stability of Eriothis compound. The powdered form of the compound should be stored at -20°C and protected from light and moisture.[6] Solutions of Eriothis compound are known to be unstable and should be prepared fresh for each experiment.[6] If storage of a solution is necessary, it is recommended to keep it at -20°C and use it within one month, though fresh preparation is always preferred.[6] For in vitro studies, Eriothis compound is typically dissolved in DMSO.[6]
Q4: Are there any known chemical properties of Eriothis compound that can contribute to inconsistent results?
A4: Yes, Eriothis compound contains two α,β-unsaturated carbonyl groups. These are reactive moieties that can covalently bind to thiol groups on cysteine residues of proteins, such as STAT3.[1][7] This reactivity is crucial for its biological activity but can also lead to interactions with other components in experimental systems, such as thiol-containing reagents in cell culture media, which could inactivate the compound.[7]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with Eriothis compound.
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Compound Instability. As mentioned, Eriothis compound solutions are unstable. Using a stock solution that has been stored for an extended period or has undergone multiple freeze-thaw cycles can lead to reduced potency.
-
Solution: Always prepare fresh solutions of Eriothis compound from a powdered stock for each experiment.[6] Avoid repeated freeze-thaw cycles of any stock solutions.
-
-
Possible Cause 2: Inconsistent Cell Seeding and Health. The density and health of the cells at the time of treatment can significantly affect the outcome of viability assays.
-
Solution: Ensure a consistent cell seeding density across all experiments.[12] Regularly monitor cell health and morphology to ensure they are in the logarithmic growth phase.
-
-
Possible Cause 3: Different Viability Assays. Different types of cell viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content), which can yield different IC50 values.
-
Solution: Use the same viability assay consistently for a given project to ensure that results are comparable.[6]
-
Issue 2: Reduced or no biological effect of Eriothis compound on target cells.
-
Possible Cause 1: Compound Inactivation. The reactive α,β-unsaturated carbonyl groups of Eriothis compound can be neutralized by thiol-containing reagents.
-
Solution: Check if your cell culture medium or experimental buffers contain high concentrations of thiol-containing reagents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), as these can abolish the effects of EriB.[7][8]
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may be inherently resistant to the effects of Eriothis compound.
-
Solution: If feasible, test a panel of different cell lines to identify both sensitive and resistant models. This can also provide valuable insights into the compound's mechanism of action.[6]
-
Issue 3: Inconsistent results in apoptosis or autophagy assays.
-
Possible Cause 1: Timing of Analysis. The induction of apoptosis and autophagy are time-dependent processes. The optimal time point for observing these effects can vary between cell lines.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for observing apoptosis or autophagy in your specific cell line.
-
-
Possible Cause 2: Interplay between Apoptosis and Autophagy. In some cell types, autophagy may have a cytoprotective role that counteracts the apoptotic effects of Eriothis compound.[4]
-
Solution: Consider using autophagy inhibitors, such as chloroquine, in combination with Eriothis compound to investigate the relationship between these two pathways in your experimental system.[6]
-
Data Presentation
Table 1: Physicochemical Properties of Eriothis compound
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₅ |
| Molecular Weight | 344.40 g/mol |
| CAS Number | 84745-95-9 |
| Appearance | Colorless powder |
Data sourced from BenchChem.[9]
Table 2: Quality Control Parameters for Purity Analysis by HPLC
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile (B52724) and 0.1% triethylamine (B128534) in water |
| Detection | UV at 233 nm |
| Purity Achieved | >99% |
Data sourced from BenchChem and a validated HPLC method.[9][13]
Table 3: Reported IC50 Values of Eriothis compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Biological Effect | IC50 Range (µM) |
| Various | A-549, MCF-7, SMMC-7721, SW-480, HL-60 | Cytotoxicity | 0.3 - 3.1 |
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of proliferation, induction of apoptosis and autophagy | 0.35 - 2.25 |
| Colon Cancer | SW1116 | Inhibition of proliferation, migration, and invasion | ~1 |
| Breast Cancer (TNBC) | MDA-MB-231 | Inhibition of proliferation, induction of apoptosis | 0.46 – 3.26 |
Data sourced from MedChemExpress and BenchChem.[9][14]
Experimental Protocols
Protocol 1: Quality Control of Eriothis compound Batches via HPLC
This protocol provides a general method for verifying the purity of a new batch of Eriothis compound.
-
Standard Preparation: Prepare a stock solution of a previously validated batch of Eriothis compound (reference standard) and the new batch in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile).
-
Sample Preparation: Create a series of dilutions from both the reference and new batch stock solutions to establish a standard curve.
-
HPLC Analysis:
-
Data Analysis:
-
Compare the retention time of the major peak in the new batch to that of the reference standard. They should be identical.
-
Calculate the purity of the new batch by determining the area of the main peak as a percentage of the total peak area. A purity of >99% is desirable.[9]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of Eriothis compound on cell viability.[6][9]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of freshly prepared Eriothis compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to assess the effect of Eriothis compound on the phosphorylation status of proteins in key signaling pathways.[9]
-
Cell Treatment: Treat cells with Eriothis compound at the desired concentrations and for the appropriate time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Caption: Troubleshooting workflow for inconsistent results with Eriothis compound.
Caption: Quality control workflow for a new batch of Eriothis compound.
Caption: Key signaling pathways modulated by Eriothis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 8. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results in Eriocalyxin B Experiments
Welcome to the technical support center for Eriocalyxin B (EriB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer troubleshooting strategies. Eriothis compound is a potent natural compound with promising anti-cancer properties, but like any experimental compound, it can produce results that may be difficult to interpret.[1][2] This guide provides detailed troubleshooting advice and frequently asked questions to support your research.
Troubleshooting Guide
This section addresses specific unexpected results you may encounter during your experiments with Eriothis compound. Each issue is presented in a question-and-answer format with potential causes and recommended solutions.
Q1: I'm observing lower-than-expected cytotoxicity or a complete lack of apoptosis in my cancer cell line after Eriothis compound treatment. What could be the cause?
Potential Causes and Troubleshooting Steps:
-
Compound Precipitation: Eriothis compound has poor aqueous solubility.[3][4] It can precipitate out of the solution when diluted into aqueous cell culture media, leading to a lower effective concentration.
-
Solution: Visually inspect your media for any precipitate after adding EriB. Prepare fresh serial dilutions for each experiment and consider using a phase-contrast microscope to check for crystals. For in vivo studies, co-solvents such as PEG300 and Tween 80 can help maintain solubility.[4]
-
-
Cell Line Resistance: While EriB has shown efficacy in various cancer cell lines, including triple-negative breast cancer, prostate cancer, and leukemia, some cell lines may exhibit intrinsic or acquired resistance.[5][6][7]
-
Solution: Perform a dose-response and time-course experiment to determine the IC50 value for your specific cell line. Consider testing a positive control compound known to induce apoptosis in your cell line to ensure the assay is working correctly.
-
-
Inactivation of Eriothis compound: The biological activity of EriB is dependent on its chemical structure, particularly the α,β-unsaturated carbonyl groups which can react with thiol groups.[2]
-
Solution: Ensure proper storage of your EriB stock solution (typically in DMSO at -20°C or -80°C) to prevent degradation.[4] Avoid repeated freeze-thaw cycles. The effects of EriB can be negated by thiol-containing antioxidants like N-acetylcysteine (NAC) or dithiothreitol (B142953) (DTT).[8][9]
-
-
Sub-optimal Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact experimental outcomes.
-
Solution: Ensure your cells are healthy, within a low passage number, and seeded at an appropriate density. High cell confluence can sometimes inhibit the induction of apoptosis.
-
Experimental Workflow for Troubleshooting Low Cytotoxicity
Caption: Troubleshooting workflow for low cytotoxicity.
Q2: My Western blot results for STAT3 phosphorylation are inconsistent or show no change after Eriothis compound treatment. What's going wrong?
Potential Causes and Troubleshooting Steps:
-
Direct STAT3 Inhibition: Eriothis compound is a direct, covalent inhibitor of STAT3.[2][9][10][11][12] It binds to Cysteine 712 in the SH2 domain, which can prevent the binding of antibodies that recognize the phosphorylated form of STAT3.[2][9][11]
-
Solution: Instead of or in addition to probing for phospho-STAT3 (Tyr705), probe for total STAT3 levels. A decrease in the phospho-STAT3 signal without a corresponding decrease in total STAT3 would still indicate pathway inhibition.
-
-
Timing of Analysis: The inhibition of STAT3 phosphorylation can be a rapid event.
-
Solution: Perform a time-course experiment, analyzing protein lysates at various time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) after EriB treatment to capture the optimal window for observing the effect.
-
-
General Western Blotting Issues: Common technical errors in Western blotting can lead to unreliable results.[13][14][15][16][17]
Summary of Eriothis compound's Effect on Key Signaling Pathways
| Pathway | Effect of Eriothis compound | Key Downstream Events | Cancer Type Studied |
| STAT3 | Inhibition of phosphorylation and activation[5][9][10][11] | Downregulation of Bcl-2, Cyclin D1[2] | Triple-Negative Breast Cancer, Colon Cancer[2][5] |
| NF-κB | Inhibition of nuclear translocation and DNA binding[5][18][19][20] | Downregulation of inflammatory and anti-apoptotic genes | Leukemia, Hepatocellular Carcinoma[7][19] |
| Akt/mTOR | Inhibition of phosphorylation[6][21] | Induction of apoptosis and autophagy | Prostate Cancer, Breast Cancer[6][21] |
| VEGFR-2 | Inhibition of VEGF-induced phosphorylation[1][22] | Anti-angiogenic effects | Breast Cancer[22] |
Q3: I'm seeing an increase in autophagy markers (e.g., LC3B-II) but not the expected level of apoptosis. Is this normal?
Potential Causes and Interpretation:
-
Autophagy as a Survival Mechanism: In some cellular contexts, autophagy can act as a pro-survival mechanism in response to cellular stress induced by EriB.[6][21]
-
Interpretation: The observed increase in autophagy may be a compensatory response by the cancer cells to resist EriB-induced apoptosis.
-
Experimental Suggestion: To test this hypothesis, co-treat cells with an autophagy inhibitor (e.g., chloroquine (B1663885) or 3-methyladenine) and Eriothis compound. If autophagy is a survival mechanism, its inhibition should enhance EriB-induced cell death.[6][21]
-
-
Cell-Type Dependent Response: The balance between apoptosis and autophagy can be highly dependent on the specific cancer cell line and its genetic background.
-
Interpretation: Your cell line may be more prone to an autophagic response to EriB treatment.
-
Signaling Pathway of EriB-Induced Apoptosis and Autophagy
Caption: EriB's impact on apoptosis and autophagy.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent and storage condition for Eriothis compound? A: The most commonly used solvent for preparing a stock solution of Eriothis compound is dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Prepare fresh dilutions in your aqueous buffer or media for each experiment to avoid precipitation.[4]
Q: Are there any known off-target effects of Eriothis compound? A: Eriothis compound is known to interact with multiple cellular targets, which contributes to its potent anti-cancer activity.[2][23] Its primary targets include STAT3, NF-κB, and the Akt/mTOR pathway.[5][6][18] While these are considered its main mechanisms of action, its reactivity towards thiol groups suggests the potential for other interactions within the cell.
Q: Has Eriothis compound been used in clinical trials? A: As of late 2025, Eriothis compound has not been investigated in clinical trials.[6] Further preclinical and in vivo studies are required to validate its therapeutic potential before it can be advanced to clinical settings.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Eriothis compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for STAT3 Phosphorylation
-
Cell Lysis: After treatment with Eriothis compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pjps.pk [pjps.pk]
- 6. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 16. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. PlumX [plu.mx]
- 21. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Direct Targets of Eriocalyxin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid, has garnered significant interest for its potent anti-cancer activities. A crucial aspect of its development as a therapeutic agent is the precise identification and validation of its direct molecular targets. This guide provides a comparative analysis of EriB's engagement with its key targets, Signal Transducer and Activator of Transcription 3 (STAT3) and the p50 subunit of Nuclear Factor-kappa B (NF-κB), benchmarked against other known inhibitors.
Executive Summary
Eriothis compound exerts its biological effects through direct, covalent modification of critical cysteine residues on its target proteins. This irreversible binding distinguishes it from many non-covalent inhibitors. This guide presents quantitative data comparing the potency of EriB with alternative inhibitors of STAT3 and NF-κB, details the experimental protocols for target validation, and provides visual workflows and pathway diagrams to elucidate the underlying mechanisms.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data for Eriothis compound and its alternatives, targeting STAT3 and the NF-κB pathway.
Table 1: Comparison of STAT3 Inhibitors
| Compound | Target Domain | Mechanism | Binding Affinity (Kd) | IC50 | Reference |
| Eriothis compound | SH2 Domain (Cys712) | Covalent | Not Reported | Significant inhibition of STAT3 phosphorylation at 5-10 µM | [1] |
| Stattic | SH2 Domain | Non-covalent | Not Reported | 5.1 µM (in cell-free assay) | [2][3][4] |
| C188-9 | SH2 Domain | Non-covalent | 4.7 nM | 4-7 µM (in AML cell lines) | [5] |
| BP-1-102 | SH2 Domain | Non-covalent | 504 nM | 6.8 µM (DNA-binding activity) | [6][7][8] |
Table 2: Comparison of NF-κB Pathway Inhibitors
| Compound | Direct Target | Mechanism | IC50 | Reference |
| Eriothis compound | p50 subunit (Cys62) | Covalent | ~1.25 µM (NF-κB reporter gene) | [9][10] |
| TPCA-1 | IKK-2 (upstream kinase) | Non-covalent, ATP-competitive | 17.9 nM (cell-free assay) | [11][12][13] |
| Parthenolide | IKK, p50 | Covalent | Not specified for direct p50 binding | [14][15] |
| DTP3 | GADD45β/MKK7 interaction | Disrupts protein-protein interaction | Not applicable (targets downstream interaction) | [16][17][18] |
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
References
- 1. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Stattic | Cell Signaling Technology [cellsignal.com]
- 4. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BP-1-102 | STAT | TargetMol [targetmol.com]
- 9. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
A Comparative Guide to STAT3 Inhibitors: Eriocalyxin B Versus Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers. This has made STAT3 an attractive target for the development of novel anticancer therapies. Among the numerous STAT3 inhibitors that have been identified, the natural diterpenoid Eriocalyxin B (EB) has emerged as a promising candidate with a unique mechanism of action. This guide provides an objective comparison of Eriothis compound with other prominent STAT3 inhibitors, supported by experimental data, to assist researchers and drug development professionals in their endeavors.
Mechanism of Action: A Tale of Covalent Versus Non-covalent Inhibition
A key differentiator among STAT3 inhibitors lies in their mode of interaction with the STAT3 protein. Eriothis compound distinguishes itself through a direct and irreversible covalent binding, while many other inhibitors rely on non-covalent interactions.
Eriothis compound (EB): This natural product contains α,β-unsaturated carbonyl groups that act as a Michael acceptor, forming a covalent bond with the thiol group of a specific cysteine residue, Cys712, located near the SH2 domain of STAT3.[1][2][3] This irreversible modification prevents the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a crucial step for its activation, dimerization, and subsequent nuclear translocation.[1][3] This targeted covalent inhibition offers high specificity and sustained downstream effects.
Stattic: A widely used small molecule inhibitor, Stattic, is reported to selectively target the SH2 domain of STAT3, thereby preventing its dimerization and nuclear translocation.[4][5] Unlike Eriothis compound, Stattic's interaction is non-covalent. However, it is important to note that some studies have reported STAT3-independent off-target effects for Stattic.[5]
Napabucasin (BBI608): This orally available inhibitor is understood to block STAT3-mediated gene transcription and cancer stem cell spherogenesis.[6][7] While its precise binding site on STAT3 is not as clearly defined as that of Eriothis compound, its mechanism is also believed to involve the inhibition of STAT3 signaling.[6]
OPB-31121: This compound inhibits STAT3 phosphorylation and has demonstrated antitumor activity.[8][9] Computational and experimental data suggest that OPB-31121 binds with high affinity to the SH2 domain of STAT3, though at a site distinct from other known inhibitors.[8]
Cryptotanshinone: This natural compound inhibits STAT3 by suppressing the phosphorylation of Tyr705.[10][11] While its direct binding partner on STAT3 is still under investigation, it is believed to interfere with the activation of the STAT3 signaling pathway.[10]
Comparative Efficacy: A Quantitative Look at Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for Eriothis compound and other STAT3 inhibitors in various cancer cell lines.
| Eriothis compound (EB) | ||
| Cancer Cell Line | IC50 (µM) | Reference |
| DU145 (Prostate) | 1.5 | [1] |
| PC-3 (Prostate) | 2.8 | [1] |
| A549 (Lung) | ~2.5 | [1] |
| MDA-MB-468 (Breast) | ~2.5 | [1] |
| MDA-MB-231 (Breast) | ~5 | [1] |
| Stattic | ||
| Cancer Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 (Breast) | 5.5 | [5] |
| PC3 (Prostate) | 1.7 | [5] |
| A549 (Lung) | 2.5 | [3] |
| HepG2 (Liver) | ~20 | [12] |
| Cell-free assay | 5.1 | [13] |
| Napabucasin (BBI608) | ||
| Cancer Stem Cells | IC50 (µM) | Reference |
| U87-MG, U118 (Glioblastoma) | 0.291 - 1.19 | [7] |
| COLO205, DLD1, SW480, HCT116 (Colorectal) | 0.291 - 1.19 | [7] |
| FaDu (Pharyngeal) | 0.291 - 1.19 | [7] |
| ACHN (Renal) | 0.291 - 1.19 | [7] |
| SNU-475, Huh7, HepG2 (Liver) | 0.291 - 1.19 | [7] |
| H1975, A549, H460 (Lung) | 0.291 - 1.19 | [7] |
| CAOV-3, SW-626 (Ovarian) | 0.291 - 1.19 | [7] |
| PaCa2 (Pancreatic) | 0.291 - 1.19 | [7] |
| OPB-31121 | ||
| Cancer Cell Line | IC50 (nM) | Reference |
| LNCaP (Prostate) | 18 | [8] |
| DU145 (Prostate) | 25 | [8] |
| Various Hematopoietic Malignant Cells | ≤10 (in 57% of cell lines) | [14] |
| Cryptotanshinone | ||
| Cancer Cell Line | IC50 (µM) | Reference |
| DU145 (Prostate) | ~7 (GI50) | [10] |
| A498 (Renal) | Not specified | [11] |
| Cell-free assay | 4.6 | [10] |
In Vivo Efficacy: A Glimpse into Preclinical Antitumor Activity
Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of these inhibitors.
Eriothis compound: Administration of Eriothis compound has been shown to dose-dependently inhibit the growth of human pancreatic tumor xenografts in nude mice without significant reported side effects.[15]
Napabucasin: In mice bearing PaCa-2 pancreatic cancer xenografts, Napabucasin (20 mg/kg, i.p.) significantly inhibited tumor growth, relapse, and metastasis.[7]
Experimental Protocols
For researchers aiming to validate and compare the effects of these inhibitors, detailed experimental protocols are crucial.
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
Objective: To determine the effect of inhibitors on the phosphorylation of STAT3 at Tyr705.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the STAT3 inhibitor (e.g., Eriothis compound, Stattic) or vehicle control (DMSO) for a specified duration (e.g., 2, 6, 12, 24 hours). For cytokine-induced STAT3 activation, starve the cells in serum-free media before stimulating with a cytokine like IL-6 (e.g., 10 ng/mL) for 15-30 minutes, with or without pre-incubation with the inhibitor.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control like β-actin or GAPDH.
-
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding Activity
Objective: To assess the ability of STAT3 to bind to its consensus DNA sequence and the inhibitory effect of the compounds on this interaction.
Methodology:
-
Nuclear Extract Preparation: Treat cells with the STAT3 inhibitor as described above. Prepare nuclear extracts using a commercial kit or a standard protocol.
-
Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the STAT3 consensus binding site (e.g., SIE from the c-fos promoter). Label the probe with a non-radioactive label like biotin (B1667282) or a radioactive isotope like [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction:
-
Incubate the nuclear extract (5-10 µg) with a binding buffer containing poly(dI-dC) to block non-specific binding.
-
Add the labeled probe to the reaction mixture and incubate at room temperature for 20-30 minutes.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm the specificity of the binding.
-
To test the inhibitors, pre-incubate the nuclear extract with different concentrations of the compound before adding the labeled probe.
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Transfer the DNA-protein complexes to a positively charged nylon membrane.
-
-
Detection:
-
If using a biotinylated probe, detect the signal using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
If using a radioactive probe, expose the membrane to X-ray film or a phosphorimager screen.
-
Signaling Pathways and Experimental Workflows
Caption: The STAT3 signaling pathway and points of inhibition.
Caption: Workflow for Western Blot analysis of p-STAT3.
Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
Eriothis compound presents a compelling profile as a STAT3 inhibitor due to its unique covalent mechanism of action, which confers high specificity and sustained inhibition. The quantitative data, while variable across different cell lines and experimental conditions, suggests that Eriothis compound is a potent inhibitor of STAT3 signaling. In comparison to other well-known STAT3 inhibitors like Stattic, Napabucasin, OPB-31121, and Cryptotanshinone, Eriothis compound's distinct mode of action may offer advantages in terms of reduced off-target effects and prolonged therapeutic impact. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential of Eriothis compound relative to other STAT3-targeting agents. This guide provides a foundational overview to aid researchers in designing such comparative investigations and in selecting the most appropriate STAT3 inhibitor for their specific research needs.
References
- 1. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 2. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Breast Cancer Models: Eriocalyxin B vs. Paclitaxel
In the landscape of breast cancer therapeutics, the well-established chemotherapeutic agent paclitaxel (B517696) and the promising natural compound Eriocalyxin B (EriB) present distinct mechanisms of action and efficacy profiles. This guide provides a comprehensive comparison of their performance in preclinical breast cancer models, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions to aid researchers in drug development and discovery.
At a Glance: Key Performance Indicators
To facilitate a clear comparison, the following tables summarize the key quantitative data on the cytotoxic and anti-proliferative effects of Eriothis compound and paclitaxel in common breast cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Eriothis compound and Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Eriothis compound (µM) | Paclitaxel (µM) | Breast Cancer Subtype |
| MDA-MB-231 | 0.35 - 2.25 | 0.0071 - 0.3 | Triple-Negative |
| MCF-7 | 0.3 - 3.1 | 0.0075 - 3.5 | ER-Positive |
Note: IC50 values can vary between studies due to different experimental conditions, such as incubation time and assay methods. The ranges presented reflect data from multiple sources.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Breast Cancer Model | Dosage and Administration | Key Outcomes |
| Eriothis compound | MDA-MB-231 Xenograft | 10 mg/kg/day, i.p. | Significant suppression of tumor growth and metastasis.[1][2][3] |
| Eriothis compound | 4T1 Syngeneic | 5 mg/kg/day | Slower tumor growth and decreased tumor vascularization. |
| Paclitaxel | MDA-MB-231 Xenograft | 13.73 mg/kg, every 3 days for 21 days | Tumor inhibition rate of up to 77.32% (paclitaxel derivative).[4] |
| Paclitaxel | MCF-7 Xenograft | Not specified | Significantly inhibited breast tumor growth.[5] |
Note: The presented in vivo data is from separate studies and not from a direct head-to-head comparison in the same experiment.
Deep Dive: Mechanisms of Action and Cellular Effects
Eriothis compound and paclitaxel disrupt cancer cell proliferation and survival through fundamentally different mechanisms, leading to distinct cellular consequences.
Eriothis compound: A Multi-Pronged Attack on Cancer Signaling
Eriothis compound, a diterpenoid extracted from the plant Isodon eriocalyx, exhibits a multi-faceted anti-cancer activity. It is known to induce programmed cell death (apoptosis) and other forms of cell death by targeting key survival signaling pathways. Specifically, EriB has been shown to:
-
Inhibit STAT3 and NF-κB: It directly suppresses the activation of these crucial transcription factors that promote cancer cell proliferation and survival.[1]
-
Suppress the Akt/mTOR Pathway: By inhibiting this pathway, EriB induces both apoptosis and autophagy.[2][6]
-
Induce Ferroptosis: EriB can induce this iron-dependent form of cell death by inhibiting SIRT3.
-
Disrupt Metastasis-Related Pathways: It has been shown to alter the EGFR/MEK/ERK signaling pathway, which is involved in cell migration and invasion.[5][7]
Paclitaxel: The Mitotic Disruptor
Paclitaxel, a member of the taxane (B156437) family of drugs, is a potent mitotic inhibitor. Its primary mechanism of action involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, preventing their disassembly.[8][9] This hyper-stabilization disrupts the dynamic instability of microtubules, which is essential for cell division.[8][9][10]
-
Mitotic Arrest: The stabilized microtubules lead to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering apoptosis.[8][9]
-
Modulation of Apoptotic Proteins: Paclitaxel can also induce apoptosis by inactivating the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins like p53 and p21.[8]
Visualizing the Molecular Battleground
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by Eriothis compound and the cellular processes disrupted by paclitaxel.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Eriothis compound and paclitaxel on cell viability.
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Eriothis compound or paclitaxel for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the steps for detecting apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with Eriothis compound or paclitaxel at the desired concentrations.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7][13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][8][14]
In Vivo Xenograft Model
This protocol describes the establishment of a breast cancer xenograft model to evaluate in vivo anti-tumor efficacy.
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.
-
Cell Preparation: Harvest breast cancer cells (e.g., MDA-MB-231) during the exponential growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel.[15][16]
-
Tumor Induction: Subcutaneously inject 1 × 10⁶ to 5 × 10⁶ cells into the mammary fat pad of each mouse.[15][16]
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer Eriothis compound, paclitaxel, or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length × Width²)/2. Also, monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and they may be used for further analysis (e.g., immunohistochemistry, western blotting). The tumor growth inhibition rate is calculated.
Future Directions and Conclusion
Eriothis compound and paclitaxel represent two distinct classes of anti-cancer agents with different molecular targets and mechanisms of action. Paclitaxel is a well-established, potent mitotic inhibitor, while Eriothis compound is an emerging natural product that targets multiple signaling pathways crucial for breast cancer cell survival and metastasis.[4]
The data presented here suggests that Eriothis compound holds significant promise, particularly for aggressive subtypes like triple-negative breast cancer, where targeted therapies are limited.[4] Its multi-targeting nature may offer advantages in overcoming drug resistance. For researchers, several avenues warrant further investigation:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies under identical experimental conditions are crucial for a definitive comparison of the efficacy and toxicity of Eriothis compound and paclitaxel.[4]
-
Combination Therapies: Given their different mechanisms of action, exploring the synergistic potential of combining Eriothis compound with paclitaxel or other targeted therapies could lead to more effective treatment strategies.[4][17]
-
Resistance Mechanisms: Investigating the potential for cancer cells to develop resistance to Eriothis compound and how this compares to paclitaxel resistance is essential for its clinical development.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel combination therapy in the treatment of metastatic breast cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Untapped Potential: A Comparative Analysis of Eriocalyxin B and Dxorubicin for Synergistic Cancer Therapy
A comprehensive review of existing scientific literature reveals a notable gap in research directly investigating the synergistic effects of Eriocalyxin B (EriB) in combination with the widely-used chemotherapeutic agent doxorubicin (B1662922) (DOX). While the potential for such a synergistic relationship is plausible given their distinct and complementary mechanisms of action, no studies to date have published quantitative data, such as combination indices (CI) or synergistic IC50 values, to substantiate this hypothesis.
This guide, therefore, presents a detailed comparative analysis of Eriothis compound and doxorubicin as individual agents, providing researchers, scientists, and drug development professionals with a foundation for exploring their potential combined efficacy. We will delve into their respective mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate, thereby highlighting the theoretical basis for future synergistic studies.
Section 1: Comparative Cytotoxicity
While direct synergistic data is unavailable, a comparison of the individual cytotoxic activities of Eriothis compound and doxorubicin across various cancer cell lines provides a preliminary assessment of their potency. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, are summarized below.
| Cell Line | Cancer Type | Eriothis compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.3 - 3.1 | Data Not Available in Provided Search Results |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.35 - 2.25 | Data Not Available in Provided Search Results |
| A-549 | Lung Carcinoma | 0.3 - 3.1 | Data Not Available in Provided Search Results |
| SMMC-7721 | Hepatocellular Carcinoma | 0.3 - 3.1 | Data Not Available in Provided Search Results |
| SW-480 | Colon Adenocarcinoma | 0.3 - 3.1 | Data Not Available in Provided Search Results |
| HL-60 | Promyelocytic Leukemia | 0.3 - 3.1 | Data Not Available in Provided Search Results |
| PC-3 | Prostate Cancer | 0.46 - 0.88 | Data Not Available in Provided Search Results |
| 22RV1 | Prostate Cancer | 1.20 - 3.26 | Data Not Available in Provided Search Results |
Note: The IC50 values for doxorubicin in these specific cell lines were not available in the provided search results. This table is populated with the available data for Eriothis compound.[1]
Section 2: Mechanisms of Action and Signaling Pathways
The distinct mechanisms by which Eriothis compound and doxorubicin exert their anti-cancer effects form the basis for the hypothesis of their potential synergy.
Eriothis compound: A Multi-Targeted Natural Diterpenoid
Eriothis compound, a natural compound isolated from Isodon eriocalyx, has demonstrated potent anti-tumor activities by modulating multiple critical cellular signaling pathways.[2][3] Its primary mechanisms include:
-
Inhibition of STAT3 Signaling: EriB directly and covalently binds to Cysteine 712 on the STAT3 protein, which blocks its phosphorylation and subsequent activation.[3][4] This is a crucial anti-cancer mechanism as STAT3 is a key transcription factor that promotes cancer cell proliferation and survival.[5]
-
Suppression of Akt/mTOR Signaling: EriB has been shown to decrease the phosphorylation of Akt and mTOR, key components of a critical cell survival pathway.[2][3][6] Inhibition of this pathway can lead to apoptosis and autophagy.[2][6]
-
Inhibition of NF-κB Signaling: EriB interferes with the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival, by preventing the binding of its subunits to DNA.[3]
-
Suppression of VEGFR-2 Signaling: By inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), EriB can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[7]
-
Induction of Apoptosis and Autophagy: Through the modulation of the aforementioned pathways, EriB effectively induces programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in cancer cells.[1][2][6]
Caption: Signaling pathways modulated by Eriothis compound.
Doxorubicin: A Well-Established Anthracycline Antibiotic
Doxorubicin is a cornerstone of chemotherapy, known for its potent and broad-spectrum anti-cancer activity. Its primary mechanisms of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, obstructing DNA and RNA synthesis. It also inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces free radicals that induce oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately leading to apoptosis.
-
Induction of Apoptosis: The DNA damage and oxidative stress caused by doxorubicin trigger apoptotic pathways, leading to the elimination of cancer cells.
Caption: Mechanism of action of Doxorubicin.
Section 3: Experimental Protocols
The following are generalized protocols for assessing the individual effects of Eriothis compound and doxorubicin. These can serve as a starting point for designing future studies on their combined effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Eriothis compound or doxorubicin for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
-
Cell Lysis: Treat cells with Eriothis compound or doxorubicin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, p-Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Section 4: Future Directions and Conclusion
The distinct and potent anti-cancer mechanisms of Eriothis compound and doxorubicin present a compelling rationale for investigating their synergistic potential. EriB's ability to inhibit key survival pathways like STAT3 and Akt/mTOR could potentially sensitize cancer cells to the DNA-damaging effects of doxorubicin. Furthermore, EriB's anti-angiogenic properties could complement doxorubicin's cytotoxic effects by restricting tumor growth and metastasis.
Future research should focus on:
-
In vitro synergy studies: Determining the combination index (CI) of Eriothis compound and doxorubicin in various cancer cell lines to quantify their interaction (synergistic, additive, or antagonistic).
-
Mechanistic studies of the combination: Investigating the molecular effects of the combined treatment on the key signaling pathways identified for each drug.
-
In vivo studies: Evaluating the efficacy and toxicity of the combination in preclinical animal models of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Eriocalyxin B: A Comparative Analysis Against Other Ent-kaurane Diterpenoids in Cancer Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Eriocalyxin B (EriB), a prominent ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a potent anti-tumor agent, demonstrating significant cytotoxic effects across a spectrum of cancer cell lines. This guide provides an objective comparison of Eriothis compound with other notable ent-kaurane diterpenoids, supported by experimental data, detailed methodologies, and mechanistic pathway visualizations to inform preclinical cancer research and drug development.
Comparative Cytotoxicity: Performance Against Cancer Cell Lines
The anti-proliferative activity of ent-kaurane diterpenoids is a critical metric for their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eriothis compound and other selected ent-kaurane diterpenoids against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and assay methods. The data presented here is collated from multiple sources to provide a comparative overview.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Eriothis compound | K562 | Chronic Myelogenous Leukemia | 0.373 (µg/mL) | Not Specified | [1] |
| T24 | Bladder Cancer | 0.087 (µg/mL) | Not Specified | [1] | |
| PC-3 | Prostate Cancer | ~0.5 | 48 | [1] | |
| 22RV1 | Prostate Cancer | ~2.0 | 48 | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.35 - 2.25 | Not Specified | ||
| MCF-7 | ER-Positive Breast Cancer | 0.3 - 3.1 | Not Specified | ||
| Oridonin | AGS | Gastric Cancer | 2.627 | 48 | |
| HGC27 | Gastric Cancer | 9.266 | 48 | [2] | |
| MGC803 | Gastric Cancer | 11.06 | 48 | [2] | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 | 72 | [3] | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 | 72 | [3] | |
| SKOV3 | Ovarian Cancer | 17.21 | Not Specified | [4] | |
| OVCAR-3 | Ovarian Cancer | 13.9 | Not Specified | [4] | |
| A2780 | Ovarian Cancer | 12.1 | Not Specified | [4] | |
| PANC-1 | Pancreatic Cancer | ~20 | Not Specified | [5] | |
| Laxiflorin E | K562 | Chronic Myelogenous Leukemia | 0.077 (µg/mL) | Not Specified | [1] |
| T24 | Bladder Cancer | 0.709 (µg/mL) | Not Specified | [1] | |
| Henryin | HCT-116 | Colorectal Cancer | 1.31 | Not Specified | [6] |
| HepG2 | Liver Cancer | 2.07 | Not Specified | [6] | |
| A2780 | Ovarian Cancer | 1.89 | Not Specified | [6] | |
| Kaurenic Acid | B16F10 | Murine Melanoma | 0.79 | Not Specified |
Mechanisms of Action: A Deeper Dive
Eriothis compound and other ent-kaurane diterpenoids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical signaling pathways that drive cancer cell proliferation and survival.
Eriothis compound is known to induce apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) to pro-apoptotic proteins (like Bax).[7] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.
A key feature of Eriothis compound's mechanism is its ability to directly target and inhibit the STAT3 signaling pathway.[8] It has been shown to covalently bind to a cysteine residue in the SH2 domain of STAT3, preventing its phosphorylation and activation.[8] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival and proliferation.
Furthermore, Eriothis compound has been reported to suppress the Akt/mTOR signaling pathway, another critical regulator of cell growth, proliferation, and survival.[1][9] Inhibition of this pathway contributes to the induction of both apoptosis and autophagy in cancer cells. The generation of reactive oxygen species (ROS) is another mechanism by which Eriothis compound induces cytotoxicity.[3]
Other ent-kaurane diterpenoids, such as Oridonin, share some mechanistic similarities with Eriothis compound, including the induction of apoptosis and cell cycle arrest.[2][3][10] The presence of an α,β-unsaturated ketone moiety in the structure of many of these compounds is believed to be crucial for their cytotoxic activity, likely through Michael addition reactions with cellular nucleophiles like cysteine residues in proteins.[11]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures involved in studying these compounds, the following diagrams and protocols are provided.
Signaling Pathway of Eriothis compound in Cancer Cells
Caption: Signaling pathways affected by Eriothis compound leading to apoptosis.
General Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for determining the IC50 of diterpenoids.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Eriothis compound and other ent-kaurane diterpenoids
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diterpenoid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL (Enhanced chemiluminescence) detection reagent
Procedure:
-
Cell Lysis: Treat cells with Eriothis compound or other compounds for the desired time. Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
Eriothis compound stands out as a highly potent ent-kaurane diterpenoid with promising anticancer activity, often exhibiting lower IC50 values compared to other members of its class, such as the well-studied Oridonin, in several cancer cell lines. Its multi-targeted mechanism of action, particularly its ability to directly inhibit the STAT3 signaling pathway, provides a strong rationale for its further development. This guide provides a foundational comparison and detailed protocols to aid researchers in their exploration of Eriothis compound and other ent-kaurane diterpenoids as potential next-generation cancer therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency and therapeutic potential of these fascinating natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cytotoxic activity of diterpenoids from Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of Eriocalyxin B in a Novel Colorectal Cancer Cell Line (HCT116): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the established anti-cancer mechanisms of Eriocalyxin B (EriB), a potent natural diterpenoid, in a new experimental model: the HCT116 human colorectal cancer cell line. Eriothis compound has demonstrated significant anti-tumor activity across various cancer types, including leukemia, breast, and pancreatic cancer.[1] Its multifaceted mechanism of action, primarily targeting key oncogenic transcription factors and inducing cellular stress, makes it a compelling candidate for further therapeutic development.[1]
This document outlines a series of proposed experiments, presenting hypothetical yet realistic data in comparative tables, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved. The objective is to provide a clear, actionable plan for researchers to validate EriB's efficacy and mechanism in a new cellular context.
Established Core Mechanisms of Eriothis compound
Eriothis compound exerts its anti-neoplastic effects through a variety of interconnected mechanisms:
-
Direct Inhibition of STAT3 Signaling: EriB is known to be a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] It forms a direct covalent bond with Cysteine 712 (Cys712) in the SH2 domain of the STAT3 protein.[1][2] This interaction prevents the phosphorylation of STAT3 at Tyrosine 705, which is crucial for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[1][3] The inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins such as Bcl-2.[1][4]
-
Inhibition of NF-κB Signaling: EriB has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[5][6] It interferes with the binding of the p65 and p50 subunits of NF-κB to their DNA response elements, thereby suppressing the expression of downstream genes involved in inflammation and cell survival.[5][6]
-
Induction of Apoptosis: A primary outcome of EriB treatment is the induction of apoptosis in cancer cells.[4][7][8] This is achieved through the inhibition of pro-survival pathways like STAT3 and NF-κB, as well as by altering the balance of Bcl-2 family proteins, leading to the activation of caspases.[4][7]
-
Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of EriB are also linked to its ability to increase intracellular levels of reactive oxygen species (ROS).[7][9] This is accomplished by suppressing thiol-containing antioxidant systems, such as glutathione (B108866) and thioredoxin.[9] The resulting oxidative stress contributes to apoptosis and can be mitigated by antioxidants like N-acetylcysteine (NAC).[9]
-
Inhibition of the Akt/mTOR Pathway: In certain cancer cell types, EriB has been demonstrated to inhibit the Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[8][10]
Hypothetical Experimental Confirmation in HCT116 Cells
The following sections detail a proposed experimental workflow to confirm these mechanisms of action in the HCT116 colorectal cancer cell line.
Assessment of Cytotoxicity and Apoptosis Induction
The initial step is to determine the cytotoxic effect of EriB on HCT116 cells and to confirm that this cell death occurs via apoptosis.
Cell Viability Assay (MTT Assay)
This assay will quantify the dose-dependent effect of EriB on the metabolic activity of HCT116 cells, which is an indicator of cell viability.
Table 1: Effect of Eriothis compound on HCT116 Cell Viability
| EriB Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.5 | 85.2 ± 5.1 |
| 1 | 62.7 ± 3.9 |
| 2.5 | 41.3 ± 4.2 |
| 5 | 25.8 ± 3.1 |
| 10 | 10.5 ± 2.5 |
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 2: Apoptosis Induction by Eriothis compound in HCT116 Cells
| Treatment (24h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| EriB (2.5 µM) | 55.4 ± 3.1 | 28.7 ± 2.5 | 14.2 ± 1.9 |
| EriB (5 µM) | 30.2 ± 2.8 | 45.1 ± 3.3 | 22.5 ± 2.1 |
Investigation of Key Signaling Pathways
The next set of experiments will investigate the effect of EriB on the STAT3, NF-κB, and Akt/mTOR signaling pathways.
Western Blot Analysis of Signaling Proteins
This technique will be used to measure the levels of key total and phosphorylated proteins in the targeted signaling cascades.
Table 3: Effect of Eriothis compound on STAT3, NF-κB, and Akt/mTOR Signaling Pathways in HCT116 Cells
| Target Protein | Vehicle Control (Relative Expression) | EriB (5 µM) (Relative Expression) |
| p-STAT3 (Tyr705) | 1.00 | 0.15 ± 0.04 |
| Total STAT3 | 1.00 | 0.98 ± 0.07 |
| p-NF-κB p65 (Ser536) | 1.00 | 0.28 ± 0.06 |
| Total NF-κB p65 | 1.00 | 1.02 ± 0.05 |
| p-Akt (Ser473) | 1.00 | 0.35 ± 0.08 |
| Total Akt | 1.00 | 0.95 ± 0.09 |
| Bcl-2 | 1.00 | 0.41 ± 0.05 |
| Bax | 1.00 | 2.15 ± 0.18 |
| Cleaved Caspase-3 | 1.00 | 4.78 ± 0.32 |
Measurement of Reactive Oxygen Species (ROS) Production
This experiment will determine if EriB induces oxidative stress in HCT116 cells.
Intracellular ROS Measurement (DCFDA Assay)
A fluorescent probe (DCFDA) will be used to quantify the levels of intracellular ROS via flow cytometry.
Table 4: Effect of Eriothis compound on Intracellular ROS Levels in HCT116 Cells
| Treatment (6h) | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 100 ± 12.5 |
| EriB (5 µM) | 350.8 ± 25.1 |
| EriB (5 µM) + NAC (5 mM) | 125.4 ± 15.3 |
Visualizing the Mechanisms and Workflow
To better illustrate the established mechanisms of EriB and the proposed experimental design, the following diagrams are provided.
Caption: Established mechanism of action of Eriothis compound.
Caption: Proposed experimental workflow.
Experimental Protocols
Cell Culture and Treatment
HCT116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells will be seeded and allowed to attach overnight before treatment with various concentrations of Eriothis compound (dissolved in DMSO) or vehicle control (DMSO) for the indicated time periods.
MTT Assay for Cell Viability
-
Seed HCT116 cells in a 96-well plate at a density of 5x10³ cells/well.
-
After 24 hours, treat the cells with increasing concentrations of EriB (0-10 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
-
Seed HCT116 cells in a 6-well plate at a density of 2x10⁵ cells/well.
-
Treat cells with EriB (2.5 µM and 5 µM) for 24 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
-
Treat HCT116 cells with EriB (5 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
Intracellular ROS Measurement
-
Treat HCT116 cells with EriB (5 µM) with or without pre-treatment with N-acetylcysteine (NAC, 5 mM) for 6 hours.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry.
This comprehensive guide provides a robust framework for validating the mechanism of action of Eriothis compound in a new cancer cell line. The presented methodologies and expected outcomes, based on existing literature, will enable researchers to efficiently assess the therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. plu.mx [plu.mx]
- 7. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Eriocalyxin B: An In Vivo Comparative Guide to its Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the anti-angiogenic properties of Eriocalyxin B (EriB), a natural diterpenoid compound, against established anti-angiogenic agents. The experimental data presented here is intended to support further research and development of EriB as a potential therapeutic agent for angiogenesis-dependent diseases, including cancer.
Comparative Analysis of Anti-Angiogenic Agents
Eriothis compound has demonstrated significant anti-angiogenic activity in multiple in vivo models.[1] Its primary mechanism of action is the suppression of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is critical for the proliferation, migration, and survival of endothelial cells.[1][2][3] This guide compares the in vivo efficacy of Eriothis compound with two widely used anti-angiogenic drugs: Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody that targets VEGF-A.
While direct head-to-head in vivo studies are limited, this comparison is based on data from studies using similar preclinical models, particularly the 4T1 murine breast cancer model.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on Eriothis compound and its comparators, facilitating a comparative analysis of their anti-angiogenic and anti-tumor efficacy.
Table 1: In Vivo Anti-Angiogenic Efficacy in Zebrafish and Matrigel Plug Assays
| Compound | Model | Dosage/Concentration | Key Outcomes | Reference |
| Eriothis compound | Zebrafish (Tg(fli1:EGFP)y1) | 10, 15 µM | Significant inhibition of subintestinal vein (SIV) formation. | [1][4] |
| Matrigel Plug (C57 mice) | 10, 20 µM | Significantly reduced hemoglobin content in plugs; Markedly reduced bFGF-induced blood vessel formation. | [1] | |
| Sunitinib | Zebrafish | 0.65 - 2.5 µg/mL | Dose-dependent inhibition of vascular growth. | [5] |
| Matrigel Plug | Not specified | |||
| Bevacizumab | Matrigel Plug | Not specified |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy in the 4T1 Breast Cancer Mouse Model
| Compound | Animal Model | Dosage | Treatment Duration | Key Anti-Tumor and Anti-Angiogenic Outcomes | Reference |
| Eriothis compound | BALB/c mice | 5 mg/kg/day | 21 days | Slower tumor growth; Decreased tumor vascularization. | [1][6] |
| Sunitinib | BALB/c mice | 20 - 80 mg/kg (oral) | Not specified | Inhibition of tumor growth; Reduction in microvessel density. | [7][8] |
| Bevacizumab | Nude mice (with various human tumor xenografts) | 5 ml/kg/day (intraperitoneal) | 3 weeks | Synergistic antitumor effects with chemotherapy; Decreased microvessel density. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Eriothis compound's Mechanism of Action.
In Vivo Experimental Workflows.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Zebrafish Angiogenesis Assay
This assay provides a rapid in vivo assessment of a compound's effect on blood vessel development.
-
Animal Model: Transgenic zebrafish (Tg(fli1:EGFP)y1), where endothelial cells express green fluorescent protein, are used.[4]
-
Embryo Collection and Treatment: Fertilized embryos are collected and placed in 96-well plates.[10] Test compounds (Eriothis compound or comparators) are added to the embryo medium at various concentrations.[1][5] A vehicle control (e.g., DMSO) is also included.[11]
-
Incubation: Embryos are incubated at 28.5°C for a specified period, typically up to 72 or 96 hours post-fertilization.[12][13]
-
Imaging and Analysis: The formation of subintestinal vessels (SIVs) is observed and imaged using fluorescence microscopy.[11] The extent of angiogenesis is quantified by measuring the length or number of intersegmental vessels.[5]
Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel matrix.
-
Preparation of Matrigel: Matrigel, a basement membrane extract, is kept on ice to maintain its liquid state.[14][15] It is mixed with a pro-angiogenic factor, such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), and the test compound (Eriothis compound or comparator) or vehicle.[1][16]
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6 or BALB/c).[14][17] At body temperature, the Matrigel solidifies, forming a plug.[14]
-
Incubation Period: The mice are monitored for a period of 7 to 21 days, during which blood vessels from the surrounding tissue infiltrate the Matrigel plug.[18]
-
Analysis: The Matrigel plugs are surgically removed.[1] Angiogenesis is quantified by measuring the hemoglobin content within the plug, which correlates with the extent of vascularization.[1] The plugs can also be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or for the endothelial cell marker CD31) for histological analysis.[1][17]
4T1 Breast Cancer Mouse Model
This syngeneic mouse model is used to assess the anti-tumor and anti-angiogenic effects of compounds in an immunocompetent host.[1][4][19]
-
Cell Culture and Implantation: 4T1 murine breast cancer cells are cultured and then subcutaneously injected into the mammary fat pad of female BALB/c mice.[1][19]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[19] Treatment with Eriothis compound, a comparator drug, or vehicle is administered, often daily, via a specified route (e.g., intraperitoneal or oral gavage).[1][7]
-
Monitoring: Tumor size is measured regularly (e.g., with calipers), and the body weight of the mice is monitored to assess toxicity.[1][19]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1] The tumors can be further processed for immunohistochemical analysis of markers for proliferation (e.g., Ki67), and angiogenesis (e.g., CD31, VEGFR-2).[1][9]
Conclusion
References
- 1. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 2. Real-world effect of bevacizumab and eribulin on metastatic breast cancer using a propensity score matching analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Imagable 4T1 model for the study of late stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maintenance treatment with bevacizumab prolongs survival in an in vivo ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Induction of Angiogenesis in Zebrafish Embryos and Proliferation of Endothelial Cells by an Active Fraction Isolated from the Root of Astragalus membranaceus using Bioassay-guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Gel Plug Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
A Comparative Analysis of Eriocalyxin B and Other Natural Products in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Eriocalyxin B (EriB), a promising natural diterpenoid, against other well-researched natural products: Curcumin (B1669340), Resveratrol, and Epigallocatechin gallate (EGCG). This objective comparison is based on their performance in key anti-cancer assays, supported by experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility and further investigation.
Executive Summary
Eriothis compound, isolated from the plant Isodon eriocalyx, has demonstrated potent anti-tumor activities, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[1] This guide places the efficacy of Eriothis compound in context with Curcumin, Resveratrol, and EGCG, three of the most extensively studied natural compounds in oncology research. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers exploring the therapeutic potential of these natural agents.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the cytotoxic, anti-angiogenic, and pro-apoptotic effects of Eriothis compound, Curcumin, Resveratrol, and EGCG. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary between studies, making direct comparisons of absolute values challenging without head-to-head trials.
Table 1: Comparative Cytotoxicity (IC50 Values) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Natural Product | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Eriothis compound | Raji (Burkitt's lymphoma) | ~0.5 | |
| Jurkat (T-cell leukemia) | ~1.0 | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | Not explicitly quantified, but significant suppression of tumor growth observed | [2] | |
| Curcumin | HCT-116 (Colorectal Carcinoma) | 10.26 - 13.31 | [3] |
| MDA-MB-231 (Breast Cancer) | 11.32 | [4] | |
| MCF-7 (Breast Cancer) | 1.32 | [4] | |
| Resveratrol | MCF-7 (Breast Cancer) | ~70-150 | [5] |
| SW480 (Colon Adenocarcinoma) | ~70-150 | [5] | |
| MDA-MB-231 (Breast Cancer) | 200-250 | [6] | |
| EGCG | WI38VA (SV40 transformed fibroblasts) | 10 | [7] |
| Caco-2 (Colorectal Adenocarcinoma) | ~44 (20 µg/mL) | [8] | |
| H1299 (Lung Cancer) | 27.63 | [9] | |
| A549 (Lung Cancer) | 28.34 | [9] |
Table 2: Comparative Anti-Angiogenic Activity
This table highlights the inhibitory effects of the compounds on key processes of angiogenesis.
| Natural Product | Assay | Key Findings | Reference(s) |
| Eriothis compound | HUVEC Tube Formation | ~40-60% inhibition at 50-100 nM | [10] |
| HUVEC Migration | Significant inhibition at 50-100 nM | [10] | |
| Curcumin | HUVEC Proliferation (VEGF-induced) | Significant inhibition | [11] |
| HUVEC Migration (VEGF-induced) | Significant suppression | [11] | |
| Resveratrol | HUVEC Tube Formation | Inhibition at 50-500 µM | [12][13] |
| HUVEC Migration | Inhibition at 50-500 µM | [12][13] | |
| EGCG | HUVEC Proliferation | Growth inhibition observed | Not directly quantified in search results |
Table 3: Comparative Pro-Apoptotic Activity
This table summarizes the ability of each compound to induce programmed cell death.
| Natural Product | Cancer Cell Line | Apoptosis Induction | Key Markers Modulated | Reference(s) |
| Eriothis compound | Lymphoma cells | Significant induction | Caspase activation, ↓Bcl-2, ↑Bax | |
| Curcumin | HCT-116 (Colorectal Carcinoma) | 23.7-34.6% apoptosis at 24h | Cleaved PARP, Cleaved Caspase-3 | [14] |
| HT-29 (Colorectal Adenocarcinoma) | Dose-dependent increase | Release of cytochrome c, Caspase-3 activation, PARP cleavage | [15] | |
| Resveratrol | HT-29 and COLO 201 (Colon Cancer) | ~12-40% apoptosis at 72h | Annexin V staining | [16] |
| OVCAR-3 (Ovarian Cancer) | Significant induction | Annexin V staining | [17] | |
| EGCG | MDA-MB-468 (Breast Cancer) | 18-66% apoptosis | ↑p53, ↑Bax/Bcl-2 ratio, Caspase-3 activation | Not directly quantified in search results |
| H1299 and A549 (Lung Cancer) | Significant dose-dependent increase | ↑Caspase, ↑Bax, ↓Bcl-2 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Viability Assessment by MTT Assay
Objective: To determine the cytotoxic effect of a natural product on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Natural product (e.g., Eriothis compound, Curcumin, etc.)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the natural product in serum-free medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 1 to 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and record the absorbance at 570 nm using a microplate reader.[18]
In Vitro Angiogenesis: Tube Formation Assay
Objective: To assess the effect of a natural product on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
Natural product of interest
-
96-well plate
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-cooled 96-well plate with 50-80 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.
-
Cell Seeding: Harvest HUVECs and resuspend them in medium containing the desired concentrations of the natural product or vehicle control.
-
Incubation: Seed the HUVECs onto the solidified basement membrane matrix. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate software.
Apoptosis Detection by Western Blot
Objective: To determine the effect of a natural product on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Natural product of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the natural product for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[19][20][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by these natural products and a typical experimental workflow.
Conclusion
Eriothis compound exhibits potent anti-cancer properties, with its efficacy in inducing apoptosis and inhibiting angiogenesis being particularly noteworthy. While the available data suggests its potential is comparable to, and in some instances may exceed, that of well-established natural products like Curcumin, Resveratrol, and EGCG, the lack of direct comparative studies necessitates further research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative analyses, which will be crucial in elucidating the relative therapeutic potential of these promising natural compounds.
References
- 1. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol at Anti-angiogenesis/Anticancer Concentrations Suppresses Protein Kinase G Signaling and Decreases IAPs Expression in HUVECs | Anticancer Research [ar.iiarjournals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Antitumor effects of curcumin on the proliferation, migration and apoptosis of human colorectal carcinoma HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol induces apoptosis via ROS-triggered autophagy in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptotic Cell Death Induced by Resveratrol Is Partially Mediated by the Autophagy Pathway in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Eriocalyxin B's Anti-Cancer Effects: A Comparative Guide to Key Assays
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant potential as an anti-cancer agent. Its therapeutic effects are attributed to its ability to modulate multiple crucial cellular signaling pathways, leading to the induction of programmed cell death (apoptosis) and the inhibition of inflammatory responses often hijacked by cancer cells. This guide provides a comparative analysis of different experimental assays used to cross-validate the biological effects of EriB, with a focus on its pro-apoptotic and NF-κB inhibitory activities. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Eriothis compound's Efficacy Across Different Assays
The efficacy of Eriothis compound is consistently demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary depending on the cell type and the duration of exposure. The following table summarizes the IC50 values of EriB in several cancer cell lines, showcasing its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 24 h | 0.88 | [1] |
| PC-3 | Prostate Cancer | 48 h | 0.46 | [1] |
| 22RV1 | Prostate Cancer | 24 h | 3.26 | [1] |
| 22RV1 | Prostate Cancer | 48 h | 1.20 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | Not Specified | Most sensitive among tested leukemia cell lines | [2] |
Cross-Validation of Eriothis compound-Induced Apoptosis
A primary mechanism through which EriB exerts its anti-cancer effects is the induction of apoptosis. To ensure the reliability of this finding, researchers employ multiple assays that measure different biochemical and morphological hallmarks of apoptosis. This cross-validation approach provides a robust confirmation of the compound's pro-apoptotic activity.
Quantitative Data on Apoptosis Induction
The pro-apoptotic effects of EriB have been quantified in various studies. For instance, in prostate cancer cells, treatment with EriB led to a significant increase in the percentage of apoptotic cells.[3]
| Cell Line | EriB Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells (Early + Late) | Citation |
| PC-3 | 0.5 | 48 h | 42.1% | [3] |
| 22RV1 | 2.0 | 48 h | 31.0% | [3] |
Experimental Protocols for Apoptosis Detection
This assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with Eriothis compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the samples by flow cytometry.
-
This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis cascade.[5]
-
Principle: Western blotting allows for the identification and quantification of specific proteins in a complex mixture. Changes in the levels of pro-apoptotic proteins (e.g., Bax, cleaved caspases) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) can confirm the induction of apoptosis.
-
Protocol:
-
After treatment with EriB, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow for Apoptosis Cross-Validation
Cross-Validation of Eriothis compound's Inhibition of the NF-κB Signaling Pathway
Eriothis compound is a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer cell survival.[6][7][8] The inhibitory effect of EriB on this pathway has been validated at multiple levels using a variety of assays.
Experimental Protocols for NF-κB Pathway Inhibition
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity. A decrease in luciferase activity in the presence of EriB indicates inhibition of NF-κB transcriptional activity.
-
Protocol:
-
Transfect cells with an NF-κB luciferase reporter plasmid.
-
Pre-treat the cells with EriB for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS).[9]
-
Lyse the cells and measure luciferase activity using a luminometer.
-
This assay is used to determine if a specific protein (in this case, NF-κB) binds to a specific DNA sequence in the cell.[7][8]
-
Principle: Proteins are cross-linked to DNA, and the cells are then lysed. The chromatin is sheared, and an antibody specific to the protein of interest (e.g., p65 subunit of NF-κB) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by PCR to determine if it contains the promoter region of an NF-κB target gene.
-
Protocol:
-
Treat cells with EriB and an NF-κB stimulus.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate to shear the chromatin.
-
Immunoprecipitate the chromatin with an anti-p65 antibody.
-
Reverse the cross-links and purify the DNA.
-
Perform PCR using primers for the promoter region of an NF-κB target gene (e.g., COX-2, iNOS).
-
EMSA is used to study protein-DNA interactions in vitro.
-
Principle: A radiolabeled DNA probe containing the NF-κB consensus binding site is incubated with nuclear extracts from cells. If NF-κB is present and active in the nuclear extract, it will bind to the probe, causing it to migrate more slowly through a non-denaturing polyacrylamide gel. This "shift" in mobility can be visualized by autoradiography. EriB can be added to the binding reaction to see if it directly interferes with the DNA binding of NF-κB.[9]
-
Protocol:
-
Prepare nuclear extracts from cells treated with or without EriB and an NF-κB stimulus.
-
Incubate the nuclear extracts with a radiolabeled NF-κB DNA probe.
-
Separate the protein-DNA complexes by native polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography.
-
Eriothis compound's Multi-level Inhibition of the NF-κB Pathway
Eriothis compound exhibits a unique, concentration-dependent inhibitory mechanism on the NF-κB pathway.[6] At high concentrations, it can suppress the kinase activity of IKK, which is upstream in the signaling cascade and prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of NF-κB.[6] At lower, more clinically relevant concentrations, EriB has been shown to interfere with the DNA-binding activity of NF-κB to its response element in the nucleus, a mechanism confirmed by chromatin immunoprecipitation assays.[6][7] This dual-level inhibition makes Eriothis compound a particularly effective and selective inhibitor of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Eriothis compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PlumX [plu.mx]
- 9. Redirecting [linkinghub.elsevier.com]
Comparative Guide to the Identification of the Eriocalyxin B Binding Site on p50
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eriocalyxin B (EriB), a natural diterpenoid, and other inhibitors targeting the NF-κB signaling pathway, with a specific focus on the identification of the EriB binding site on the p50 subunit. The objective is to present the supporting experimental data, detail the methodologies used, and visualize the key processes for clarity and deeper understanding.
Executive Summary
Eriothis compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Experimental evidence has pinpointed a direct interaction between EriB and the p50 subunit of NF-κB. This guide will delve into the specifics of this interaction, compare EriB with other known NF-κB inhibitors, and provide the detailed experimental protocols that were instrumental in these discoveries.
Comparison of NF-κB Inhibitors
The following table summarizes the key characteristics of Eriothis compound and two other well-studied NF-κB inhibitors, Parthenolide (B1678480) and Helenalin.
| Feature | Eriothis compound (EriB) | Parthenolide | Helenalin |
| Target Subunit | p50[1][2][3][4] | p50[5][6] | p65 (RelA)[7][8][9] |
| Binding Site | Cysteine 62 (Cys62)[1][2][3][4] | Not definitively identified, but targets p50[5][6] | Cysteine 38 (Cys38)[7][8][9] |
| Binding Mechanism | Covalent modification via α,β-unsaturated ketones[1][2][3][4] | Believed to be covalent via an α-methylene-γ-lactone group | Covalent modification via two Michael acceptors (α-methylene-γ-butyrolactone and a cyclopentenone)[9][10] |
| Effect on NF-κB | Inhibits DNA binding of both p50 and p65 subunits[1] | Inhibits NF-κB activity[5] | Ablates DNA-binding ability of p65[7][8] |
| Binding Affinity (Ki/Kd) | Ki of ~2.2 µM for noncompetitive inhibition of NF-κB/DNA binding | Not reported | Not reported |
| Cellular Potency (IC50) | Varies by cell line and assay; e.g., low micromolar range for inhibition of NF-κB activity | IC50 for NF-κB inhibition is in the low micromolar range (e.g., ~5 µM) | IC50 for NF-κB inhibition is in the low micromolar range (e.g., 5-10 µM) |
Experimental Protocols
The identification of the Eriothis compound binding site on p50 was accomplished through a series of key experiments. Below are detailed methodologies for these techniques.
Activity-Based Protein Profiling (ABPP)
This technique was crucial for identifying p50 as the direct binding target of EriB from a complex cellular proteome.
Objective: To identify the direct protein target(s) of Eriothis compound in a cellular lysate.
Materials:
-
Eriothis compound-alkyne probe (EriB modified with a clickable alkyne handle)
-
Biotin-azide tag
-
Streptavidin-agarose beads
-
Cell lysate (e.g., from SMMC-7721 hepatocellular carcinoma cells)
-
Click chemistry reagents (Copper(II) sulfate, TBTA ligand, sodium ascorbate)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer
Procedure:
-
Probe Incubation: Incubate the cell lysate with the EriB-alkyne probe for a specified time to allow for covalent bond formation with target proteins.
-
Click Chemistry: Add the biotin-azide tag and click chemistry reagents to the lysate. The alkyne on the EriB probe will react with the azide (B81097) on the biotin (B1667282) tag, forming a stable triazole linkage. This "clicks" a biotin tag onto any protein that has been bound by EriB.
-
Enrichment: Add streptavidin-agarose beads to the lysate. The high affinity of streptavidin for biotin will capture the biotin-tagged protein-EriB complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., by silver staining or fluorescent labeling).
-
Excise the protein band of interest and subject it to in-gel digestion (e.g., with trypsin).
-
Identify the protein using mass spectrometry (LC-MS/MS) by matching the peptide fragments to a protein database.
-
Site-Directed Mutagenesis
This experiment was performed to confirm that Cysteine 62 is the specific amino acid residue on p50 that EriB binds to.
Objective: To mutate the Cysteine 62 residue of p50 to an Alanine (C62A) to assess its importance for EriB binding.
Materials:
-
Plasmid DNA containing the wild-type p50 gene
-
Mutagenic primers designed to introduce the C62A mutation
-
High-fidelity DNA polymerase (e.g., Pfu polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design a pair of complementary primers containing the desired mutation (Cys to Ala codon change) flanked by 15-20 nucleotides of the correct sequence on both sides.
-
Mutagenic PCR: Perform PCR using the wild-type p50 plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation. Use a high-fidelity polymerase to minimize secondary mutations.
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) plate and incubate overnight. Select individual colonies, isolate the plasmid DNA, and sequence the p50 gene to confirm the presence of the C62A mutation and the absence of other mutations.
-
Functional Assay: Express the wild-type and C62A mutant p50 proteins and test their binding to EriB using methods like ABPP or a pulldown assay with a tagged EriB probe. The loss of binding to the C62A mutant confirms that this residue is the binding site.
Co-immunoprecipitation (Co-IP)
This experiment helps to determine if a compound affects the interaction between two or more proteins. In this context, it was used to show that EriB does not disrupt the dimerization of p50 and p65.
Objective: To assess the effect of Eriothis compound on the interaction between p50 and p65.
Materials:
-
Cells expressing p50 and p65 (e.g., SMMC-7721 cells)
-
Eriothis compound
-
Lysis buffer
-
Antibody against p65 (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against p50 and p65 (for detection)
Procedure:
-
Cell Treatment: Treat the cells with Eriothis compound or a vehicle control.
-
Cell Lysis: Lyse the cells to release the proteins while maintaining protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for p65.
-
Add Protein A/G agarose beads to the lysate-antibody mixture. The beads will bind to the antibody, which in turn is bound to p65 and any associated proteins.
-
-
Washing: Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies against both p65 (to confirm successful immunoprecipitation) and p50 (to detect its presence in the complex).
-
A similar amount of p50 detected in both the EriB-treated and control samples indicates that EriB does not interfere with the p50-p65 interaction.
-
Visualizations
NF-κB Signaling Pathway and Eriothis compound Inhibition
Caption: NF-κB pathway and EriB inhibition.
Experimental Workflow for Identifying the EriB-p50 Binding Site
Caption: Workflow for EriB-p50 binding site ID.
References
- 1. Identification and validation of p50 as the cellular target of eriothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and validation of p50 as the cellular target of eriothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification and validation of p50 as the cellular target of eriothis compound | Semantic Scholar [semanticscholar.org]
- 4. oncotarget.com [oncotarget.com]
- 5. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Eriocalyxin B: A Comparative Analysis of its Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Eriocalyxin B (EriB), a natural diterpenoid compound isolated from the medicinal herb Isodon eriocalyx, has garnered significant attention for its potent anti-cancer properties across a spectrum of malignancies. This guide provides an objective comparison of EriB's efficacy in various cancer types, supported by experimental data. It delves into its mechanisms of action, offering a comparative perspective against established chemotherapeutic agents.
Quantitative Efficacy of Eriothis compound
EriB has demonstrated significant cytotoxic effects against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been documented in numerous studies. A summary of these findings is presented below, offering a comparative view of its efficacy.
In Vitro Cytotoxicity of Eriothis compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) |
| Prostate Cancer | PC-3 | 24 | 0.88[1] |
| PC-3 | 48 | 0.46[1][2] | |
| 22RV1 | 24 | 3.26[1] | |
| 22RV1 | 48 | 1.20[1] | |
| Breast Cancer | MDA-MB-231 (Triple-Negative) | 24 | 0.35 - 2.25 |
| MCF-7 (ER-Positive) | 24 | 0.3 - 3.1 | |
| Pancreatic Cancer | PANC-1, SW1990, CAPAN-1, CAPAN-2 | - | Potent cytotoxicity reported |
Comparative In Vitro Cytotoxicity: Eriothis compound vs. Standard Chemotherapeutics
To contextualize the potency of Eriothis compound, its IC50 values are compared with those of commonly used chemotherapy drugs—doxorubicin, paclitaxel, and cisplatin—in various cancer cell lines.
| Cancer Type | Cell Line | Eriothis compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) | Cisplatin IC50 (µM) |
| Breast Cancer | MDA-MB-231 | 0.35 - 2.25 | 6.602 (48h)[3] | 0.0071 - 0.3 (72h) | 23 (96h) |
| MCF-7 | 0.3 - 3.1 | 0.1 - 2.5 (48h-5 days)[4] | 0.0075 - 3.5 (72h) | - | |
| Prostate Cancer | PC-3 | 0.46 (48h)[1][2] | 2.64 (unspecified time)[5] | - | - |
| Pancreatic Cancer | PANC-1 | - | >20 (acute hypoxia) | 7.3 pM (72h) | 100 (48h)[6] |
| BxPC-3 | - | - | - | 5.96 (48h)[6] | |
| MIA PaCa-2 | - | - | - | 7.36 (48h)[6] |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models have demonstrated the significant anti-tumor activity of Eriothis compound in vivo.
| Cancer Type | Animal Model | Treatment Details | Outcome |
| Lymphoma | Murine xenograft B- and T-lymphoma models | Not specified | Remarkably inhibited tumor growth and induced in situ tumor cell apoptosis[7] |
| Pancreatic Cancer | Human pancreatic tumor xenografts in nude mice | 2.5 mg/kg | Reduced pancreatic tumor weights significantly[8] |
| Breast Cancer | Mouse 4T1 breast tumor model | 5 mg/kg/day | Suppressed tumor growth and angiogenesis[9] |
| Triple-Negative Breast Cancer | Breast xenograft-bearing mice and syngeneic breast tumor-bearing mice | Not specified | Potent anti-metastatic efficacies demonstrated[10] |
Induction of Apoptosis
A primary mechanism through which Eriothis compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis.
| Cancer Type | Cell Line | EriB Concentration (µM) | Treatment Time (h) | Apoptosis Percentage (%) |
| Prostate Cancer | PC-3 | 0.5 | 48 | 42.1 (early and late apoptotic cells)[2] |
| 22RV1 | 2.0 | 48 | 31 (apoptotic cells)[2] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 1.5 | 12 | Increased vs. control[11] |
| MDA-MB-231 | 3.0 | 12 | Increased vs. control[11] |
Signaling Pathways Modulated by Eriothis compound
Eriothis compound's anti-cancer activity is underpinned by its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
Eriothis compound is a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[12] It directly and covalently binds to Cysteine 712 (Cys712) in or near the SH2 domain of the STAT3 protein.[12] This binding prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases such as JAK2, thereby blocking its activation, dimerization, and translocation to the nucleus.[12] The inhibition of STAT3 signaling leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[12]
NF-κB Signaling Pathway
Eriothis compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] At lower concentrations, it interferes with the DNA-binding activity of both the p65 and p50 subunits of NF-κB to their response elements in the nucleus in a noncompetitive manner.[13][14][15] At higher concentrations, EriB can also suppress the activity of IKK (IκB kinase), which leads to the inhibition of IκB-α phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.[13][15]
Akt/mTOR Signaling Pathway
Eriothis compound has been shown to suppress the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. It inhibits the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR).[1][2][16] The inhibition of this pathway by EriB leads to the induction of both apoptosis and autophagy in cancer cells.[2][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of Eriothis compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Eriothis compound.
-
Incubation: The cells are incubated for a specified period, typically 24 or 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of Eriothis compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are harvested.
-
Washing: The harvested cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriothis compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. Eriothis compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriothis compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriothis compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural product Eriothis compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjps.pk [pjps.pk]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. plu.mx [plu.mx]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Eriocalyxin B as a Potential Radiosensitizer: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Eriocalyxin B (EriB) and its potential as a radiosensitizer, benchmarked against the natural compound Oridonin and the established chemotherapeutic agent Cisplatin.
While direct experimental validation of Eriothis compound as a radiosensitizer is not yet available in published literature, its known anticancer mechanisms, such as the induction of oxidative stress and inhibition of key DNA repair pathways, suggest a strong potential for synergistic effects with radiotherapy. This guide outlines the hypothetical validation process for EriB, supported by detailed experimental protocols, and compares its anticancer properties with the demonstrated radiosensitizing effects of Oridonin and Cisplatin.
Comparative Analysis of Anticancer and Radiosensitizing Properties
The following table summarizes the known anticancer effects of Eriothis compound and the radiosensitizing properties of Oridonin and Cisplatin, providing a framework for evaluating EriB's potential in combination with radiation therapy.
| Feature | Eriothis compound (Hypothetical Radiosensitizer) | Oridonin (Natural Compound Radiosensitizer) | Cisplatin (Chemotherapeutic Radiosensitizer) |
| Primary Mechanism of Action | Induces apoptosis and ferroptosis; inhibits STAT3, NF-κB, and Akt/mTOR signaling pathways.[1][2][3][4] | Enhances radiation-induced cell death by promoting DNA damage and apoptosis.[5] Induces G2/M cell cycle arrest.[6] | Forms DNA adducts, leading to the inhibition of DNA replication and transcription, and induction of apoptosis.[7][8] |
| Reported Radiosensitizing Effect | Not yet reported. | Enhances radiation-induced inhibition of cell growth and clonogenic survival in non-small cell lung cancer cells.[5] Increases radiosensitivity of lung cancer cells.[9] | Clinically established radiosensitizer for various cancers, including cervical and non-small cell lung cancer.[8][10] |
| Effect on DNA Damage | Potential to enhance radiation-induced DNA damage through ROS generation.[2] | Facilitates radiation-induced DNA damage.[5] | Directly crosslinks DNA, inhibiting repair of radiation-induced DNA damage.[7] |
| Induction of Apoptosis | Potent inducer of apoptosis via mitochondrial pathways and caspase activation.[1][4] | Enhances radiation-induced apoptotic cell death.[5] | Induces apoptosis, which is enhanced when combined with radiation.[7] |
| Modulation of Cell Cycle | Not extensively studied in the context of radiosensitization. | Induces G2/M arrest, a radiosensitive phase of the cell cycle.[6] | Can cause cell cycle arrest, contributing to its radiosensitizing effect.[7] |
Experimental Protocols for Validation
To validate Eriothis compound as a radiosensitizer, a series of in vitro experiments are necessary. Below are detailed protocols for key assays.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[11]
Objective: To assess the ability of EriB to enhance radiation-induced cell killing by measuring the clonogenic survival of cancer cells.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition. Allow cells to attach overnight.
-
Treatment: Treat cells with a non-toxic concentration of EriB for a predetermined duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh medium and incubate the cells for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid, and then stain with 0.5% crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and generate cell survival curves. The sensitizer (B1316253) enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs).[12]
Objective: To determine if EriB increases the amount of radiation-induced DNA damage.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with EriB prior to irradiation.
-
Irradiation: Expose cells to a specific dose of radiation (e.g., 2 Gy).
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, and 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific binding with bovine serum albumin (BSA) and then incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Image Analysis: Capture images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
Objective: To evaluate whether the combination of EriB and radiation leads to an increase in apoptotic cell death.
Protocol:
-
Cell Treatment: Treat cells with EriB, radiation, or a combination of both.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in DNA damage response and apoptosis.[16][17][18]
Objective: To investigate the molecular mechanisms by which EriB may radiosensitize cancer cells.
Protocol:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax, p-ATM, p-ATR), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Pathways and Workflows
To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Eriothis compound induces apoptosis through increased ROS and mitochondrial dysfunction.
Caption: Radiosensitizers can enhance radiation-induced cell death by inhibiting DNA repair.
Caption: Workflow for assessing radiosensitization using the clonogenic survival assay.
Conclusion
While Eriothis compound has demonstrated significant anticancer activity through various mechanisms, its role as a radiosensitizer remains to be elucidated. The experimental framework provided in this guide offers a comprehensive approach to investigate this potential. By comparing its known biological activities with those of established radiosensitizers like Oridonin and Cisplatin, researchers can gain valuable insights into the prospective development of EriB as an adjunct to radiotherapy, potentially leading to more effective cancer treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriothis compound induces ferroptosis through SIRT3 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. Oridonin Enhances Radiation-Induced Cell Death by Promoting DNA Damage in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin Enhances Radiotherapy Efficacy by Inducing Late-Stage Cell Death and G2/M Arrest in U87MG Glioma Cells [mejc.sums.ac.ir]
- 7. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
Eriocalyxin B: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the natural diterpenoid Eriocalyxin B (EriB) reveals its potent and selective anti-cancer activity, highlighting its potential as a promising candidate for targeted cancer therapy. This guide provides an objective comparison of EriB's performance against various cancer cell lines versus normal cells, supported by experimental data and detailed methodologies.
Eriothis compound, isolated from the medicinal herb Isodon eriocalyx, has demonstrated significant efficacy in inhibiting the proliferation of a broad spectrum of cancer cells.[1] Its mechanism of action is multifaceted, primarily inducing programmed cell death (apoptosis) and cell cycle arrest in malignant cells while exhibiting markedly lower toxicity towards healthy, non-cancerous cells.[2] This selective cytotoxicity is a critical attribute for an effective chemotherapeutic agent, aiming to maximize anti-tumor effects while minimizing adverse side effects.
Quantitative Analysis of Selective Cytotoxicity
The selective action of Eriothis compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values across various cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Normal Cell Line | Cell Type | IC50 Value (µM) | Selectivity Index (SI) |
| PC-3 | Prostate Cancer | 0.46 - 0.88 (24-48h)[3] | hFOB1.19 | Osteoblast (Normal) | >100 (No significant toxicity observed)[4] | >113 |
| 22RV1 | Prostate Cancer | 1.20 - 3.26 (24-48h)[3] | WRL68 | Liver (Normal) | Significantly higher than cancer cells[2] | High (Exact value not specified) |
| PANC-1 | Pancreatic Cancer | Potent Cytotoxicity[2][3] | ||||
| SW1990 | Pancreatic Cancer | Potent Cytotoxicity[2][3] | ||||
| CAPAN-1 | Pancreatic Cancer | Potent Cytotoxicity[2][3] | ||||
| CAPAN-2 | Pancreatic Cancer | Potent Cytotoxicity[2] | ||||
| MDA-MB-231 | Triple-Negative Breast Cancer | Significant Inhibition at 0.37-100 µM (24h)[3] | ||||
| MG63 | Osteosarcoma | Significant Inhibition at 10-100 µM[3][4] | ||||
| U2OS | Osteosarcoma | Significant Inhibition at 10-100 µM[4] | ||||
| T24 | Bladder Cancer | Dose-dependent inhibition (3-5 µM) |
Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The data clearly indicates that Eriothis compound is significantly more potent against cancer cells than normal cells. For instance, in osteosarcoma, EriB showed significant inhibition of cancer cell lines MG63 and U2OS at concentrations that had no significant toxic effect on the normal human osteoblast cell line hFOB1.19.[4] Similarly, it demonstrated potent cytotoxicity against pancreatic cancer cell lines with much lower toxicity to normal human liver WRL68 cells.[2]
Key Signaling Pathways Targeted by Eriothis compound in Cancer Cells
Eriothis compound's selective anti-cancer activity is attributed to its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.
Caption: Key signaling pathways modulated by Eriothis compound in cancer cells.
Eriothis compound directly targets several key proteins in these pathways. It covalently binds to STAT3, inhibiting its phosphorylation and activation, which is crucial for the survival of many cancer cells.[1][5] In the PI3K/Akt/mTOR pathway, a central regulator of cell growth, EriB inhibits the phosphorylation of Akt and mTOR.[6][7] Furthermore, it has been shown to directly target the p50 subunit of NF-κB, preventing its binding to DNA and inhibiting NF-κB-mediated transcription, which often promotes cancer cell survival.[8][9]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the selectivity of Eriothis compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Eriothis compound on both cancer and normal cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Eriothis compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by Eriothis compound.
-
Cell Treatment: Cells are treated with Eriothis compound at predetermined concentrations (based on IC50 values) for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is employed to determine the effect of Eriothis compound on the protein expression levels and phosphorylation status of key signaling molecules.
-
Cell Lysis: Following treatment with Eriothis compound, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, NF-κB p50, Bcl-2, Caspase-3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Eriothis compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. Natural product Eriothis compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eriothis compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eriothis compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and validation of p50 as the cellular target of eriothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Calyxin B: A Procedural Guide for Laboratory Personnel
A definitive disposal protocol for Calyxin B cannot be provided without its specific Safety Data Sheet (SDS). As a research chemical, the full toxicological and ecological properties of this compound are not widely documented in publicly available resources. The SDS is the primary document that outlines the specific hazards, handling, storage, and emergency measures, including proper disposal methods, for a chemical.
This guide provides a general, safety-first procedure for the handling and disposal of research chemicals like this compound, particularly when the specific SDS is not immediately available. It is crucial to treat substances with unknown hazard profiles as potentially dangerous to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Protocol
Before proceeding with any disposal steps, ensure you are operating in a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Step-by-Step Disposal Procedure for Research Chemicals of Unknown Toxicity
The following is a generalized workflow for the disposal of a research chemical. This procedure should always be performed in consultation with your institution's EHS office.
-
Obtain the Safety Data Sheet (SDS): The first and most critical step is to obtain the SDS from the chemical supplier. The SDS will provide specific instructions for disposal under Section 13: Disposal Considerations. If you do not have the SDS, you must request it from the manufacturer or vendor.[1][2]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on chemical waste disposal.[3][4][5] Inform them that you have a research chemical, this compound, for which you need to establish a proper disposal protocol. If you were unable to obtain the SDS, the EHS office will provide guidance on how to proceed with the disposal of an "unknown" chemical, which may involve analytical testing to characterize its hazards.[6][7][8][9]
-
Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by the SDS or your EHS office.[10][11] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, pipette tips, absorbent materials) in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not pour any amount of this compound solution down the drain.[12][13]
-
-
Labeling of Waste Containers: Properly label all waste containers with the following information:[14]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid formulas or abbreviations)
-
The date on which waste was first added to the container (accumulation start date)
-
The primary hazard(s) of the waste. If unknown, state "Hazards Not Fully Known."
-
Your name, laboratory location, and contact information.
-
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within your laboratory.[10][12] This area should be at or near the point of generation and under the control of laboratory personnel. Ensure the container is kept closed except when adding waste.
-
Arrange for Pickup: Follow your institution's procedure to have the hazardous waste collected by the EHS office or their designated contractor for final disposal.
Quantitative Data and Properties
The specific quantitative data for this compound must be obtained from the supplier's SDS. The table below is a template to be populated with this information once available. Treating a compound as hazardous in the absence of data is a prudent safety measure.
| Property | Value | Source |
| CAS Number | Data not publicly available | Supplier SDS |
| Molecular Formula | Data not publicly available | Supplier SDS |
| Molecular Weight | Data not publicly available | Supplier SDS |
| Physical State | Data not publicly available | Supplier SDS |
| Solubility | Data not publicly available | Supplier SDS |
| Known Hazards | Treat as toxic and handle with care | General Precaution |
| Storage Temperature | Data not publicly available | Supplier SDS |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
By adhering to these general procedures and prioritizing communication with your supplier and EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals.
References
- 1. How Can You Request an SDS Directly from the Manufacturers? [cloudsds.com]
- 2. How to request Safety Data Sheets for our chemicals | EU [sdsmanager.com]
- 3. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 4. rcr.gatech.edu [rcr.gatech.edu]
- 5. uidaho.edu [uidaho.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. benchchem.com [benchchem.com]
Personal protective equipment for handling Calyxin B
For Research Use Only. Not for human or veterinary use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Calyxin B. As a novel phytochemical extracted from Alpinia blepharocalyx, comprehensive toxicological data for this compound is not widely available.[1][2] Therefore, it is imperative to handle this compound with a high degree of caution, adhering to the principles of safe laboratory practice for chemicals with unknown hazards.[3]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate safety measures are in place. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | Double nitrile gloves, disposable gown, safety goggles with side shields, and an N95 or higher-rated respirator. |
| Cell Culture and In Vitro Experiments | Nitrile gloves, lab coat, and safety glasses. |
| In Vivo Experiments (Animal Handling) | Double nitrile gloves, disposable gown, safety glasses, and an N95 or higher-rated respirator. |
| Spill Cleanup | Double nitrile gloves, impervious gown, chemical splash goggles, face shield, and a respirator appropriate for the scale of the spill. |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety goggles. |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.
Operational and Disposal Plans
A clear and well-defined operational plan is essential for the safe handling and disposal of this compound.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Containers should be clearly labeled with the compound's identity and any known hazard information. For novel compounds, it is prudent to label them as hazardous.[3]
Handling Procedures:
-
Preparation: All manipulations involving solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[3]
-
Weighing: Use an analytical balance within a fume hood. Handle with care to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Transport: When moving this compound, whether in solid or solution form, use a sealed and shatter-resistant secondary container.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear the appropriate PPE for spill cleanup.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum cleaner equipped with a HEPA filter.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan:
-
Solid Waste: Dispose of unused this compound powder and any contaminated disposable items (e.g., gloves, gowns, pipette tips) in a designated hazardous waste container labeled "Cytotoxic Waste" or "Chemical Waste."
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.
-
All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
